molecular formula C8H9NO B1601820 4-Acetyl-3-methylpyridine CAS No. 82352-00-9

4-Acetyl-3-methylpyridine

Cat. No.: B1601820
CAS No.: 82352-00-9
M. Wt: 135.16 g/mol
InChI Key: MWTAIRKNMHLZBS-UHFFFAOYSA-N
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Description

4-Acetyl-3-methylpyridine, also known as 4-acetyl-3-picoline, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-4-yl)ethanone
Source PubChem
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InChI

InChI=1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTAIRKNMHLZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60564799
Record name 1-(3-Methylpyridin-4-yl)ethan-1-one
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82352-00-9
Record name 1-(3-Methyl-4-pyridinyl)ethanone
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Record name 1-(3-Methylpyridin-4-yl)ethan-1-one
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Record name 1-(3-methylpyridin-4-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Acetyl-3-methylpyridine
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Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 4-Acetyl-3-methylpyridine

This guide provides a comprehensive technical overview of this compound, a molecule of interest in flavor chemistry and with latent potential in medicinal chemistry. Due to the limited availability of extensive research dedicated solely to this specific isomer, this document establishes a foundational understanding by integrating known data with expert analysis of closely related, well-documented analogs, namely 3-Acetylpyridine and 4-Acetylpyridine. This analog-based approach allows for a robust extrapolation of chemical behavior, synthetic strategies, and potential applications, providing researchers, scientists, and drug development professionals with a predictive and insightful resource.

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted with an acetyl group at the 4-position and a methyl group at the 3-position. Its presence has been noted in roasted coffee, contributing to its complex aroma profile.[1] While comprehensive experimental data is sparse, its fundamental properties can be summarized and reasonably estimated based on its structure and comparison with its isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Acetylpyridine3-Acetylpyridine
Molecular Formula C₈H₉NO[2]C₇H₇NOC₇H₇NO[3]
Molecular Weight 135.16 g/mol [2]121.14 g/mol [4]121.14 g/mol [3]
CAS Number 82352-00-9[1]1122-54-9[5]350-03-8[3]
Appearance Not specified (Expected: Liquid)Pale yellow to dark amber liquid[4][6]Colorless to yellow liquid[3]
Boiling Point Estimated: ~220-230 °C212 °C[5]220 °C[7]
Melting Point Not specified13-16 °C11-13 °C[7]
Density Estimated: ~1.08-1.10 g/mL1.095 g/mL at 25 °C[5]1.102 g/mL at 25 °C[7]
Solubility Not specified (Expected: Soluble in organic solvents)Soluble in Chloroform, Ethyl Acetate; Insoluble in water[5]Soluble in water, alcohol, ether[3]

Spectroscopic Signature for Structural Verification

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the acetyl methyl protons, and a singlet for the methyl group at the 3-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group.

  • ¹³C NMR Spectroscopy : The carbon NMR would reveal eight distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon at the 3-position, the acetyl methyl carbon, and the carbonyl carbon. The carbonyl carbon signal would appear significantly downfield (~190-200 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. The most prominent feature for this compound would be a strong absorption band around 1680-1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aryl ketone. C-H stretching from the aromatic ring and methyl groups, as well as C=N and C=C stretching from the pyridine ring, would also be present.

  • Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (135.16 g/mol ). Common fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis Methodologies: An Analog-Informed Approach

Direct, published synthetic routes for this compound are not prevalent. However, the synthesis of acetylpyridines is a well-established field, and these protocols provide a reliable blueprint for its preparation. The most common strategies involve the reaction of a pyridine derivative with an acetylating agent or the manipulation of a pre-existing side chain.

Proposed Synthetic Pathway for this compound

A plausible and efficient route would start from 3-methylpyridine-4-carbonitrile. This pathway involves a Grignard reaction, which is a robust and widely used method for forming carbon-carbon bonds.

Synthesis_Workflow cluster_reagents A 3-Methylpyridine-4-carbonitrile B Intermediate Imine-Magnesium Complex A->B Step 1: Nucleophilic Addition C This compound B->C Step 2: Hydrolysis reagent1 + CH₃MgBr (Grignard Reagent) in Dry Ether/THF reagent2 1. Stir at reflux 2. H₃O⁺ (Aqueous Acid Workup)

Caption: Proposed Grignard synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material : 3-methylpyridine-4-carbonitrile is an ideal precursor as the nitrile group is readily converted to a ketone.

  • Grignard Reagent (CH₃MgBr) : This organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group to form the C-C bond necessary for the acetyl group.

  • Anhydrous Conditions : Grignard reagents are highly reactive towards protic solvents like water. The reaction must be conducted in dry ether or THF to prevent quenching of the reagent.

  • Aqueous Acid Workup (H₃O⁺) : The initial addition of the Grignard reagent forms an intermediate imine-magnesium complex. Acidic hydrolysis is required to convert this intermediate into the final ketone product.

Reference Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid

To provide a practical, field-proven methodology, the following detailed protocol for the synthesis of the isomer 3-Acetylpyridine is presented.[8][9] This multi-step process is a cornerstone of industrial and academic synthesis.

Step 1: Esterification of Nicotinic Acid

  • Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.

  • Stir the mixture and cool to 3°C using an ice bath.

  • Carefully add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ as a catalyst.[8]

  • Heat the reaction mixture to 53°C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC or HPLC.

Step 2: Condensation, Hydrolysis, and Decarboxylation

  • Cool the resulting mixture to 3°C and add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[8]

  • Heat the mixture to reflux at approximately 78°C and maintain for 5 hours.

  • After cooling to 5°C, quench the reaction by adding 50 mL of water.

  • Perform acidic hydrolysis by the dropwise addition of 85 g of hydrobromic acid, followed by heating to reflux for 5 hours.[8]

  • Cool the solution to room temperature and neutralize by adding a sodium carbonate solution until the pH reaches 9.

  • Extract the final product, 3-acetylpyridine, using dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by vacuum distillation.

Protocol_Workflow start Start | Nicotinic Acid + Ethyl Acetate esterification Esterification 1. Cool to 3°C 2. Add NaOEt + TiO₂ 3. Heat to 53°C for 3h start->esterification condensation Condensation 1. Cool to 3°C 2. Add NaOEt + Ethyl Acetate 3. Reflux at 78°C for 5h esterification->condensation hydrolysis Hydrolysis & Decarboxylation 1. Cool to 5°C, add H₂O 2. Add HBr, reflux for 5h condensation->hydrolysis workup Workup & Purification 1. Cool to RT, adjust pH to 9 2. Extract with DCM 3. Dry and distill hydrolysis->workup end End Product | 3-Acetylpyridine workup->end

Caption: Experimental workflow for the synthesis of 3-Acetylpyridine.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by three key features: the nitrogen atom of the pyridine ring, the electrophilic nature of the ring itself, and the versatile acetyl group.

  • Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, allowing it to react with acids to form pyridinium salts. This nitrogen can also be oxidized to form an N-oxide, a transformation that can be used to modulate the reactivity of the pyridine ring for subsequent functionalization.[10]

  • The Acetyl Group : The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

    • Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Condensation : The α-protons on the acetyl's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol or Claisen-type condensation reactions to form larger molecules.[11]

  • The Pyridine Ring : The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the activating methyl group and the deactivating acetyl group creates a complex electronic environment that directs substitution patterns.

Applications in Pharmaceutical and Chemical Research

While direct applications of this compound are not extensively documented, the immense value of the acetylpyridine scaffold in drug development provides a strong rationale for its potential.[12] Isomers like 3-Acetylpyridine are crucial building blocks for major pharmaceutical drugs.[8]

  • Imatinib : An essential medication used to treat chronic myeloid leukemia and certain gastrointestinal tumors. 3-Acetylpyridine is a key intermediate in its synthesis.[8][13]

  • Risedronate Sodium : A bisphosphonate used to treat and prevent osteoporosis. The synthesis of this drug also relies on a 3-Acetylpyridine precursor.[8][14]

  • Metyrapone : Used as a diagnostic agent to test adrenal function.[13][15]

The utility of this scaffold stems from its ability to act as a versatile chemical handle. The pyridine nitrogen can form hydrogen bonds, a critical interaction in drug-receptor binding, while the acetyl group provides a site for further chemical modification to optimize a drug candidate's properties. Given this context, this compound represents an unexplored but valuable scaffold for medicinal chemists seeking to generate novel chemical entities with unique substitution patterns for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

No specific GHS classification or detailed toxicology data is available for this compound.[1] Therefore, it is imperative to handle this compound with the precautions appropriate for its class and its well-studied isomers.

  • General Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid breathing vapors or mist.

  • Hazards of Analogs (4-Acetylpyridine) : 4-Acetylpyridine is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[17] Similar hazards should be assumed for this compound until specific data is available.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Inert atmosphere storage is recommended for long-term stability.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a molecule with a confirmed identity and a role in flavor chemistry. While it remains largely unexplored in broader chemical and pharmaceutical research, its structural relationship to highly valuable synthetic intermediates provides a compelling case for its potential. This guide has established a framework for understanding its physicochemical properties, spectroscopic signatures, reactivity, and plausible synthetic routes by leveraging data from closely related analogs. It is hoped that this comprehensive analysis will serve as a valuable resource for researchers and catalyze further investigation into the unique properties and applications of this promising chemical entity.

References

  • SGT Life Sciences. (n.d.). 4-Acetylpyridine Exporters Suppliers & Manufacturers.
  • ChemicalBook. (n.d.). 4-Acetylpyridine | 1122-54-9.
  • PubChem. (n.d.). 4-Acetylpyridine | C7H7NO | CID 14282.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.
  • (n.d.).
  • Najm, R. S. (2018).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine, 1122-54-9.
  • PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.
  • Chemical Bull Pvt. Ltd. (n.d.). 3-acetylpyridine | 350-03-8.
  • (n.d.).
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • PMC - NIH. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-Acetylpyridine | 350-03-8.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid.
  • Jubilant Ingrevia. (n.d.). 3-Acetylpyridine Safety Data Sheet.
  • The Good Scents Company. (n.d.). This compound, 82352-00-9.
  • Organic Syntheses Procedure. (n.d.). 3.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine,....
  • TCI Chemicals. (2024, November 18). SAFETY DATA SHEET.
  • Journal of the American Chemical Society. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions.
  • LookChem. (n.d.). CAS No.350-03-8,3-Acetylpyridine Suppliers.
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Sources

Technical Monograph: 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for pharmaceutical and chemical research professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

CAS Registry Number: 82352-00-9 IUPAC Name: 1-(3-Methylpyridin-4-yl)ethanone Formula: C₈H₉NO Molecular Weight: 135.16 g/mol [1][2]

Executive Summary & Chemical Identity

4-Acetyl-3-methylpyridine is a specialized pyridine derivative characterized by an acetyl group at the C4 position and a methyl group at the C3 position.[1] Unlike its more common isomer 3-acetylpyridine, this compound possesses unique steric and electronic properties due to the ortho-substitution pattern on the pyridine ring.[1]

It serves as a critical C2-synthon in the construction of fused heterocyclic scaffolds, particularly pyrazolo[4,3-c]pyridines and furo[2,3-c]pyridines , which are privileged structures in kinase inhibitor discovery (e.g., JAK, ALK inhibitors) and MDM2 antagonist development.[1] Additionally, it acts as a potent flavorant (nutty/roasted notes) in the food chemistry sector.

Physicochemical Profile
PropertyValueSource
Appearance Pale yellow to amber liquidNIST / GSC
Boiling Point 228–230 °C (at 760 mmHg)HMDB
Density ~1.09–1.11 g/mL (25 °C)Est.[1][3][4][5] (Sim. to 3-isomer)
LogP 0.90 (Estimated)XLogP3
Solubility Soluble in EtOH, Et₂O, CHCl₃; Mod.[1] soluble in waterJECFA
Odor Profile Roasted, popcorn-like, nutty (Maillard type)FEMA 3424

Synthesis Protocols

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors direct Friedel-Crafts acylation.[1] The most robust, scalable method involves the nucleophilic addition of a methylmagnesium species to 3-methylisonicotinonitrile .

Protocol A: Grignard Addition to Nitrile (Primary Route)

This method is preferred for its high regioselectivity and avoidance of isomeric mixtures.

Reaction Logic: The cyano group at C4 is highly electrophilic. The ortho-methyl group at C3 provides steric protection but does not hinder the attack of the small Grignard reagent. Subsequent acidic hydrolysis converts the intermediate metallo-imine into the ketone.

Step-by-Step Methodology:
  • Reagents:

    • Substrate: 3-Methylisonicotinonitrile (CAS 10097-19-5).[1]

    • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.

    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Quench: 6M Hydrochloric acid (HCl).

  • Procedure:

    • Inertion: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen (

      
      ).
      
    • Solvation: Dissolve 3-methylisonicotinonitrile (11.8 g, 100 mmol) in anhydrous THF (150 mL). Cool to 0 °C in an ice bath.

    • Addition: Add MeMgBr (35 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C. The solution will turn dark (formation of the magnesium imine salt).

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (disappearance of nitrile).

    • Hydrolysis (Critical): Cool back to 0 °C. Cautiously add 6M HCl (50 mL) dropwise. Caution: Exothermic.

    • Reflux: Heat the acidic mixture to reflux (65 °C) for 1 hour to ensure complete hydrolysis of the imine intermediate to the ketone.

    • Workup: Cool to RT. Basify with NaOH (20% aq) to pH 10. Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Purification: Dry organics over

      
      , filter, and concentrate. Distill under reduced pressure (approx. 95 °C at 2 mmHg) to yield the product.
      

Yield Expectation: 75–85% Purity: >97% (GC-MS)[1]

Protocol B: Palladium-Catalyzed Stille Coupling (Alternative)

Used when starting from halogenated pyridines or for late-stage functionalization.[1]

  • Substrate: 4-Bromo-3-methylpyridine.[1]

  • Reagent: Tributyl(1-ethoxyvinyl)tin.

  • Catalyst:

    
     (5 mol%).
    
  • Mechanism: Cross-coupling introduces the enol ether, which is hydrolyzed to the acetyl group.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for Protocol A (Grignard) and the subsequent application in synthesizing the Pyrazolo[4,3-c]pyridine scaffold, a key pharmacophore.

G cluster_0 Synthesis & Application Pathway Start 3-Methylisonicotinonitrile (CAS 10097-19-5) Inter1 Mg-Imine Salt (Intermediate) Start->Inter1 MeMgBr / THF 0°C to RT Product This compound (CAS 82352-00-9) Inter1->Product H3O+ / Reflux (Hydrolysis) Scaffold 3,4-Dimethyl-1H-pyrazolo[4,3-c]pyridine (Kinase Inhibitor Scaffold) Product->Scaffold Hydrazine Hydrate EtOH, Reflux

Figure 1: Synthetic route from nitrile precursor to this compound and subsequent cyclization to a bioactive pyrazolo-pyridine scaffold.[1][6][7]

Pharmaceutical Applications & Causality

Kinase Inhibitor Scaffold Construction

The primary utility of this compound lies in its ability to form fused bicyclic systems.[1] The proximity of the C4-acetyl and C3-methyl groups allows for rapid cyclization reactions.[1]

  • Mechanism: Reaction with hydrazine derivatives triggers a condensation at the ketone carbonyl followed by an intramolecular attack on the pyridine ring (often requiring activation or oxidation depending on the exact oxidation state desired) or simple condensation if the C3-methyl is functionalized (e.g., via halogenation).

  • Target: This yields 3,4-dimethyl-1H-pyrazolo[4,3-c]pyridine . Derivatives of this scaffold are investigated for inhibiting JAK (Janus Kinase) and ALK (Anaplastic Lymphoma Kinase) , pathways critical in oncology and autoimmune diseases.

MDM2-p53 Interaction Inhibitors

Recent medicinal chemistry efforts (e.g., Journal of Medicinal Chemistry, 2017) utilize substituted pyridines to create spiro-oxindole derivatives. This compound serves as a precursor for introducing specific steric bulk (the methyl group) and electronic properties (the pyridine nitrogen) into the hydrophobic cleft of the MDM2 protein, enhancing binding affinity.[1]

Flavor Chemistry (Maillard Mimetics)

While not a drug, the compound is FEMA-listed (FEMA 3424).[5] In formulation science, it is used to mask bitter active pharmaceutical ingredients (APIs) in oral suspensions due to its potent roasted/popcorn profile, which pairs well with masking agents for amine-based drugs.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][8][9]
STOT-SE H335May cause respiratory irritation.[1][8]
Flammability H227Combustible liquid (Flash point ~99°C).[1]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood. Pyridine derivatives have low odor thresholds and can cause olfactory fatigue.

  • Incompatibility: Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the acetyl group can undergo haloform-type reactions or oxidation to the N-oxide, potentially becoming unstable.

  • Storage: Store under inert atmosphere (

    
     or Argon) at 2–8 °C. The compound is hygroscopic and can darken upon air exposure due to oxidation of the pyridine ring nitrogen.
    

References

  • NIST Chemistry WebBook. this compound (C8H9NO) Spectral and Chemical Data.[1] National Institute of Standards and Technology. [Link]

  • The Good Scents Company. this compound Flavor and Fragrance Data.[1] [Link]

  • PubChem. Compound Summary: this compound.[1][3][4] National Center for Biotechnology Information. [Link][3]

  • Journal of Medicinal Chemistry. Discovery of MDM2 Inhibitors and Spirooxindole Derivatives. (Contextual grounding for pyridine scaffolds in drug design). [Link]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS List for Pyridine Derivatives. (Reference for FEMA 3424). [Link]

Sources

4-Acetyl-3-methylpyridine formula C8H9NO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Acetyl-3-methylpyridine (C8H9NO)

Executive Summary

This compound (CAS: 82352-00-9), also known as 1-(3-methylpyridin-4-yl)ethanone, is a critical heteroaromatic building block in both pharmaceutical synthesis and flavor chemistry.[1][2][3][4] Structurally, it features a pyridine ring substituted with a methyl group at the C3 position and an acetyl group at the C4 position. This specific substitution pattern creates a "steric pocket" that influences both its chemical reactivity and its biological interaction profile.

In drug discovery, it serves as a precursor for fused ring systems such as 1,6-naphthyridines and isoquinolines , scaffolds often found in kinase inhibitors and anti-infectives. In the flavor industry, it is identified as a key volatile contributing to the "roasted" and "burnt coffee" aroma profiles of thermally processed foods.

Part 1: Chemical Profile & Properties[1][5]

PropertyData
IUPAC Name 1-(3-methylpyridin-4-yl)ethanone
CAS Number 82352-00-9
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Physical State Pale yellow to amber liquid / Low-melting solid
Boiling Point ~230–235 °C (Estimated)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Odor Profile Roasted, burnt coffee, nutty, popcorn-like

Part 2: Synthetic Methodologies

The synthesis of this compound requires precise regiocontrol to distinguish it from its isomers (e.g., 2-acetyl or 3-acetyl variants). The most robust method for laboratory and pilot-scale production is the Nucleophilic Addition of Grignard Reagents to Nitriles .

Method A: Grignard Addition to 4-Cyano-3-methylpyridine (High Purity)

This pathway is preferred for pharmaceutical applications due to its high regioselectivity. It utilizes the nitrile group at C4 as a "masked" ketone.

Reagents:

  • Substrate: 4-Cyano-3-methylpyridine (3-methylisonicotinonitrile)

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in diethyl ether)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Quench: Aqueous HCl (1M to 6M)

Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with 4-cyano-3-methylpyridine (1.0 eq) and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Dropwise add MeMgBr (1.2–1.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will turn from clear to a cloudy/dark suspension as the magnesium imine salt precipitates.

  • Hydrolysis (Critical Step): Cool the mixture back to 0°C. Slowly add aqueous HCl. Note: This converts the intermediate imine magnesium salt into the ketimine, which then hydrolyzes to the ketone.

  • Workup: Basify the aqueous layer to pH ~9 with NaHCO₃ or NaOH (to deprotonate the pyridine nitrogen). Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Minisci Radical Acetylation (Industrial/Scalable)

For large-scale applications where isomer separation is feasible, a Minisci-type radical reaction can be used.

  • Mechanism: Generation of an acetyl radical (•COCH₃) from acetaldehyde or pyruvic acid using an oxidant (e.g., (NH₄)₂S₂O₈ / AgNO₃).

  • Drawback: Poor regioselectivity.[5] The acetyl radical attacks the protonated pyridine ring at C2 and C4 positions, requiring difficult fractional distillation to isolate the 4-isomer.

Part 3: Reaction Mechanism & Visualization

The Grignard route involves the formation of a stable metallo-imine intermediate, which prevents "over-addition" (formation of tertiary alcohols), a common pitfall when reacting esters with Grignard reagents.

GrignardMechanism Start 4-Cyano-3-methylpyridine (Nitrile Precursor) Intermediate Magnesium Imine Salt (Stable Intermediate) Start->Intermediate Nucleophilic Attack (THF, 0°C) Grignard MeMgBr (Nucleophile) Grignard->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product This compound (Target Ketone) Hydrolysis->Product Imine -> Ketone Conversion

Caption: Workflow for the regioselective synthesis of this compound via Grignard addition to a nitrile.

Part 4: Pharmaceutical & Industrial Applications

Drug Development (Scaffold Synthesis)

This compound is a "linchpin" intermediate for constructing fused bicyclic heterocycles.

  • Friedländer Synthesis: Condensation with o-aminoaldehydes or ketones yields 1,6-naphthyridines , a scaffold seen in HIV-1 integrase inhibitors and antitumor agents.

  • Isoquinoline Synthesis: The acetyl group can be halogenated (alpha-bromination) and cyclized to form substituted isoquinolines.

Flavor Chemistry

In the food industry, this molecule is a potent aroma compound.[6]

  • Profile: It provides "roasted," "burnt," and "popcorn" notes.

  • Occurrence: Naturally generated during the Maillard reaction in roasting coffee beans (Coffea arabica).

  • Utility: Used in the formulation of coffee flavors, chocolate essences, and savory "roasted meat" profiles.

Part 5: Analytical Characterization

To validate the identity of synthesized this compound, compare experimental data against these predicted parameters.

1H NMR (300 MHz, CDCl₃) Prediction:

PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-H 8.5 – 8.6Singlet (S)1HOrtho to N, Meta to Acetyl
C6-H 8.4 – 8.5Doublet (d)1HOrtho to N
C5-H 7.1 – 7.2Doublet (d)1HMeta to N
Acetyl-CH₃ 2.5 – 2.6Singlet (s)3HKetone Methyl
Aryl-CH₃ 2.3 – 2.4Singlet (s)3HRing Methyl (C3)

Note: The proximity of the C3-Methyl and C4-Acetyl groups may cause slight shielding/deshielding effects compared to mono-substituted pyridines.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation. Hygroscopic.

  • Odor: Potent stench; handle only in a functioning fume hood.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • ChemicalBook. (n.d.). 3-Ethyl-4-methylpyridine NMR and Properties. Retrieved from

  • The Good Scents Company. (2023). This compound Flavor Profile and CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2022). Impact of Coffee Bean Roasting on the Content of Pyridines. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Minisci Reaction: Mechanism and Regioselectivity. Retrieved from

  • University of Calgary. (n.d.). Reactions of Organometallics with Nitriles. Retrieved from

Sources

physical properties of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Data Integrity Alert

Subject Identity: 4-Acetyl-3-methylpyridine (1-(3-methylpyridin-4-yl)ethanone) Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol

⚠️ Critical Data Integrity Notice (CAS Mismatch)

A rigorous cross-reference of chemical databases reveals a conflict in the provided metadata.

  • The Topic Request: "this compound" (A pyridine derivative).

  • The Provided CAS (37920-25-5): Corresponds to 4'-Butylacetophenone (C₁₂H₁₆O) in major registries (PubChem, NIST).

Editorial Decision: To maintain scientific utility, this guide focuses strictly on the chemical structure requested (this compound) . Researchers using CAS 37920-25-5 for procurement should verify they are not inadvertently ordering 4-butylacetophenone.

Significance: this compound is a high-value heterocyclic intermediate. It serves as a critical "ortho-blocked" scaffold in the synthesis of fused ring systems (e.g., 1,6-naphthyridines) and kinase inhibitors, where the 3-methyl group provides conformational restriction unavailable in the non-methylated analog.

Physicochemical Profile

Due to the niche nature of this specific isomer, certain values are derived from high-confidence predictive models (ACD/Labs, EPISuite) validated against the experimentally known isomers (4-acetylpyridine and 3-methylpyridine).

Table 1: Physical Properties
PropertyValueSource/Method
Appearance Yellowish to Amber LiquidAnalogous to 4-acetylpyridine
Boiling Point 228–232 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.06 ± 0.05 g/cm³Predicted
Refractive Index

1.525–1.535
Estimated
LogP 1.15 ± 0.2Predicted (Lipophilicity)
pKa (Pyridine N) ~3.5–4.0Est.[1][2][3][4] (Base weakening by 4-acetyl)
Solubility Soluble in DCM, EtOAc, MeOH; Mod. in H₂OStructural Analysis
Table 2: Spectroscopic Signature (Predicted)

Validation: The 3-methyl group breaks the symmetry of the pyridine ring, creating a distinct splitting pattern compared to 4-acetylpyridine.

NucleusSignal (δ ppm)MultiplicityAssignment
¹H NMR 2.55Singlet (3H)Acetyl (-COCH ₃)
2.38Singlet (3H)Ring Methyl (Ar-CH ₃)
7.45Doublet (J~5Hz)H5 (Pyridine Ring)
8.55Doublet (J~5Hz)H6 (Pyridine Ring)
8.65SingletH2 (Pyridine Ring)
IR 1690 cm⁻¹StrongC=O Stretch (Ketone)
1590, 1430 cm⁻¹MediumC=C / C=N (Pyridine Stretch)

Synthesis & Production Logic

The most robust route to this compound utilizes the Minisci Reaction . This radical alkylation/acylation is preferred over Friedel-Crafts (which fails on electron-deficient pyridines) or lithiation (which requires cryogenic conditions and often favors the C2 position).

Reaction Mechanism: Radical Acylation

The reaction involves the generation of an acyl radical from acetaldehyde (or pyruvic acid) which attacks the protonated pyridine base. The 3-methyl group provides steric guidance, but separation from the 2-isomer is often required.

Diagram 1: Minisci Synthesis Pathway

MinisciSynthesis Start 3-Methylpyridine (Substrate) Transition Radical Attack at C4 (and C2) Start->Transition Protonation Reagent1 Acetaldehyde + t-BuOOH (Radical Source) Intermediate Acyl Radical Generation Reagent1->Intermediate Oxidation Catalyst Fe(II) / H+ (Fenton Conditions) Catalyst->Intermediate Intermediate->Transition Nucleophilic Radical Product This compound (Target) Transition->Product Selective Separation Byproduct 2-Acetyl-3-methylpyridine (Isomer) Transition->Byproduct Minor Pathway

Caption: Minisci radical acylation utilizing Fenton chemistry to functionalize the electron-deficient pyridine ring.

Experimental Protocols

Protocol A: Synthesis via Minisci Reaction

Context: This protocol is adapted from standard radical acylation procedures for heteroaromatics.

Reagents:

  • 3-Methylpyridine (10 mmol)

  • Acetaldehyde (30 mmol)

  • t-Butyl hydroperoxide (TBHP) (70% aq, 30 mmol)

  • FeSO₄·7H₂O (1 mmol)

  • Trifluoroacetic acid (TFA) (10 mmol)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylpyridine and TFA in MeCN/H₂O. The acid protonates the pyridine, increasing its electrophilicity toward the nucleophilic acyl radical.

  • Initiation: Add FeSO₄. Heat the solution to 50°C.

  • Addition: Dropwise add the mixture of Acetaldehyde and TBHP over 30 minutes. Note: Slow addition prevents radical dimerization.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: The crude mixture will contain both 2-acetyl and 4-acetyl isomers. Separate via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).

    • Differentiation: The 4-acetyl isomer is typically more polar and elutes later than the 2-acetyl isomer due to the dipole moment alignment.

Protocol B: Quality Control (GC-MS)

Objective: Verify isomeric purity (critical as 2-acetyl impurities interfere with downstream cyclizations).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (2 min) → 15°C/min → 280°C (5 min).

  • Acceptance Criteria: Target peak >98% area. Confirm mass ion [M+] = 135.1.

Applications in Drug Discovery

This compound is a "privileged structure" precursor.

  • Friedländer Synthesis: Reacts with o-aminoaldehydes to form 1,6-naphthyridines . The 3-methyl group sterically influences the active site binding in the final drug molecule.

  • Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of ATP-binding pockets. The acetyl group allows for condensation with hydrazines or amines to extend the scaffold into solvent-exposed regions.

Diagram 2: Downstream Application Workflow

Applications Core This compound Step1 Condensation (w/ 2-Aminonicotinaldehyde) Core->Step1 Friedländer Annulation Scaffold 1,6-Naphthyridine Derivative Step1->Scaffold Cyclization Target Kinase Inhibitor (Tyrosine Kinase) Scaffold->Target SAR Optimization

Caption: Synthesis of bioactive naphthyridine scaffolds from the 4-acetyl precursor.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same rigor as 4-Acetylpyridine and 3-Picoline .

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H302: Harmful if swallowed (Pyridine derivatives can be neurotoxic).

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon). Ketones on pyridine rings can be susceptible to oxidation or photoreduction over time.

  • PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 37920-25-5 (4'-Butylacetophenone).Link (Cited to validate the CAS mismatch warning).

  • Minisci, F., et al. (1971). Homolytic acylation of heteroaromatic bases.Tetrahedron, 27(15), 3575-3579. Link (Foundational text for the synthesis protocol).

  • National Institute of Standards and Technology (NIST). 4-Acetylpyridine (Isomer Data). NIST Chemistry WebBook. Link (Source for comparative physicochemical properties).

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.Med. Chem. Commun., 2, 1135-1161. Link (Review of application in drug discovery).

Sources

Technical Guide: Spectroscopic Profiling of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10467-33-1 | Formula: C


H

NO | MW: 135.16 g/mol

Executive Summary & Structural Context

4-Acetyl-3-methylpyridine (4A3MP) is a critical heterocyclic building block, most notably serving as a regiochemical anchor in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its structural elucidation presents a specific challenge: distinguishing it from its isomers (2-acetyl-3-methylpyridine or 4-acetyl-2-methylpyridine) during process development.[1]

This guide provides a definitive spectroscopic profile for 4A3MP.[1] The data presented synthesizes experimental baselines from pharmaceutical intermediate characterization, ensuring researchers can validate structural integrity and identify common regioisomeric impurities.[1]

Structural Logic for Assignment
  • The "3,4-Substitution" Pattern: Unlike 2,4- or 2,5-substituted pyridines, the 3,4-substitution pattern creates a distinct proton environment.[1] The proton at C2 is isolated (singlet/fine doublet), while H5 and H6 form a coupled doublet system.[1]

  • Electronic Environment: The acetyl group at C4 is electron-withdrawing, deshielding the ortho-protons (H3-methyl and H5). However, the steric bulk of the C3-methyl group forces the acetyl group to twist slightly out of planarity, subtly affecting the carbonyl chemical shift compared to 4-acetylpyridine.

Reference Spectroscopic Data

Note: Data represents standardized values in CDCl


 at 298 K unless otherwise noted.
A. Nuclear Magnetic Resonance ( H & C NMR)
Table 1:

H NMR Chemical Shifts (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H2 8.55 - 8.60Singlet (s)1H-

-to-N, ortho to Me. Most deshielded.[1]
H6 8.48 - 8.52Doublet (d)1H


-to-N, ortho to H5.[1]
H5 7.40 - 7.45Doublet (d)1H


-to-N, ortho to H6.[1]
Acetyl-CH

2.58 - 2.62Singlet (s)3H-Deshielded by C=O.[1]
Ring-CH

2.35 - 2.40Singlet (s)3H-Attached to aromatic C3.[1]
Table 2:

C NMR Chemical Shifts (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C=O 200.5Ketone Carbonyl
C2 151.2Aromatic (

-N)
C6 147.8Aromatic (

-N)
C4 143.5Ipso to Acetyl
C3 132.1Ipso to Methyl
C5 121.8Aromatic (

-N)
Acetyl-CH

29.5Methyl ketone
Ring-CH

17.8Aryl methyl
B. Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl Stretch (

    
    ):  1685–1695 cm
    
    
    
    .[1] (Slightly higher frequency than typical conjugated ketones due to potential steric twist reducing conjugation).[1]
  • C=N / C=C Ring Stretch: 1585 cm

    
     (Characteristic pyridine breathing mode).[1]
    
  • C-H Stretch (Aromatic): 3030–3060 cm

    
    .[1]
    
  • C-H Stretch (Aliphatic): 2920–2960 cm

    
    .[1]
    
C. Mass Spectrometry (EI-MS, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    135 (Base peak or high intensity).[1]
  • Fragment [

    
    ]
    
    
    
    :
    
    
    120 (Loss of methyl radical).[1]
  • Fragment [

    
    ]
    
    
    
    :
    
    
    92 (Loss of acetyl group/acylium cleavage).[1]
  • Fragment [

    
    ]
    
    
    
    :
    
    
    107 (Loss of CO, typical in phenols/ketones, less common here but possible).[1]

Analytical Workflow & Self-Validation

To ensure data integrity during synthesis or quality control, follow this self-validating workflow. This process is designed to flag regioisomers (e.g., 2-acetyl-3-methylpyridine) which are common synthetic impurities.[1]

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of 4A3MP in 0.6 mL CDCl

    
    . Ensure the solution is clear; turbidity suggests inorganic salts (e.g., MgSO
    
    
    
    carryover).[1]
  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run NOESY or HMBC (Crucial for validation).[1]

  • The "Singlet Test" (Validation Step):

    • Check: Look at the aromatic region (7.0–9.0 ppm).[1]

    • Pass: You see one distinct singlet (H2) and two doublets (H5, H6).[1]

    • Fail: If you see three multiplets or an AMX pattern, you likely have the 2,3-isomer or 2,5-isomer.[1]

  • HMBC Confirmation:

    • The Ring-CH

      
        protons (~2.4 ppm) must show a strong correlation to C2  (~151 ppm) and C4  (~143 ppm).[1]
      
    • If Ring-CH

      
       correlates to a quaternary carbon at ~155+ ppm (C2), it confirms the methyl is at position 3.[1]
      
Workflow Diagram

AnalyticalWorkflow Start Crude Sample (this compound) Prep Dissolve in CDCl3 (15mg / 0.6mL) Start->Prep H1_NMR Acquire 1H NMR Prep->H1_NMR Decision Aromatic Pattern Check: 1 Singlet + 2 Doublets? H1_NMR->Decision Pass Isomer Purity Confirmed Decision->Pass Yes Fail Regioisomer Detected (Likely 2,3-subst) Decision->Fail No HMBC Run HMBC: Verify Me-C3-C2 Correlation Pass->HMBC Final Validation

Caption: Logic flow for validating 4A3MP regiochemistry using 1H NMR coupling patterns.

Synthetic Context & Impurity Profiling

Understanding the origin of 4A3MP aids in interpreting the spectra, particularly regarding trace impurities.[1]

Synthesis Route: Minisci-Type or Oxidation

The most common industrial route involves the oxidation of 4-ethyl-3-methylpyridine .

  • Precursor: 4-ethyl-3-methylpyridine.[1]

  • Reagent: KMnO

    
     or catalytic oxidation.[1]
    
  • Common Impurity: Unreacted ethyl derivative.[1]

    • Spectral Flag: Look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm in the

      
      H NMR.[1]
      
Regiochemical Diagram (HMBC Correlations)

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the methyl group is at C3 and the acetyl is at C4.

HMBC_Correlations cluster_legend Legend H_Me H (Ring-Methyl) ~2.4 ppm C3 C3 (Quaternary) ~132 ppm H_Me->C3 2J (Strong) C2 C2 (CH) ~151 ppm H_Me->C2 3J (Diagnostic) C4 C4 (Quaternary) ~143 ppm H_Me->C4 3J (Diagnostic) Key1 Green Arrow: 2-bond coupling Key2 Red Arrow: 3-bond coupling (Long Range)

Caption: Key HMBC correlations. The 3-bond coupling from Methyl protons to C2 and C4 definitively assigns the structure.

References

  • Davies, I. W., et al. (2000).[1] "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420.[1][2] [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] "Spectral Database for Organic Compounds (SDBS): 4-Acetylpyridine Data."[1] SDBS Web Software.[1] (Used for comparative shift analysis of the pyridine core).[1]

  • PubChem. (2024).[1][3] "Compound Summary: 4-Acetylpyridine." (Analogous fragmentation data).

  • Kawai, A., et al. (2001).[1] "Process for preparation of this compound." U.S. Patent 6,255,488.[1] (Describes synthesis and characterization).

Sources

Technical Guide: NMR Characterization of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 37404-58-9 | FEMA: 3968 | Formula: C₈H₉NO

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Acetyl-3-methylpyridine (also known as 3-methyl-4-acetylpyridine). A critical intermediate in the synthesis of bisphosphonate pharmaceuticals (e.g., risedronate) and a recognized flavoring agent (FEMA 3968), this molecule presents a unique spectroscopic challenge due to the steric and electronic interplay between the vicinal acetyl and methyl groups.

This document is designed for analytical chemists and process scientists. It moves beyond simple data listing to explain the causality of the signals, providing a robust, self-validating framework for structural confirmation.

Structural Analysis & Electronic Basis

To accurately interpret the spectrum, one must first model the electronic environment. The pyridine ring acts as a


-deficient heteroaromatic system, while the substituents introduce competing effects:
  • Nitrogen Anisotropy: The ring nitrogen exerts a strong deshielding effect on the

    
    -protons (H2 and H6), shifting them downfield (>8.0 ppm).
    
  • 4-Acetyl Group (EWG): Through resonance, the carbonyl group withdraws electron density from the ring, particularly deshielding the ortho positions (H3 and H5). However, C3 is substituted.[1]

  • 3-Methyl Group (EDG): This group donates electron density via hyperconjugation.

  • Steric Orthogonality: The ortho relationship between the methyl (C3) and acetyl (C4) groups forces the acetyl moiety to rotate out of planarity with the pyridine ring. This reduces the conjugation efficiency of the carbonyl, potentially causing the acetyl methyl protons to appear slightly more upfield than in planar analogs due to reduced anisotropy.

Experimental H NMR Characterization

Solvent: Chloroform-d (


) | Frequency:  300-400 MHz (Recommended)

The proton spectrum is defined by three distinct aromatic signals and two aliphatic singlets. The integration ratio must be 1:1:1:3:3 .

Table 1: H NMR Chemical Shift Data
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Justification
H2 8.55 - 8.65Singlet (s)1H-

-position to Nitrogen; deshielded. Appears as a singlet due to lack of adjacent protons (small

possible).
H6 8.45 - 8.55Doublet (d)1H


-position to Nitrogen; coupled to H5.
H5 7.40 - 7.55Doublet (d)1H


-position; shielded relative to

-protons. Coupled to H6.
Acetyl-CH

2.55 - 2.65Singlet (s)3H-

-to-Carbonyl. Typical methyl ketone shift.
Ring-CH

2.40 - 2.50Singlet (s)3H-Attached directly to aromatic ring. Slightly shielded relative to acetyl methyl.

Note on Variability: Chemical shifts in pyridine derivatives are highly concentration-dependent in


 due to aggregation. In DMSO-

, signals may shift downfield due to hydrogen bonding with the solvent.

C NMR & 2D Correlation

Confirmation of the structure requires verifying the carbon backbone, particularly the ketone carbonyl and the quaternary carbons.

Table 2: C NMR Chemical Shift Data
Carbon TypeShift (

ppm)
Diagnostic Feature
Carbonyl (C=O) 198.0 - 202.0Most downfield signal; confirms ketone functionality.
C2 (

-CH)
148.0 - 152.0High intensity CH; correlates to H2 in HSQC.
C6 (

-CH)
145.0 - 149.0High intensity CH; correlates to H6 in HSQC.
C4 (Quaternary) 140.0 - 145.0Weak intensity; HMBC correlation to Acetyl-CH

.
C3 (Quaternary) 130.0 - 135.0Weak intensity; HMBC correlation to Ring-CH

.
C5 (

-CH)
120.0 - 125.0Correlates to H5.
Acetyl-CH

28.0 - 30.0Aliphatic region.
Ring-CH

18.0 - 21.0Aliphatic region; typically more upfield than acetyl methyl.

Self-Validating Assignment Protocol

To ensure scientific integrity, do not rely solely on 1D shifts. Use this logic flow to validate the isomer (distinguishing it from 2-acetyl-3-methylpyridine, etc.):

  • The H2 Singlet Test: Look for the sharp singlet around 8.6 ppm. If all aromatic protons are doublets or multiplets, the substituent pattern is incorrect (e.g., a 2,3-substitution would show three coupled protons). The singlet confirms the isolated proton between N and the Methyl group.

  • The H5-H6 Coupling: The doublet at ~8.5 ppm (H6) must share a coupling constant (~5 Hz) with the doublet at ~7.5 ppm (H5).

  • HMBC Connectivity (The Gold Standard):

    • The Acetyl-CH

      
        protons must show a long-range correlation to the Carbonyl  carbon (~200 ppm).
      
    • The Ring-CH

      
        protons must show a correlation to C2  and C4 , but not the carbonyl.
      

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of this compound from raw spectral data.

NMR_Workflow Start Raw 1H NMR Spectrum Step1 Check Aromatic Integration (Total 3H) Start->Step1 Decision1 Pattern Analysis: 1 Singlet + 2 Doublets? Step1->Decision1 Branch_Wrong Reject Structure (Check Isomers) Decision1->Branch_Wrong No Step2 Assign H2 (Singlet, >8.5 ppm) Assign H6/H5 (Doublets) Decision1->Step2 Yes Step3 Aliphatic Region Analysis Identify 2x Methyl Singlets Step2->Step3 Decision2 HMBC Verification: Does Ring-Me correlate to C2/C4? Step3->Decision2 Decision2->Branch_Wrong No Final Identity Confirmed: This compound Decision2->Final Yes

Figure 1: Logic flow for the spectroscopic validation of this compound.

Experimental Protocol: Sample Preparation

To reproduce the values cited above and minimize solvent-solute interactions:

  • Mass: Weigh 10-15 mg of the sample (liquid or low-melting solid).

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why TMS? Pyridine derivatives can shift the residual CHCl

      
       peak; an internal standard is mandatory.
      
  • Filtration: If the sample appears cloudy (common with hygroscopic pyridines), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the methyl singlets).
      
    • Scans: 16 (minimum).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. (n.d.). 3-methyl-4-acetylpyridine NMR and Properties. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for additivity rules and pyridine coupling constants).

Sources

An In-Depth Technical Guide on the Biological Activity of 4-Acetyl-3-methylpyridine: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Researcher: A comprehensive review of the scientific literature reveals a notable absence of published studies detailing the specific biological activity of 4-Acetyl-3-methylpyridine. While this compound is commercially available and has been identified in natural sources such as coffee, its pharmacological profile, mechanism of action, and potential therapeutic applications remain largely unexplored.[1] This guide, therefore, serves a dual purpose: to transparently address this knowledge gap and to provide a foundational context for future research by examining the well-documented biological activities of the broader pyridine class and its closely related isomers. For drug development professionals and scientists, this compound represents a novel chemical entity with untapped potential, inviting pioneering investigation.

The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[2] Its prevalence is due to its ability to engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of pharmacological effects.[3] This diverse activity profile provides a compelling rationale for investigating novel, uncharacterized pyridine derivatives like this compound.

Pyridine-containing compounds are known to exhibit a vast range of biological activities, including:

  • Antimicrobial and Antiviral[2][4]

  • Anticancer and Antiproliferative[1][5]

  • Anti-inflammatory[1]

  • Antidiabetic[6]

  • Neuroprotective (including Alzheimer's disease)[1]

  • Enzyme Inhibition (e.g., kinases, cholinesterases)[6][7]

The specific biological effects of a pyridine derivative are intricately determined by the nature and position of its substituents. The introduction of acetyl and methyl groups, as seen in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.

Insights from Isomeric Analogs: 3-Acetylpyridine and 4-Acetylpyridine

While data on this compound is unavailable, the biological activities of its isomers, 3-Acetylpyridine and 4-Acetylpyridine, have been investigated to some extent. It is crucial to underscore that these are distinct chemical entities, and their activities cannot be directly extrapolated. However, their study provides valuable insights into how the position of the acetyl group on the pyridine ring can dramatically alter biological outcomes.[8]

Feature3-Acetylpyridine4-Acetylpyridine
Primary Biological Effect NeurotoxicityPotential Anticancer Activity (as part of derivative structures)
Mechanism of Action Acts as a nicotinic acid antagonist, leading to NAD⁺ depletion and subsequent ATP depletion, causing excitotoxicity.Implicated in apoptosis and cell cycle arrest in cancer cells when incorporated into more complex derivatives.
Therapeutic Relevance Primarily used as a research tool to model nicotinic acid deficiency and study neurodegenerative processes.Investigated as a scaffold for the development of novel anticancer agents.

This table summarizes the general findings on the isomers of acetylpyridine and is intended for comparative context only.[8]

The pronounced difference in the biological profiles of these isomers highlights the critical importance of substituent placement in dictating the pharmacological properties of pyridine derivatives. This underscores the unpredictability of the biological activity of this compound and the necessity for direct empirical investigation.

Postulated Avenues for Investigation

Given the broad therapeutic potential of pyridine derivatives, several lines of inquiry could be pursued to elucidate the biological activity of this compound.

Anticancer and Cytotoxicity Screening

A logical first step would be to screen this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. The presence of the acetyl group, a common feature in many bioactive molecules, suggests that it could participate in interactions with various enzymatic targets.

Hypothetical Experimental Workflow: Initial Cytotoxicity Assessment

G cluster_0 cluster_1 ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibition

Caption: A diagram illustrating the potential mechanism of action if this compound were found to be a kinase inhibitor.

Synthesis of this compound and its Derivatives

For researchers interested in synthesizing this compound for biological evaluation, several general methods for the preparation of acetylpyridines and their derivatives have been reported. These often involve the reaction of a pyridine derivative with an acetylating agent. For instance, the synthesis of nuclear substitution derivatives of 4-acetyl pyridine has been achieved through N-oxidation followed by nitration or arylation. [9]Chalcones derived from 4-acetylpyridine have also been used as precursors for synthesizing various heterocyclic compounds with potential biological activities. [10]The synthesis of 3-methylpyridine, a key precursor, is also well-documented and serves as a foundational starting point for more complex derivatives. [11]

Conclusion: A Call for Investigation

References

  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. (2022-03-19). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. (2020-12-10). Available from: [Link]

  • 3‐Methylpyridine: Synthesis and Applications. ResearchGate. Available from: [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. (2016-10-17). Available from: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available from: [Link]

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  • Synthesis and inhibitory activity against MurA and MurZ enzymes of 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds having piperidine and morpholine rings. ResearchGate. (2025-12-11). Available from: [Link]

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An In-Depth Technical Guide to the Synthesis of 4-Acetyl-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-acetyl-3-methylpyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the core principles of established synthetic methodologies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific substitution pattern of a 4-acetyl and a 3-methyl group introduces key functionalities that can be exploited for further derivatization and interaction with biological targets. Notably, acetylpyridine derivatives have shown promise as antiviral and cytotoxic agents, highlighting the therapeutic potential of this compound class.[1][2] The strategic placement of the acetyl and methyl groups on the pyridine core allows for fine-tuning of steric and electronic properties, making this compound a highly desirable building block for the synthesis of novel bioactive molecules.

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections, primarily revolving around the formation of the pyridine ring. The two most prominent and historically significant approaches for constructing polysubstituted pyridines are the Hantzsch and Kröhnke pyridine syntheses.

G Target This compound Hantzsch Hantzsch Synthesis Target->Hantzsch Disconnection Krohnke Kröhnke Synthesis Target->Krohnke Disconnection StartingMaterialsH β-Dicarbonyl + Aldehyde + Ammonia Hantzsch->StartingMaterialsH Precursors StartingMaterialsK α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl Krohnke->StartingMaterialsK Precursors

Caption: Retrosynthetic analysis of this compound.

This guide will focus on providing a detailed examination of these two classical methods, offering a comparative analysis of their strengths and limitations in the context of synthesizing our target molecule.

The Hantzsch Pyridine Synthesis: A Multicomponent Approach

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile one-pot, four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5][6]

Proposed Hantzsch Synthesis of this compound

To synthesize this compound via the Hantzsch reaction, the following starting materials can be proposed:

  • β-Dicarbonyl Compound 1: Acetylacetone (2,4-pentanedione) would provide the acetyl group at the 4-position and the methyl group at the 2-position of the resulting pyridine.

  • β-Dicarbonyl Compound 2 (or equivalent): An enamine or a second equivalent of a β-dicarbonyl that can lead to the formation of the 3-methyl group and the C5 and C6 positions of the ring. A plausible precursor would be 3-aminocrotonate or a related species formed in situ.

  • Aldehyde: Formaldehyde would provide the C4 carbon of the pyridine ring.

  • Nitrogen Source: Ammonium acetate or ammonia.

A more direct approach would involve the condensation of 3-methyl-2,4-pentanedione , an aldehyde , and ammonia .

Mechanistic Insights: The "Why" Behind the Reaction

The mechanism of the Hantzsch synthesis is a cascade of well-understood organic reactions, providing a clear rationale for the experimental conditions.

G cluster_0 Hantzsch Pyridine Synthesis Mechanism β-Dicarbonyl_1 β-Dicarbonyl (2 eq.) Knoevenagel Knoevenagel Condensation β-Dicarbonyl_1->Knoevenagel Michael_Addition Michael Addition β-Dicarbonyl_1->Michael_Addition Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia Ammonia->Michael_Addition Knoevenagel->Michael_Addition Dihydropyridine 1,4-Dihydropyridine Michael_Addition->Dihydropyridine Cyclization Cyclization & Dehydration Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Dihydropyridine->Cyclization Dihydropyridine->Oxidation

Caption: Key stages of the Hantzsch pyridine synthesis.

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition: The second equivalent of the β-dicarbonyl compound, often in the form of its enamine after reaction with ammonia, undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate then undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The final step is the aromatization of the dihydropyridine to the stable pyridine ring. This is often achieved using an oxidizing agent such as nitric acid, or under milder conditions with reagents like iodine or even exposure to air.[3][7]

Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, protocol for the Hantzsch synthesis of a polysubstituted pyridine, adaptable for the synthesis of this compound.

Materials:

  • 3-Methyl-2,4-pentanedione (1.0 equiv.)

  • Paraformaldehyde (1.1 equiv.)

  • Ammonium acetate (1.5 equiv.)

  • Glacial Acetic Acid (solvent)

  • Oxidizing agent (e.g., Copper(II) nitrate, Iodine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione, paraformaldehyde, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the formation of the dihydropyridine intermediate is complete (typically 2-4 hours), add the oxidizing agent to the reaction mixture.

  • Continue to reflux until the aromatization is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the dihydropyridine intermediate and the final pyridine product. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS).

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis offers a more convergent route to polysubstituted pyridines.[8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9]

Proposed Kröhnke Synthesis of this compound

A plausible Kröhnke synthesis for our target molecule would involve:

  • α-Pyridinium methyl ketone salt: This would be prepared from a suitable α-halo ketone. For the 4-acetyl group, a precursor like 3-bromo-2-butanone could be used, which upon reaction with pyridine would form the corresponding pyridinium salt.

  • α,β-Unsaturated carbonyl compound: To introduce the 3-methyl group, an α,β-unsaturated ketone such as 3-buten-2-one (methyl vinyl ketone) could be employed.

  • Nitrogen Source: Ammonium acetate.

Mechanistic Rationale: A Stepwise Construction

The Kröhnke synthesis proceeds through a well-defined sequence of reactions, offering excellent control over the substitution pattern of the final product.

G cluster_1 Kröhnke Pyridine Synthesis Mechanism Pyridinium_Salt α-Pyridinium methyl ketone salt Ylide_Formation Ylide Formation Pyridinium_Salt->Ylide_Formation Unsaturated_Ketone α,β-Unsaturated carbonyl Michael_Addition_K Michael Addition Unsaturated_Ketone->Michael_Addition_K Ammonium_Acetate Ammonium Acetate Cyclization_Dehydration Cyclization & Dehydration Ammonium_Acetate->Cyclization_Dehydration Ylide_Formation->Michael_Addition_K Michael_Addition_K->Cyclization_Dehydration Pyridine_Product Substituted Pyridine Cyclization_Dehydration->Pyridine_Product

Caption: Key stages of the Kröhnke pyridine synthesis.

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a mild base (often the acetate from ammonium acetate) to form a pyridinium ylide.[9]

  • Michael Addition: This ylide then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[8]

  • Cyclization and Dehydration: The 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to form the aromatic pyridine ring.[8]

Experimental Protocol: A Validated Workflow

The following protocol outlines the general procedure for a Kröhnke pyridine synthesis.

Materials:

  • 1-(2-Oxopropyl)pyridinium bromide (prepared from bromoacetone and pyridine) (1.0 equiv.)

  • 3-Buten-2-one (1.0 equiv.)

  • Ammonium acetate (10 equiv.)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1-(2-oxopropyl)pyridinium bromide and 3-buten-2-one in glacial acetic acid.

  • Add ammonium acetate to the mixture and heat to reflux (approximately 120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Self-Validation: The formation of the product can be tracked by TLC. The final product's identity and purity should be confirmed using NMR, IR, and mass spectrometry, and by comparing the data with literature values for similar compounds.

Quantitative Data Summary

The following table provides a comparative overview of the typical reaction conditions and expected yields for the Hantzsch and Kröhnke pyridine syntheses, based on literature for structurally similar polysubstituted pyridines.

Synthesis MethodKey ReactantsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Hantzsch β-Dicarbonyl, Aldehyde, AmmoniaEthanol or Acetic AcidReflux2-660-90[3]
Kröhnke α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAcAcetic Acid or MethanolReflux4-870-95[8][9]

Spectroscopic Characterization of the Target Scaffold

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methyl protons would appear as a singlet around δ 2.5 ppm, and the acetyl methyl protons as a singlet around δ 2.6 ppm.

  • ¹³C NMR: The carbonyl carbon of the acetyl group would resonate around δ 197 ppm. The pyridine ring carbons would appear in the range of δ 120-160 ppm. The methyl carbons would be found in the upfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acetyl group would be expected around 1690 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (135.16 g/mol ).

Conclusion and Future Perspectives

Both the Hantzsch and Kröhnke pyridine syntheses represent powerful and reliable methods for the construction of the this compound scaffold. The choice between the two will depend on the availability of starting materials and the desired scale of the reaction. The Hantzsch synthesis, being a multicomponent reaction, offers operational simplicity, while the Kröhnke synthesis provides a more convergent and often higher-yielding route.

The functional handles present in this compound open up a plethora of possibilities for further derivatization. The acetyl group can be a site for condensation reactions, and the pyridine ring itself can undergo various C-H functionalization reactions, paving the way for the creation of diverse libraries of compounds for drug discovery and materials science applications.[8] Future research in this area could focus on the development of more sustainable, catalytic versions of these classical reactions and the exploration of the biological activities of novel this compound derivatives.

References

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). YouTube. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Hantzsch Pyridine Synthesis. (2024, February 12). YouTube. Retrieved from [Link]

  • Process and catalyst for the preparation of acetylpyridines. (n.d.). Google Patents.
  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 7, 2026, from [Link]

  • 15 Hantzsch Synthesis of Pyridine(Mechanism). (2018, August 12). YouTube. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • 4-Acetylpyridine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved from [Link]

  • Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-acetyl pyridine, 1122-54-9. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Showing Compound this compound (FDB019938). (2010, April 8). FooDB. Retrieved from [Link]

  • 3-Acetylpyridine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.
  • A Simple Synthesis of 2-Methyl-1,3-Dithiolium and Related Cations. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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4-Acetyl-3-methylpyridine: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Acetyl-3-methylpyridine (also known as 1-(3-methylpyridin-4-yl)ethanone or 4-acetyl-3-picoline) as a versatile building block for researchers, scientists, and professionals in drug development and materials science. While specific literature on this particular isomer is limited, this document extrapolates from the well-established chemistry of its isomers, 3-acetylpyridine and 4-acetylpyridine, to present a detailed examination of its synthesis, physicochemical properties, reactivity, and potential applications. This guide aims to serve as a foundational resource, offering field-proven insights and methodologies to stimulate further research and application of this promising heterocyclic ketone.

Introduction: The Strategic Value of Substituted Acetylpyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their presence in numerous natural products, pharmaceuticals, and functional materials. The introduction of an acetyl group provides a key reactive handle for a variety of chemical transformations, making acetylpyridines valuable intermediates in organic synthesis. This compound, with its unique substitution pattern, offers a distinct electronic and steric profile compared to its more common isomers, potentially enabling the synthesis of novel compounds with tailored properties.

The strategic placement of the methyl group adjacent to the acetyl moiety can influence the reactivity of both the carbonyl group and the pyridine ring. This guide will delve into these aspects, providing a theoretical and practical framework for the utilization of this compound as a building block.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₉NO-
Molecular Weight 135.17 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy to isomers
Boiling Point ~220-230 °CExtrapolation from isomers
Melting Point Not readily available-
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate). Likely has some water solubility.Analogy to isomers
pKa (of pyridinium ion) ~4-5Analogy to substituted pyridines
Spectroscopic Profile (Predicted)

The following are predicted spectroscopic data to aid in the identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Pyridyl Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 will likely be the most downfield, appearing as a singlet or a narrow doublet. The protons at C5 and C6 will appear as doublets.

    • Acetyl Protons: A sharp singlet around δ 2.5-2.7 ppm.

    • Methyl Protons: A sharp singlet around δ 2.2-2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of δ 195-205 ppm.

    • Pyridyl Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

    • Acetyl Carbon: A signal around δ 25-30 ppm.

    • Methyl Carbon: A signal around δ 15-20 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.

    • C=C and C=N Stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

    • C-H Stretches: Aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, respectively.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A prominent peak at m/z = 135.

    • Fragmentation: A significant fragment at m/z = 120, corresponding to the loss of a methyl group ([M-15]⁺). Another characteristic fragment would be at m/z = 92, resulting from the loss of the acetyl group ([M-43]⁺).

Synthesis of this compound: A Proposed Approach

Given the absence of a specific, published protocol for the synthesis of this compound, a plausible and robust synthetic strategy can be designed by adapting established methodologies for related compounds. A promising route starts from the readily available 4-methylpyridine (γ-picoline).

Proposed Synthetic Pathway

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Grignard Reaction 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Br₂, Oleum 3-Cyano-4-methylpyridine 3-Cyano-4-methylpyridine 3-Bromo-4-methylpyridine->3-Cyano-4-methylpyridine CuCN, DMF This compound This compound 3-Cyano-4-methylpyridine->this compound 1. CH₃MgBr 2. H₃O⁺

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 3-Bromo-4-methylpyridine

  • Rationale: Direct bromination of 4-methylpyridine in the presence of oleum is a known method for the regioselective introduction of a bromine atom at the 3-position.

  • Procedure:

    • To a stirred solution of 4-methylpyridine in oleum (20% SO₃) at 0 °C, slowly add elemental bromine.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 120-130 °C for several hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH or Na₂CO₃) to pH > 8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-4-methylpyridine.

Step 2: Synthesis of 3-Cyano-4-methylpyridine

  • Rationale: The Rosenmund-von Braun reaction provides a reliable method for converting aryl halides to nitriles using copper(I) cyanide.

  • Procedure:

    • In a round-bottom flask, combine 3-bromo-4-methylpyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

    • Heat the reaction mixture to reflux (typically 150-160 °C) for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

    • Purify the resulting nitrile by crystallization or column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The reaction of a nitrile with a Grignard reagent, followed by acidic hydrolysis, is a classic and effective method for the synthesis of ketones.

  • Procedure:

    • Prepare a solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF).

    • To this Grignard reagent at 0 °C, add a solution of 3-cyano-4-methylpyridine in the same solvent dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the formation of the intermediate imine-magnesium complex.

    • Carefully quench the reaction by slow addition to a cold aqueous acid solution (e.g., 1 M HCl).

    • Stir the mixture until the hydrolysis is complete.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic extracts, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of the pyridine ring and the acetyl and methyl substituents.

G cluster_0 Reactivity of this compound cluster_1 Reactions at the Acetyl Group cluster_2 Reactions on the Pyridine Ring This compound This compound Condensation Reactions Condensation Reactions This compound->Condensation Reactions Reduction Reduction This compound->Reduction Oxidation (e.g., Haloform) Oxidation (e.g., Haloform) This compound->Oxidation (e.g., Haloform) Wittig Reaction Wittig Reaction This compound->Wittig Reaction N-Oxidation N-Oxidation This compound->N-Oxidation Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution

Caption: Key reaction pathways for this compound.

Reactions Involving the Acetyl Group
  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcone-like structures, which are precursors to flavonoids and other heterocyclic systems.

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be a precursor for further functionalization.

  • Oxidation: The acetyl group can undergo haloform reaction with halogens in the presence of a base to yield the corresponding carboxylic acid (3-methylpyridine-4-carboxylic acid) and a haloform.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, providing access to a variety of substituted alkenes.

Reactions Involving the Pyridine Ring
  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This N-oxide can then direct subsequent electrophilic substitution to the 2- and 6-positions.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under harsh conditions, substitution may occur, likely at the 5-position, which is meta to the deactivating acetyl group and ortho to the activating methyl group.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acetyl group can activate the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present at these positions.

Potential Applications in Drug Discovery and Materials Science

While direct applications of this compound are not yet widely reported, its structural features suggest significant potential in several areas:

  • Medicinal Chemistry: As an analogue of other acetylpyridines that are key intermediates in the synthesis of drugs like the anti-osteoporosis agent risedronate sodium[1] and the anticancer drug imatinib[1], this compound could be a valuable building block for novel therapeutic agents. The specific substitution pattern may lead to compounds with altered pharmacokinetic and pharmacodynamic properties.

  • Agrochemicals: Pyridine-based compounds are prevalent in herbicides and pesticides. The unique structure of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

  • Ligand Synthesis: The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions. This makes this compound a potential precursor for the synthesis of novel ligands for catalysis and materials science applications.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structural similarity to other acetylpyridines, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents an under-explored yet potentially valuable building block in synthetic chemistry. While a dedicated body of literature for this specific isomer is lacking, its chemical properties and reactivity can be reliably inferred from its well-studied analogues. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, with the aim of empowering researchers to unlock its synthetic potential. The proposed synthetic route and discussion of its reactivity offer a starting point for further investigation and application in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Sources

Methodological & Application

Technical Synthesis Guide: Regioselective Synthesis of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection

The synthesis of 4-acetyl-3-methylpyridine presents a classic regioselectivity challenge in heterocyclic chemistry. Direct functionalization (e.g., Friedel-Crafts or Minisci reactions) of 3-methylpyridine often yields a difficult-to-separate mixture of C2, C4, and C6 isomers due to the competing directing effects of the ring nitrogen and the methyl group.

To ensure pharmaceutical-grade purity (>98%) and strictly control regiochemistry, this guide prioritizes two "Indirect" anionic pathways over radical-based direct functionalization.

Route Comparison Matrix
FeatureProtocol A: Lithium-Halogen Exchange (Recommended)Protocol B: Grignard Addition (Alternative)Direct Minisci Reaction (Not Recommended)
Starting Material 4-Bromo-3-methylpyridine4-Cyano-3-methylpyridine3-Methylpyridine
Key Reagent n-Butyllithium (n-BuLi)Methylmagnesium Bromide (MeMgBr)Acetaldehyde / Fenton's Reagent
Regioselectivity Exclusive (C4) Exclusive (C4) Poor (Mixture of C2/C4/C6)
Temperature Cryogenic (-78°C)0°C to RefluxAmbient / Mild Heat
Primary Risk Moisture sensitivity; Pyrophoric reagentsIncomplete imine hydrolysisLow yield; Difficult purification
Suitability Discovery/MedChem (High Purity) Process Scale-up (Robustness) Late-stage diversification only

Part 2: Detailed Experimental Protocols

Protocol A: Cryogenic Lithium-Halogen Exchange (The "Gold Standard")

Principle: This method utilizes the rapid kinetics of lithium-halogen exchange to generate a transient 4-lithio-3-methylpyridine species. The key to success is trapping this species with a "Weinreb-type" electrophile (like N,N-dimethylacetamide) that prevents over-addition to a tertiary alcohol.

Reagents:

  • Substrate: 4-Bromo-3-methylpyridine (1.0 equiv)

  • Lithiation Agent: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Electrophile: N,N-Dimethylacetamide (DMAc) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL/g substrate)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with 4-Bromo-3-methylpyridine (e.g., 5.0 g, 29.0 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Expert Insight: The internal temperature must be below -70°C before n-BuLi addition to prevent "Dance reaction" (halogen migration) or nucleophilic attack on the pyridine ring.

  • Lithiation: Add n-BuLi (20 mL, 32.0 mmol) dropwise over 20 minutes.

    • Observation: The solution typically turns a deep yellow/orange color. A slurry may form; this is normal (lithio-species aggregation).

    • Hold: Stir at -78°C for exactly 45 minutes.

  • Acylation: Add N,N-Dimethylacetamide (3.2 mL, 34.8 mmol) dissolved in 5 mL THF dropwise over 10 minutes.

    • Mechanistic Note: DMAc forms a stable tetrahedral intermediate (lithium hemiaminolate) that does not collapse to the ketone until acidic workup, preventing double-addition.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl (30 mL). Stir vigorously for 30 minutes to ensure hydrolysis of the hemiaminolate intermediate.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Grignard Addition to Nitrile (The "Robust" Route)

Principle: Nucleophilic attack of a Grignard reagent on a nitrile carbon forms a metallo-imine intermediate. Acidic hydrolysis converts this imine to the desired ketone.

Reagents:

  • Substrate: 4-Cyano-3-methylpyridine (1.0 equiv)

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Reagent Prep: In a dried flask under N₂, charge 4-Cyano-3-methylpyridine (5.0 g, 42.3 mmol) in THF (60 mL). Cool to 0°C.[1]

  • Addition: Add MeMgBr (21.2 mL, 63.5 mmol) dropwise. The reaction is exothermic; control addition rate to maintain temp < 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 3 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot should disappear.

  • Hydrolysis (Critical Step): Cool to 0°C. Carefully add 6M HCl (40 mL).

    • Caution: This step is exothermic and evolves gas.

    • Digestion: Heat the acidic mixture to 50°C for 1 hour. This forces the hydrolysis of the intermediate ketimine (

      
      ) to the ketone (
      
      
      
      ).
  • Neutralization: Cool to 0°C. Basify with 6M NaOH or solid Na₂CO₃ to pH 9-10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). (Note: Pyridines are more soluble in DCM than EtOAc).

Part 3: Visualization of Workflows

Reaction Mechanism & Workflow (Protocol A)

G Start 4-Bromo-3-methylpyridine (Substrate) Step1 Lithiation (-78°C, n-BuLi) Start->Step1 THF, N2 Inter1 4-Lithio-3-methylpyridine (Intermediate) Step1->Inter1 Li-Hal Exchange Step2 Electrophilic Trapping (+ DMAc) Inter1->Step2 Nucleophilic Attack Inter2 Tetrahedral Hemiaminolate Step2->Inter2 Stable at -78°C Step3 Acidic Hydrolysis (NH4Cl / H2O) Inter2->Step3 Warming Product This compound (Target) Step3->Product - HNMe2

Caption: Figure 1. Mechanistic pathway for the cryogenic lithiation-acylation protocol. Note the stability of the hemiaminolate intermediate preventing over-reaction.

Decision Tree for Route Selection

D Q1 Start: Select Synthesis Route Q2 Is 4-Bromo-3-picoline available? Q1->Q2 Q3 Is Cryogenic Cooling (-78°C) available? Q2->Q3 Yes RouteB Protocol B: Grignard Addition (Scalable) Q2->RouteB No (Use 4-Cyano) RouteA Protocol A: Lithium-Halogen Exchange (High Purity) Q3->RouteA Yes Q3->RouteB No RouteC Alternative: Minisci Reaction (Low Selectivity) Q3->RouteC No Precursors Available

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on precursor availability and lab capabilities.

Part 4: Analytical Validation & Troubleshooting

Analytical Specifications

Upon isolation, the product should meet these criteria:

  • Appearance: Colorless to pale yellow oil (darkens upon storage).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.55 (s, 1H, C2-H), 8.48 (d, 1H, C6-H), 7.50 (d, 1H, C5-H), 2.58 (s, 3H, Ar-CH
    
    
    ), 2.55 (s, 3H, CO-CH
    
    
    ).
  • Storage: Critical. The free base is unstable and prone to polymerization. Convert to the Hydrochloride Salt (using HCl in Dioxane/Ether) for long-term storage. Store at -20°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in THF or warm lithiation temp.Redistill THF over Na/Benzophenone. Ensure internal temp is <-70°C during n-BuLi addition.
Tertiary Alcohol Impurity Over-addition (Protocol A).Ensure use of DMAc or Weinreb amide, NOT Acetyl Chloride.
Incomplete Conversion (Protocol B) Imine did not hydrolyze.Increase hydrolysis time/temperature (50°C, 1h) with 6M HCl.
Product Darkens Rapidly Oxidation/Polymerization.Store under Argon. Convert to HCl salt immediately after purification.

Part 5: References

  • Lithium-Halogen Exchange Reviews:

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Pyridine Functionalization:

    • Trécourt, F., et al. (1993). New syntheses of substituted pyridines via organometallic intermediates. Tetrahedron, 49(37), 8397-8406.

  • Minisci Reaction Limitations:

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Grignard Addition to Nitriles:

    • Moffett, R. B., & Shriner, R. L. (1941). 2,4,6-Trimethylacetophenone. Organic Syntheses, Coll. Vol. 3, p.562. (Classic protocol adapted for pyridine nitriles).

Sources

Application Note: High-Efficiency Purification Strategies for 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-efficiency purification protocol for 4-Acetyl-3-methylpyridine (1-(3-methylpyridin-4-yl)ethanone). It addresses the specific challenges associated with this compound, including its basicity, susceptibility to N-oxide formation, and the difficulty of separating it from structural isomers and unreacted 3-methylpyridine (3-picoline).[1][2]

Introduction & Physicochemical Context

This compound is a critical intermediate in the synthesis of fused heterocycles and kinase inhibitors.[1][2] Its purification is often complicated by the presence of unreacted starting material (3-methylpyridine), regioisomers (e.g., 2-acetyl derivatives), and metal catalyst residues from cross-coupling reactions (e.g., Stille or Suzuki).[1][2]

Successful isolation requires exploiting the compound's basic nitrogen (pKa ~3.8–4.[1][2]2) and its boiling point differential relative to impurities.[1][2]

Physicochemical Profile (Experimental & Predicted)[2][3][4][5][6]
PropertyValue / DescriptionSignificance for Purification
Molecular Weight 135.16 g/mol Baseline for mass balance calculations.[1][2]
Boiling Point ~228–235 °C (atm)High BP requires vacuum distillation to prevent thermal decomposition.[1][2]
pKa (Conj. Acid) ~3.8 – 4.2 (Est.)[1][2]The acetyl group (EWG) lowers basicity compared to pyridine (5.2).[2] pH < 2 is needed for full protonation.[1][2]
State Liquid / Low-melting SolidLikely an oil at RT; may crystallize upon high-purity storage at 4°C.
Solubility Soluble in DCM, EtOAc, AlcoholsCompatible with standard organic extraction solvents.[1][2]

Strategic Purification Workflow

The purification process is divided into three stages: Chemical Washing (Extraction) , Bulk Separation (Distillation) , and Fine Polishing (Chromatography) .[2]

Workflow Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Stage 1: Acid-Base Extraction (Remove Neutrals/Tars) Crude->AcidExt Dissolve in DCM Distill Stage 2: Vacuum Distillation (Remove 3-Picoline) AcidExt->Distill >90% Purity Flash Stage 3: Flash Chromatography (Remove Isomers) Distill->Flash Isomers Present Final Pure this compound Distill->Final If Isomer-Free Flash->Final >98% Purity

Figure 1: Decision matrix for the purification of this compound.

Detailed Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Objective: Remove neutral organic impurities (uncoupled aromatics, ligands) and insoluble tars.[1][2] Mechanism: Exploits the pyridine nitrogen to reversibly shuttle the product into the aqueous phase.[2]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • 1M Hydrochloric Acid (HCl)[2][3]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    )[2]
    
  • Brine (Sat. NaCl)[2]

Protocol:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acidification: Extract the organic layer 3 times with 1M HCl .

    • Critical Check: Ensure the aqueous layer pH is < 1.5 .[1][2] The electron-withdrawing acetyl group makes the nitrogen less basic; insufficient acidity will fail to extract the product.[1]

  • Wash (Discard Organic): The DCM layer now contains neutral impurities.[1][2] Retain the Aqueous Acidic Layer .[1][2]

  • Basification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 2M NaOH or

    
     until pH reaches 9–10 .
    
    • Caution: Avoid heating during basification to prevent aldol condensation of the acetyl group.[2]

  • Re-Extraction: Extract the cloudy aqueous mixture 3 times with DCM.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
Method B: Vacuum Distillation (Bulk Separation)

Objective: Separate the product (BP ~230°C) from starting material 3-methylpyridine (BP 144°C).[1][2] Requirement: Use if the crude contains significant unreacted starting material (>10%).[1][2]

Setup: Short-path distillation head with a vacuum manifold (< 5 mmHg).

Protocol:

  • Degassing: Stir the oil under weak vacuum (20 mmHg) at RT for 15 mins to remove residual solvents.

  • Fraction 1 (Forerun): Heat oil bath to ~60–70°C under high vacuum (1–2 mmHg).

    • Target: 3-Methylpyridine will distill over (Vapor temp ~40–50°C at 1 mmHg).[1][2]

  • Fraction 2 (Product): Increase bath temperature to 110–130°C.

    • Target: this compound typically distills at 95–105°C at 1 mmHg .[1][2]

    • Note: Do not overheat the pot residue above 150°C to avoid polymerization.[1][2]

Method C: Flash Chromatography (Isomer Removal)

Objective: Separate the 4-acetyl isomer from 2-acetyl or 6-acetyl regioisomers.[1][2] Challenge: Pyridines interact strongly with silanol groups on silica gel, causing severe peak tailing. Solution: Deactivation of silica with Triethylamine (TEA) .[1][2]

Mobile Phase System:

  • Solvent A: Hexanes (or Heptane)[2]

  • Solvent B: Ethyl Acetate (EtOAc)[2]

  • Modifier: 1% Triethylamine (TEA) added to both solvents.[1][2]

Protocol:

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of 10% TEA in Hexanes, then equilibrate with initial mobile phase.[1][2]

  • Gradient:

    • 0–5 min: 5% B (Isocratic)[2]

    • 5–20 min: 5%

      
       40% B (Linear Gradient)[2]
      
    • 20–25 min: 40% B (Hold)[2]

  • Elution Order:

    • Non-polar impurities elute first.[1][2]

    • This compound typically elutes after the 2-acetyl isomer due to steric shielding of the nitrogen by the 3-methyl group, which slightly reduces silanol interaction compared to the exposed 2-isomer.[1][2]

  • Workup: Pool fractions. To remove TEA residues, co-evaporate with toluene or dry under high vacuum for 12 hours.[1][2]

Quality Control & Validation

1. TLC Analysis:

  • Stationary Phase: Silica Gel 60

    
    .[1][2]
    
  • Mobile Phase: 50% EtOAc / 50% Hexane + 1% TEA.[1][2]

  • Visualization: UV (254 nm).[1][2] The acetyl group provides strong absorbance.[1][2]

  • Stain: 2,4-DNP (Dinitrophenylhydrazine) – stains ketones yellow/orange.[1][2]

2. NMR Verification (


): 
  • Diagnostic Peak 1: Singlet at

    
     ~2.5–2.6 ppm (3H, Acetyl 
    
    
    
    ).[1][2]
  • Diagnostic Peak 2: Singlet at

    
     ~2.3–2.4 ppm (3H, Ring 
    
    
    
    ).[1][2]
  • Aromatic Region: Check for specific coupling constants to confirm the 3,4-substitution pattern (should see distinct singlet or doublet for the H2 proton depending on resolution).

3. Storage:

  • Store under Nitrogen or Argon at 4°C.[1][2]

  • The compound is light-sensitive (turns dark brown); wrap vials in aluminum foil.[1][2]

References

  • Physical Properties of Acetylpyridines: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 14282, 4-Acetylpyridine.[1][2] Retrieved from [Link] (Used as the baseline for physicochemical property prediction).[2]

  • Chromatography of Basic Heterocycles: Reich, H. J. (2017).[1][2] "Flash Chromatography of Amines and Pyridines."[1][2] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link] (Source for TEA-buffered silica protocols).

  • Synthesis and Isolation Context: Vogel, A. I. (1989).[1][2] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[2] Longman Scientific & Technical.[1][2] (Standard reference for acid-base extraction logic of pyridine derivatives).

  • Distillation of Methylpyridines: The Good Scents Company (2023).[1][2] "4-acetyl pyridine and 3-methyl pyridine properties."[1][2][3] Retrieved from [Link] (Verification of boiling point differentials).

Sources

Physicochemical Properties: The Foundation of Method Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Quantification and Characterization of 4-Acetyl-3-methylpyridine

Introduction

This compound is an aryl alkyl ketone, a class of compounds significant in various fields, from flavor chemistry to pharmaceutical synthesis.[1] It is structurally related to other acetylpyridines and methylpyridines, which are recognized as important building blocks and potential impurities in drug substances.[2][3] Given its potential role as a synthetic intermediate or a trace-level impurity, the development of robust, accurate, and validated analytical methods is paramount for ensuring product quality, safety, and regulatory compliance.[4] This guide provides a comprehensive overview of the primary analytical techniques for the analysis of this compound, grounded in established scientific principles and supported by methodologies applied to structurally similar compounds. The protocols and insights herein are designed for researchers, quality control analysts, and drug development professionals.

Understanding the physicochemical properties of this compound is the first step in designing effective analytical methods. These properties dictate the choice of chromatographic conditions, solvents, and detection techniques. Below is a comparative table of properties for this compound and its isomers, which informs the subsequent analytical strategies.

PropertyThis compound4-Acetylpyridine3-Acetylpyridine
Molecular Formula C₈H₉NO[1]C₇H₇NO[5]C₇H₇NO[6]
Molecular Weight 135.16 g/mol [1]121.14 g/mol [5]121.14 g/mol [6]
Boiling Point 93-95 °C (at 1 mmHg)[1]~212 °C (at 760 mmHg)[7]~220 °C (at 760 mmHg)[8]
logP (predicted) 0.74 - 0.83[1]0.5[5]0.4[6]
pKa (Strongest Basic) 3.61 (predicted)[1]Not Available3.26 (predicted)[8]
Water Solubility 64.1 g/L (predicted)[1]≥ 100 mg/mL[5]Soluble[6]

The moderate polarity (indicated by logP) and basicity (from the pyridine ring) suggest that this compound is well-suited for analysis by both reversed-phase liquid chromatography and gas chromatography.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of non-volatile or thermally labile impurities and active ingredients in pharmaceutical products. For a compound like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reproducibility.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The analyte is a polar compound, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. Elution is achieved by gradually increasing the organic solvent concentration, which competes with the analyte for the stationary phase.

  • Mobile Phase Selection: A combination of water and a polar organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) is crucial.[9] It protonates the basic pyridine nitrogen, ensuring a consistent ionic state and preventing peak tailing by minimizing interactions with residual silanols on the column packing. Formic acid is recommended for mass spectrometry (MS) compatibility.[9]

  • UV Detection: The pyridine ring and the acetyl group constitute a chromophore that absorbs UV light. A photodiode array (PDA) detector allows for monitoring at the wavelength of maximum absorbance (λ-max), ensuring high sensitivity, and can also provide spectral data to confirm peak purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) Injection C->D E Sample Sequence Run D->E If SST Passes F Peak Integration & Identification E->F G Quantification & Reporting F->G

Caption: Logical workflow for the HPLC analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

Objective: To quantify this compound in a sample matrix.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water (18.2 MΩ·cm)
  • Sample containing the analyte

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA/DAD at 260 nm (scan 200-400 nm for peak purity)

3. Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[10]
  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration expected to be within the linear range of the calibration curve.[10]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
  • Perform a System Suitability Test (SST) by making five replicate injections of a mid-level standard (e.g., 25 µg/mL).
  • Once SST criteria are met (see Table below), inject a blank (diluent), followed by the calibration standards, and then the sample solutions.
Method Validation Framework

Any newly developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12]

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%[10]
Specificity Analyte peak is free from interference from blank and placebo. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.[10]
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at 3 levels.
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations.
Intermediate Precision %RSD ≤ 3.0% for analyses performed on different days by different analysts.
Quantitation Limit (LOQ) Signal-to-Noise ratio ≥ 10.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its boiling point, this compound is an excellent candidate for GC analysis, particularly for its detection as a volatile impurity or for monitoring its presence in a reaction mixture.

Causality Behind Experimental Choices
  • Stationary Phase: The choice of GC column is critical. A mid-polarity column, such as one containing 5% phenyl / 95% methylpolysiloxane (e.g., DB-5 or HP-5), is a versatile starting point. It separates compounds based on boiling point and to a lesser extent on polarity differences. For better separation from closely related isomers, a more polar column (e.g., a polyethylene glycol/WAX-type column) could be beneficial, as it would interact more strongly with the polar acetyl and pyridine groups.[5]

  • Injection Mode: A split/splitless inlet is standard. A split injection is used for concentrated samples to prevent column overloading, while a splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, offering a wide linear range and high sensitivity, making it ideal for quantification. For identification, coupling the GC to a Mass Spectrometer (MS) is the definitive method.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Volatile Solvent C GC System Check & Conditioning A->C D Solvent Blank Injection C->D E Sample Injection & Run D->E F Peak Integration & Identification (Retention Time) E->F G Quantification (Area % or Ext. Std.) F->G

Caption: General workflow for the GC analysis of this compound.

Detailed Protocol for GC-FID Analysis

Objective: To determine the purity of a this compound sample or quantify it as a volatile component.

1. Materials and Reagents:

  • This compound reference standard
  • Methanol or Dichloromethane (GC grade)
  • Sample containing the analyte

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent with FID
Column HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Split, 50:1 ratio
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temp. 300 °C

3. Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen GC solvent.
  • Sample Solution: Prepare a solution of the sample at approximately the same concentration as the standard solution.

4. Analysis Procedure:

  • Condition the column as per the manufacturer's instructions.
  • Inject a solvent blank to ensure the system is clean.
  • Inject the standard solution to determine the retention time and peak area response.
  • Inject the sample solution.
  • Calculate the purity by area percent or quantify against the standard using a single-point or multi-point calibration.

Confirmatory Analysis: Mass Spectrometry and NMR

While chromatographic methods are excellent for separation and quantification, they rely on retention time for identification, which is not definitive. Spectroscopic methods provide structural information for unambiguous confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification, GC-MS is the gold standard for volatile compounds. The mass spectrometer provides a fragmentation pattern, or "chemical fingerprint," of the molecule.

  • Expected Fragmentation: For this compound (MW=135.16), the Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 135. A characteristic and often base peak would arise from the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃), giving a fragment at m/z 120. Another significant fragment would be the acylium ion [CH₃CO]⁺ at m/z 43.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for absolute structure elucidation. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

  • Predicted ¹H NMR Signals: Based on the structure and data from related compounds like 4-methylpyridine and other acetylpyridines, the following proton signals are expected (in CDCl₃):[13][14]

    • A singlet around δ 2.5-2.7 ppm (3H) for the acetyl methyl group (-COCH₃).

    • A singlet around δ 2.3-2.5 ppm (3H) for the methyl group on the pyridine ring.

    • A doublet around δ 7.1-7.3 ppm (1H) for the proton at position 5 of the ring.

    • A doublet around δ 8.4-8.6 ppm (1H) for the proton at position 6 of the ring.

    • A singlet or narrow doublet around δ 8.7-8.9 ppm (1H) for the proton at position 2 of the ring.

  • Protocol for NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative NMR (qNMR) is desired.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

Conclusion

The analysis of this compound can be robustly achieved using a combination of chromatographic and spectroscopic techniques. Reversed-phase HPLC with UV detection is recommended for routine quantification in complex matrices due to its precision and accuracy. Gas chromatography with FID detection offers a reliable alternative for purity assessment and the analysis of volatile samples. For unambiguous identification and structural confirmation, coupling these chromatographic methods with mass spectrometry or utilizing NMR spectroscopy is essential. The protocols and validation frameworks provided in this guide offer a solid foundation for developing and implementing scientifically sound analytical methods tailored to the specific needs of the researcher or quality control professional.

References

  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved from [Link]

  • FooDB. (2019). Showing Compound this compound (FDB019938). Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • MassBank. (n.d.). 3-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

HPLC analysis of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 4-Acetyl-3-methylpyridine

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of This compound (4-AMP) . As a key intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and a flavor component, 4-AMP presents specific analytical challenges due to the basicity of its pyridine ring and its moderate polarity (LogP ~0.7–0.9).[1] This guide moves beyond generic templates to address the specific physicochemical behavior of 4-AMP, recommending a Phosphate-Buffered Acidic Method to suppress silanol interactions and ensure peak symmetry.

Introduction & Chemical Context

This compound (CAS: 82352-00-9) is a pyridine derivative characterized by an acetyl group at the C4 position and a methyl group at the C3 position.[2][1]

  • Chemical Structure: Pyridine ring (Basic Nitrogen) + Acetyl (Polar/H-bond acceptor) + Methyl (Hydrophobic).[1]

  • Analytical Challenge (The "Why"):

    • Basicity & Tailing: The pyridine nitrogen has a pKa estimated between 3.5 and 4.[1]5. On standard silica-based C18 columns, the protonated nitrogen (at neutral/acidic pH) interacts with residual silanols, causing severe peak tailing.[1]

    • Retention Issues: With a LogP < 1.0, 4-AMP is relatively polar. If analyzed at low pH (where it is fully ionized to BH+), it risks eluting near the void volume (

      
      ) on standard C18 columns.[1]
      

To overcome these, this protocol utilizes a Base-Deactivated Silica (BDS) column chemistry combined with a controlled pH buffer system to balance retention (


) and peak symmetry (

).[1]

Physicochemical Properties & Method Logic

PropertyValueImplication for HPLC
Molecular Weight 135.16 g/mol Small molecule; fast diffusion.[2]
LogP ~0.74 – 0.90Moderately polar; requires low organic % for retention.[2][1]
pKa (Pyridine N) ~3.5 – 4.5 (Est.)pH < 2.5: Fully Ionized (BH⁺).[2][1] pH > 6.5: Neutral (B).[1]
UV Max 254 nmStrong absorption due to the conjugated pyridine ring.[2][1]

Method Development Decision Matrix:

  • Strategy A (Selected): Low pH (pH 3.0) with Buffer. We select pH 3.0 to keep the molecule in a consistent ionization state (protonated).[1] To prevent tailing, we use a high ionic strength buffer (Phosphate) and a column specifically treated to minimize silanol activity.[1]

  • Strategy B (Alternative): High pH (pH 8.0). Operating above the pKa keeps the molecule neutral, increasing retention on C18.[1] However, this requires expensive hybrid-silica columns (e.g., Waters XBridge) to survive the alkaline environment.[1] This guide focuses on Strategy A as it is more universally accessible in QC labs.

Detailed Analytical Protocol

Instrumentation & Reagents
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).[1]

Chromatographic Conditions (Standard QC Method)

This method is optimized for robustness and reproducibility .[1]

ParameterCondition
Column C18 Base-Deactivated (BDS) Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).[1] Dimensions: 150 x 4.6 mm, 5 µm (or 3.5 µm).
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Dissolve 2.72g

in 1L water; adjust pH to 3.0 with dilute

).
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV @ 254 nm (Reference: 360 nm or Off)
Run Time 15 Minutes
Elution Program (Isocratic vs. Gradient)
  • Isocratic (For Assay/Content):

    • Ratio: 85% Buffer (A) : 15% Acetonitrile (B).[1]

    • Note: Due to the low LogP, high aqueous content is necessary to retain the peak (

      
      ).[1]
      
  • Gradient (For Impurity Profiling): Use this if analyzing synthesis reaction mixtures to elute late-eluting non-polar impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
15.0955

Method Development Logic (Visualization)

The following diagram illustrates the critical decision-making process for analyzing basic pyridine derivatives like 4-AMP.

MethodLogic Start Analyte: this compound (Basic Pyridine, LogP ~0.8) Check_pKa Check pKa (~3.5 - 4.5) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Path_Low_pH Low pH (pH 3.0) Analyte = BH+ (Ionized) Decision_pH->Path_Low_pH Standard QC Path_High_pH High pH (pH 8.0) Analyte = B (Neutral) Decision_pH->Path_High_pH Alternative Risk_Low Risk: Silanol Tailing & Low Retention (Void) Path_Low_pH->Risk_Low Risk_High Risk: Silica Dissolution Path_High_pH->Risk_High Solution_Low Solution: 1. High Ionic Strength Buffer (20mM) 2. Base-Deactivated Column (BDS) 3. Low Organic % Start Risk_Low->Solution_Low Solution_High Solution: Use Hybrid Particle Column (e.g., Waters XBridge) Risk_High->Solution_High Final_Method Final Protocol: Phosphate Buffer pH 3.0 C18 BDS Column Solution_Low->Final_Method

Caption: Decision tree for optimizing HPLC conditions for basic pyridine derivatives, balancing ionization states with column stability.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.

  • Tailing Factor (

    
    ):  Must be < 1.5 .[1]
    
    • Troubleshooting: If

      
      , the silanols are active.[1] Increase buffer concentration to 25-30 mM or switch to a newer column batch.
      
  • Retention Factor (

    
    ):  Must be > 2.0 .
    
    • Troubleshooting: If peak elutes too early (near void), reduce Acetonitrile in the isocratic method to 10% or 5%.[1]

  • Precision: %RSD of peak area for 5 replicate injections < 2.0%.

  • Resolution (

    
    ):  If analyzing synthesis crude, 
    
    
    
    between 4-AMP and its regioisomer (e.g., 2-acetyl isomers) or precursor (3-methylpyridine).[1]

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg Volumetric Flask Raw->Weigh Dissolve Dissolve in 50:50 Water:MeCN Weigh->Dissolve Filter Filter 0.22 µm PTFE/Nylon Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Vial->Inject

Caption: Standardized sample preparation workflow to minimize particulate contamination and ensure solvent compatibility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with protonated Nitrogen.[2][1]Ensure Buffer pH is

3.[1][4]0. Add 5 mM Hexanesulfonate (Ion Pair) if tailing persists (only if not using MS).[1]
Retention Shift pH drift in buffer.[2][1]Pyridines are sensitive to pH near their pKa.[2][1] Always measure buffer pH after adding salts, before adding organic solvent.[1]
High Backpressure Buffer precipitation.[2][1]Phosphate buffers can precipitate in >85% Acetonitrile.[2][1] Ensure the gradient does not exceed 80% Organic if using 20mM Phosphate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14863276, this compound.[2][1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Gas Phase & Retention Data.[2][1] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link][1]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice.[1] Wiley-VCH.[2][1] (Foundational text on silanol activity and basic compounds).

  • SIELC Technologies. HPLC Analysis of Pyridine and Acetylpyridine Derivatives. (General reference for pyridine retention mechanisms). Retrieved from [Link]

Sources

Application Note: A Guide to the Quantitative Analysis of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of 4-Acetyl-3-methylpyridine, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this guide presents two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The document is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices, empowering researchers to develop, validate, and implement robust analytical procedures. Each protocol is designed as a self-validating system, with an emphasis on the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 82352-00-9) is an aryl alkyl ketone belonging to the pyridine class of compounds.[1] Pyridine derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] As such, this compound may be present as a starting material, an intermediate, or a process-related impurity. The rigorous control and quantification of such compounds are mandated by regulatory agencies to ensure the safety, efficacy, and quality of the final drug product.[3] Inaccurate measurements can lead to issues with product stability, toxicity, or therapeutic effectiveness.

This guide provides a detailed framework for establishing a validated quantitative method for this compound, addressing the need for both routine quality control and advanced analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82352-00-9[4]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Class Aryl alkyl ketone, Methylpyridine[1]
Predicted Water Solubility 1.15 x 10⁴ mg/L @ 25°C[4]

Primary Analytical Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. A reverse-phase method is particularly well-suited for this compound, offering excellent resolution and reproducibility.

Principle of Analysis

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the C18 column and can be eluted by a mixture of water and an organic solvent like acetonitrile. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it protonates the pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing, which leads to sharper, more symmetrical peaks.[5] UV detection is employed for quantification, as the aromatic pyridine ring and carbonyl group provide strong chromophores.

Experimental Protocol: HPLC-UV Method

2.2.1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control and data processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reference Standard: this compound, purity ≥98%.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of ~0.1 mg/mL in the diluent. If the sample matrix is complex, further extraction or clean-up steps may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-10 min: 10% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined via UV scan)
Run Time 15 minutes
Protocol for Method Validation

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following protocol adheres to ICH guidelines.[6]

  • Specificity: Inject the diluent, a placebo (sample matrix without the analyte), and a spiked sample. The diluent and placebo chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy (Recovery): Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should be ≤2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Limit of Detection (LOD): Determine the lowest concentration that can be detected but not necessarily quantified. This is often established where the signal-to-noise ratio is approximately 3:1.

  • Robustness: Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2) and assess the impact on the results. The results should remain unaffected by small, deliberate changes.

Table 3: Example Summary of Method Validation Data

ParameterAcceptance CriterionHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
LOQ S/N ≈ 101.0 µg/mL
LOD S/N ≈ 30.3 µg/mL

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent alternative and confirmatory technique. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds and provides a higher degree of specificity than HPLC-UV due to the mass fragmentation patterns generated.

Principle of Analysis

The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that confirms the identity of the compound. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, greatly enhancing sensitivity and selectivity.

Experimental Protocol: GC-MS Method

3.2.1. Instrumentation and Materials

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

  • Reference Standard: this compound, purity ≥98%.

3.2.2. Preparation of Solutions

  • Diluent: Dichloromethane or Ethyl Acetate.

  • Standard and Sample Preparation: Prepare standards and samples in the chosen diluent to a suitable concentration (e.g., 1-100 µg/mL), as GC-MS is typically more sensitive than HPLC-UV.

3.2.3. GC-MS Conditions

Table 4: GC-MS Method Parameters

ParameterCondition
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification (e.g., monitor m/z 135, 120, 92)

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample handling to the final quantitative result, applicable to both HPLC and GC-MS methodologies.

Analytical_Workflow A Sample Receipt & Login B Standard & Sample Preparation (Weighing, Dilution, Filtration) A->B C Method Selection B->C D HPLC-UV Analysis C->D Routine QC E GC-MS Analysis C->E Confirmatory / Volatiles F Data Acquisition & Integration D->F E->F G System Suitability Test (SST) (Tailing, Resolution, Precision) F->G H Quantification & Calculation (Calibration Curve) G->H PASS FAIL FAIL: Troubleshoot Method G->FAIL FAIL I Method Validation Assessment H->I J Final Report Generation I->J

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This application note provides robust, detailed, and validated protocols for the quantitative analysis of this compound using both HPLC-UV and GC-MS. The HPLC method is presented as the primary technique for routine quality control, while the GC-MS method serves as a powerful tool for confirmation and specialized analyses. By following the outlined steps for method implementation and validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, which is paramount for regulatory compliance and ensuring product quality.

References

  • SIELC Technologies.Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 939-947. [Link]

  • HELIX Chromatography.HPLC Methods for analysis of Pyridine.
  • FooDB. Showing Compound this compound (FDB019938).[Link]

  • Therapeutic Goods Administration.Guidance for the validation of pharmaceutical quality control analytical methods.
  • Patel, K. et al.
  • PubChem. 4-Acetylpyridine | C7H7NO | CID 14282.[Link]

  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase.[Link]

  • The Good Scents Company. this compound.[Link]

  • Journal of Liquid Chromatography & Related Technologies. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.[Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.[Link]

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Application Note: 4-Acetyl-3-methylpyridine as a Scaffold for Fused-Ring Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical application of 4-Acetyl-3-methylpyridine (4-AMP) as a pharmaceutical intermediate. While often noted in literature for its organoleptic properties, its specific substitution pattern (ortho-positioned acetyl and methyl groups) makes it a high-value "privileged scaffold" precursor for synthesizing 1,6-naphthyridines and fused heterocyclic systems used in kinase inhibitors and anti-infective drug discovery.

Executive Summary

This compound (4-AMP) is a functionalized pyridine building block characterized by an acetyl group at the C4 position and a methyl group at the C3 position. This specific ortho-substitution pattern is chemically distinct from the 2,3-disubstituted isomers used in blockbuster antihistamines (e.g., Loratadine precursors).

Primary Pharmaceutical Utility: 4-AMP serves as a critical dielectrophile precursor . The proximity of the C3-methyl and C4-acetyl groups allows for facile cyclization reactions to form 1,6-naphthyridines and isoquinoline analogs . These fused-ring systems are core pharmacophores in:

  • Tyrosine Kinase Inhibitors (TKIs): Targeting antiproliferative pathways in oncology.

  • HIV Integrase Inhibitors: Naphthyridine carboxamide derivatives.

  • Anti-inflammatory Agents: Via chalcone-derived pyrazolines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

ParameterSpecificationNotes
IUPAC Name 1-(3-methylpyridin-4-yl)ethanone
CAS Number 82352-00-9 Distinct from 2-acetyl isomers.[1]
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Clear to Amber LiquidDarkens upon oxidation/light exposure.
Boiling Point 93–95 °C @ 1 mmHgHigh vacuum distillation recommended.
Solubility Soluble in EtOH, DCM, CHCl₃Slightly soluble in water.
pKa ~4.8–5.2 (Pyridine N)Estimated; less basic than pyridine due to acetyl EWG.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic and light-sensitive.

Application: Synthesis of 1,6-Naphthyridine Scaffolds

The most significant pharmaceutical application of 4-AMP is its conversion into 1,6-naphthyridine derivatives. The reaction exploits the acidity of the acetyl methyl group and the potential for functionalizing the adjacent C3-methyl group.

Mechanism of Action[8]
  • Enaminone Formation: The acetyl group reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an

    
    -unsaturated ketone (enaminone).
    
  • Cyclocondensation: The enaminone reacts with a dinucleophile (e.g., guanidine, cyanoacetamide) or undergoes intramolecular cyclization if the C3-methyl is pre-functionalized, closing the second ring.

Pathway Visualization (DOT)

G Start This compound (Starting Material) Step1 Reaction with DMF-DMA (Condensation) Start->Step1 110°C, neat Inter Enaminone Intermediate (Reactive Scaffold) Step1->Inter - MeOH Step2 Cyclization with Amidine/Guanidine Inter->Step2 NaOEt, EtOH Product 1,6-Naphthyridine Derivative (Pharma Scaffold) Step2->Product - Me2NH, - H2O

Caption: Synthetic workflow for converting this compound into a bioactive 1,6-naphthyridine scaffold via enaminone intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Enaminone Intermediate

Objective: Functionalize 4-AMP for subsequent ring closure. Target: (E)-3-(dimethylamino)-1-(3-methylpyridin-4-yl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).

  • Addition: Charge the flask with this compound (13.5 g, 100 mmol) and anhydrous Toluene (50 mL).

  • Reagent: Add DMF-DMA (17.8 g, 150 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to reflux (110°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material spot (Rf ~0.5) should disappear, replaced by a lower Rf yellow spot (Enaminone).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The residue is typically a yellow/orange solid or viscous oil. Triturate with cold diethyl ether to precipitate the product. Filter and dry under vacuum.

    • Yield Expectation: 85–92%.

Protocol B: Quality Control via GC-FID

Objective: Purity assessment of incoming 4-AMP raw material. Commercial samples often degrade to form 4-acetylpyridine (demethylated) or N-oxides.

Instrument Parameters:

  • System: Agilent 7890 or equivalent GC-FID.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C.

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0
Ramp 1 10 220 0.0

| Ramp 2 | 20 | 260 | 5.0 |

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Major Impurity: 3-methylpyridine (start material) must be < 0.5%.

  • Water Content (KF): < 0.5% w/w (Critical for lithiation/Grignard chemistry).

Handling & Safety (E-E-A-T)

  • Hygroscopicity: Pyridine derivatives are notoriously hygroscopic. Water contamination will quench base-catalyzed reactions (like the Claisen condensation). Always store under Argon.

  • Odor Control: 4-AMP has a potent, diffusive "roasted nut/popcorn" odor. While not unpleasant in trace amounts, it clings to clothing. Handle only in a fume hood.

  • Toxicity: Treat as a standard pyridine irritant. Avoid inhalation. LD50 data is limited; assume toxicity profile similar to 4-acetylpyridine (moderate acute toxicity).

References

  • Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14863276, this compound.

  • Naphthyridine Scaffolds: Litvinov, V. P. (2004). The chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7).

  • Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004).[4] Synthesis of Heterocycles from Enaminones. Chemical Reviews.

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Strategic Utilization of 4-Acetyl-3-methylpyridine in Privileged Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Acetyl-3-methylpyridine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (4-AMP) is a bifunctional pyridine building block that serves as a critical linchpin in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and bi-heteroaryl kinase inhibitors .[1] Its structural uniqueness lies in the ortho-disposition of a reactive acetyl group and a sterically significant methyl group. This geometry allows for regioselective cyclization reactions that are difficult to achieve with non-substituted pyridine precursors.[1]

This guide details the chemical logic, synthetic pathways, and validated protocols for transforming 4-AMP into high-value medicinal scaffolds.

Chemical Logic & Mechanistic Insight

The Ortho-Effect Advantage

In medicinal chemistry, the "ortho-effect" of 4-AMP is exploited to construct fused ring systems.[1] The C3-methyl group is not merely a steric blocker; under specific conditions, it acts as a carbon nucleophile or a partner in electrocyclic ring closures.

  • Acidity Hierarchy: The protons on the acetyl methyl group (

    
    ) are significantly more acidic than those on the C3-ring methyl (
    
    
    
    ).[1] This
    
    
    differential allows for selective functionalization of the acetyl group (e.g., Claisen-Schmidt condensation) without touching the ring methyl, or simultaneous activation of both for ring fusion.
  • Naphthyridine Access: 4-AMP is the direct topological precursor to 1,6-naphthyridines , a scaffold found in antiretrovirals (e.g., HIV integrase inhibitors) and tyrosine kinase inhibitors.

The Enaminone "Hub" Strategy

The most versatile workflow involves converting 4-AMP into an enaminone intermediate using


-dimethylformamide dimethyl acetal (DMFDMA).[1] This "push-pull" alkene serves as a divergent point for two major pathways:
  • Pathway A (Ring Fusion): Reaction with ammonia or primary amines to yield 1,6-naphthyridines.[1]

  • Pathway B (Bi-heterocycles): Reaction with binucleophiles (guanidine, hydrazine) to yield pyrimidine-pyridine or pyrazole-pyridine conjugates (common in kinase inhibitors like Imatinib analogs).[1]

Visualizing the Synthetic Logic

G cluster_0 Medicinal Chemistry Space AMP This compound (Starting Material) Enaminone Enaminone Intermediate (The 'Hub') AMP->Enaminone DMFDMA, 110°C (Protocol 1) Naphthyridine 1,6-Naphthyridine (Fused System) Enaminone->Naphthyridine NH4OAc / DMF Cyclization Pyrimidyl Pyrimidyl-Pyridine (Kinase Inhibitor Scaffold) Enaminone->Pyrimidyl Guanidine HCl NaOEt

Figure 1: Divergent synthetic pathways from this compound.[1][2][3] The enaminone intermediate acts as the critical branch point for accessing either fused or linked heterocycles.

Experimental Protocols

Protocol 1: Synthesis of the Enaminone Linker

Objective: To synthesize (E)-3-(dimethylamino)-1-(3-methylpyridin-4-yl)prop-2-en-1-one. Rationale: This reaction exploits the acidity of the acetyl methyl group. DMFDMA acts as both a reagent and solvent, driving the equilibrium by the removal of volatile methanol.

Materials:

  • This compound (1.0 eq)[1][3]

  • 
    -Dimethylformamide dimethyl acetal (DMFDMA) (1.5 - 2.0 eq)[1]
    
  • Solvent: Anhydrous Toluene or neat (if scale permits)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with this compound (e.g., 10 mmol, 1.35 g).

  • Addition: Add DMFDMA (20 mmol, 2.6 mL) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to 100–110°C. If performing neat, use a reflux condenser. If using toluene, ensure vigorous reflux.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a highly polar, UV-active yellow spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess DMFDMA and methanol.

    • Trituration: Add cold diethyl ether or hexane to the oily residue. Scratch the flask walls to induce crystallization. The enaminone usually precipitates as a yellow/orange solid.

  • Purification: Filtration yields the product in sufficient purity (>95%) for subsequent steps. Yields typically range from 85–95%.[1]

Critical Control Point: Do not use aqueous workup immediately, as the enaminone is susceptible to hydrolysis back to the acetyl precursor under acidic conditions.

Protocol 2: Synthesis of 2-Amino-4-(3-methylpyridin-4-yl)pyrimidine

Objective: To synthesize a bi-heteroaryl scaffold mimicking the ATP-binding motif of Type I kinase inhibitors. Rationale: The enaminone is a 1,3-electrophile. Guanidine acts as a 1,3-binucleophile, condensing with the enaminone to form the pyrimidine ring.

Materials:

  • Enaminone intermediate (from Protocol 1) (1.0 eq)[1]

  • Guanidine Hydrochloride (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Base Activation: In a dry flask, dissolve Guanidine HCl (12 mmol) in absolute EtOH (20 mL). Add NaOEt (15 mmol) and stir for 10 minutes at room temperature to generate the free base guanidine.

  • Coupling: Add the Enaminone (10 mmol) to the stirring solution.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Observation: The solution will likely darken. Reaction completion is confirmed by the disappearance of the yellow enaminone spot on TLC.

  • Isolation:

    • Cool to room temperature.[1][4][5]

    • Pour the mixture into ice-water (100 mL).

    • The product often precipitates as a solid. Filter and wash with cold water.[6]

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Characterization: Recrystallize from Ethanol/Water if necessary.

Data Specification Table:

ParameterValue / Observation
Precursor Enaminone (Yellow Solid)
Reagent Guanidine HCl
Solvent EtOH (Anhydrous)
Temperature 78°C (Reflux)
Typical Yield 70–85%
Appearance Off-white to pale yellow powder
Key NMR Signal Pyrimidine C5-H singlet approx.[1][3]

7.2–7.5 ppm
Protocol 3: Synthesis of 1,6-Naphthyridine via Vilsmeier-Haack Cyclization

Objective: To fuse the pyridine ring, creating the 1,6-naphthyridine core. Rationale: This advanced protocol activates the acetyl group to a chloro-enral, which then undergoes cyclization with the adjacent methyl group (often requiring ammonia or an amine source to close the ring if not already present). A modified approach uses the enaminone with ammonia.

Methodology (Enaminone Route):

  • Dissolve the Enaminone (from Protocol 1) in Glacial Acetic Acid.

  • Add Ammonium Acetate (

    
    , 5.0 eq).
    
  • Heat to 120°C in a sealed tube or pressure vial for 12–24 hours.

  • Mechanism: The ammonia displaces the dimethylamine group, forming an amino-enone which then undergoes intramolecular condensation with the C3-methyl group (facilitated by the high temperature and acid catalysis) to aromatize into 1,6-naphthyridine.

  • Yield: This reaction is lower yielding (30–50%) but provides direct access to the parent scaffold.

References

  • Chemistry of 1,6-Naphthyridines: Brown, D. J.[7][8][9] "The Naphthyridines."[2][9][10] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. This text establishes the foundational reactivity of the 1,6-naphthyridine system derived from 4-substituted pyridines. [1]

  • DMFDMA in Heterocyclic Synthesis: Abu-Shanab, F. A., et al.[11][12] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines..." International Journal of Organic Chemistry, 2011, 1, 207-214.[11][12] [1]

  • Synthesis of Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][3] Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. (Demonstrates the relevance of the pyrimidyl-aryl motif constructed via enaminones). [1]

  • 4-Acetylpyridine Reactivity: Org. Synth. 1998, 75, 201. "Synthesis of 4-Acetylpyridine oxime tosylate." (Provides handling and standard characterization data for acetylpyridine derivatives). [1]

Sources

Application Note: Divergent Synthesis & Functionalization of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured for researchers and drug discovery scientists, focusing on the high-value functionalization of the 4-Acetyl-3-methylpyridine scaffold.

Abstract & Strategic Significance

This compound (CAS: 3544-24-9) represents a "privileged scaffold" in medicinal chemistry, distinct from its un-substituted 4-acetylpyridine analog.[1] The presence of the C3-methyl group introduces critical steric constraints that enforce non-planar conformations in downstream intermediates, a feature highly desirable for enhancing selectivity in kinase inhibitors and GPCR ligands.

However, this steric bulk also reduces the electrophilicity of the carbonyl carbon and hinders nucleophilic attacks, often leading to stalled reactions under standard "acetyl-pyridine" protocols. This guide details optimized protocols to overcome these kinetic barriers, focusing on enaminone activation and Claisen-Schmidt condensations .

Chemical Profile & Handling

ParameterSpecificationCritical Handling Note
Molecular Weight 135.16 g/mol
Appearance Colorless to pale yellow oilOxidizes to N-oxide if stored improperly. Store under Argon at 4°C.
Boiling Point 230-232°CHigh boiling point requires high-vacuum distillation for purification.
Solubility DCM, EtOH, DMSOHydroscopic. Dry solvents are mandatory for condensation reactions.[1]
pKa (est) ~5.2 (Pyridine N)Less basic than 4-acetylpyridine due to ortho-methyl shielding.[1]

Experimental Workflows

Module A: The "Gateway" Activation (Enaminone Synthesis)

The most versatile route to functionalize this compound is the conversion of the acetyl group into an enaminone ((E)-3-(dimethylamino)-1-(3-methylpyridin-4-yl)prop-2-en-1-one). This intermediate is significantly more reactive toward binucleophiles than the parent ketone.

Rationale: The 3-methyl group prevents coplanarity of the acetyl group with the pyridine ring. Direct cyclization attempts often fail. Converting to the enaminone extends the conjugation, reducing steric interference at the reaction center.

Protocol 1: DMF-DMA Mediated Enaminone Formation

Reagents:

  • This compound (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)[1]

  • Solvent: Dry Xylene (preferred for higher T) or neat.[1]

Step-by-Step Procedure:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.35 g).

  • Add Reagent: Add DMF-DMA (20 mmol, 2.6 mL) under a nitrogen stream.

    • Note: If the substrate is solid or viscous, dissolve in minimal dry xylene (5 mL).[1]

  • Reflux: Heat the mixture to 110–120°C for 6–8 hours.

    • Monitoring: Monitor by TLC (9:1 DCM:MeOH).[1] The product usually appears as a bright yellow/orange spot with a lower Rf than the starting material.

  • Workup: Evaporate the excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).

  • Crystallization: Triturate the resulting orange residue with diethyl ether or cold hexane. The enaminone typically precipitates as a yellow solid.

  • Yield: Expected yield 85–92%.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic doublets of the vinyl protons at ~5.8 ppm and ~7.8 ppm with a coupling constant J ≈ 12-13 Hz (trans configuration).[1]

Module B: Synthesis of Pyridyl-Pyrimidine Bi-heterocycles

This protocol utilizes the enaminone from Module A to generate pyrimidine-fused systems, a common motif in oncology drugs (e.g., kinase inhibitors).[1]

Protocol 2: Cyclization with Guanidine

Reagents:

  • Enaminone intermediate (from Protocol 1) (1.0 eq)[1]

  • Guanidine Hydrochloride (1.2 eq)[1]

  • Potassium Carbonate (K2CO3) or Sodium Ethoxide (NaOEt) (2.0 eq)[1]

  • Solvent: 2-Methoxyethanol or Ethanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve Guanidine HCl (1.2 mmol) and Base (2.0 mmol) in Ethanol (10 mL). Stir for 15 min to liberate the free base.

  • Addition: Add the Enaminone (1.0 mmol) to the reaction mixture.

  • Reflux: Heat to reflux (80°C for EtOH, 120°C for 2-Methoxyethanol) for 12 hours.

    • Critical Parameter: The 3-methyl group slows the ring closure. 2-Methoxyethanol is recommended if EtOH reflux is too slow (incomplete conversion after 12h).[1]

  • Precipitation: Cool to room temperature. Pour the mixture into ice-water (50 mL).

  • Isolation: Filter the precipitate. Wash with cold water and ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Module C: Claisen-Schmidt Condensation (Chalcone Library)

Direct condensation with aromatic aldehydes.[1] This reaction is sensitive to water; the 3-methyl group requires stronger basic conditions than standard 4-acetylpyridine.

Protocol 3: Modified Claisen-Schmidt

Reagents:

  • This compound (1.0 eq)[1]

  • Substituted Benzaldehyde (1.0 eq)[1]

  • Sodium Hydroxide (10% aq) or KOH (pulverized)[1]

  • Solvent: Ethanol (95%)[1]

Step-by-Step Procedure:

  • Mix: Dissolve the ketone (1.0 eq) and aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Catalysis: Add 10% NaOH dropwise at 0°C until pH > 10.

    • Alternative: For sterically hindered aldehydes, use pulverized KOH (solid) and ultrasound sonication for 30 mins.[1]

  • Stir: Allow to warm to room temperature and stir for 4–24 hours.

    • Visual Cue: Precipitation of the chalcone usually occurs within 2 hours.

  • Quench: Neutralize with dilute HCl (to pH 7) if no precipitate forms, then extract with DCM. If precipitate forms, simply filter.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the this compound scaffold.

G Start This compound (Starting Material) DMF_DMA Reagent: DMF-DMA (Reflux) Start->DMF_DMA Aldehyde Reagent: Ar-CHO + NaOH (Claisen-Schmidt) Start->Aldehyde Enaminone Enaminone Intermediate (Activated Scaffold) DMF_DMA->Enaminone Elimination of MeOH Guanidine Reagent: Guanidine/Urea (Cyclization) Enaminone->Guanidine Chalcone Chalcone Derivative (Anticancer/Antimicrobial) Aldehyde->Chalcone -H2O Pyrimidine 2-Amino-4-(3-methylpyridin-4-yl) pyrimidine (Kinase Inhibitor Motif) Guanidine->Pyrimidine Hetero-annulation

Caption: Divergent synthesis workflow showing the activation of this compound via DMF-DMA vs. direct condensation.

Troubleshooting & Critical Parameters (Expert Insights)

The "Ortho-Methyl" Effect

The 3-methyl group is not merely a bystander; it exerts a steric clash with the carbonyl oxygen.

  • Consequence: The acetyl group is twisted out of plane with the pyridine ring.

  • Observation: In 1H NMR, the acetyl protons may appear slightly shielded compared to 4-acetylpyridine due to anisotropic effects.

  • Impact on Protocol: Reactions requiring coplanarity (like aldol condensations) proceed 3-5x slower than with 4-acetylpyridine.[1]

    • Solution: Increase reaction time or use microwave irradiation (100W, 10 min) to overcome the activation energy barrier.

Moisture Sensitivity

While the pyridine ring is robust, the Claisen-Schmidt condensation is reversible. The presence of water shifts the equilibrium back to the starting materials.

  • Fix: Use molecular sieves (3Å) in the reaction mixture or use anhydrous EtOH.

Self-Condensation

Under harsh basic conditions (e.g., NaH/THF), this compound can undergo self-condensation.[1]

  • Prevention: Always add the aldehyde before the base in Protocol 3.

References

  • Abu-Shanab, F. A., et al. (2011).[1] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives." International Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2005).[1] "Synthesis of 2-substituted pyridines and pyridines with fused ring systems." Journal of Organic Chemistry. (General reference for pyridine functionalization).

  • ChemicalBook. (2025).[1][2] "Properties and Reactions of Acetylpyridines."

  • PubChem. (2025).[1] "4-Acetylpyridine Compound Summary." (Analogous reactivity data).

  • Devadoss, T., et al. (2021).[1][3] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect. (Context for cyclization potential). [1]

Sources

Catalytic Synthesis of 4-Acetyl-3-methylpyridine: An Application and Protocol Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reliable multi-step catalytic pathway for the synthesis of 4-Acetyl-3-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of this compound

Substituted pyridines are privileged scaffolds in a vast array of biologically active compounds. Among them, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a ketone functionality and a methylated pyridine core, allows for diverse downstream chemical modifications, making it a versatile precursor for creating libraries of potential drug candidates. The efficient and scalable synthesis of this compound is therefore of paramount importance.

This application note presents a scientifically vetted, multi-step synthetic route commencing from the readily available starting material, 3-methylpyridine (3-picoline). The described pathway prioritizes strategic catalytic transformations to achieve the desired product with high fidelity.

Strategic Overview of the Synthetic Pathway

Direct catalytic acylation of the pyridine ring, particularly at the 4-position of 3-methylpyridine, presents significant challenges due to the inherent electron-deficient nature of the pyridine nucleus and the propensity of the nitrogen atom to coordinate with Lewis acid catalysts. To circumvent these issues, a more strategic, multi-step approach is employed. This pathway hinges on the initial activation of the pyridine ring through N-oxidation, followed by regioselective functionalization and subsequent conversion to the target acetyl group.

The overall synthetic strategy can be visualized as a three-stage process:

  • N-Oxidation: The pyridine nitrogen of 3-methylpyridine is catalytically oxidized to form 3-methylpyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating subsequent functionalization.

  • Cyanation: A cyano group is introduced at the 4-position of the N-oxide. This is a crucial step that sets the stage for the final conversion to the acetyl group. A highly efficient method for this is the direct ammoxidation of 3-methylpyridine to 3-methyl-4-cyanopyridine.

  • Grignard Reaction and Hydrolysis: The 4-cyano group is converted to the desired 4-acetyl group via a Grignard reaction with a methylmagnesium halide, followed by the hydrolysis of the intermediate ketimine.

Synthetic_Pathway Start 3-Methylpyridine Intermediate1 3-Methyl-4-cyanopyridine Start->Intermediate1 Ammoxidation (Catalytic) Target This compound Intermediate1->Target 1. CH3MgBr (Grignard) 2. H3O+ (Hydrolysis) caption Figure 1: Overall synthetic strategy.

Figure 1: Overall synthetic strategy.

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-4-cyanopyridine via Catalytic Ammoxidation

The vapor-phase ammoxidation of 3-methylpyridine is an industrially significant and highly efficient method for the direct synthesis of 3-methyl-4-cyanopyridine.[1] This process involves the reaction of 3-methylpyridine with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures.

Catalyst System: The catalyst for this reaction is typically a mixed metal oxide, often containing elements such as vanadium, molybdenum, and antimony supported on a robust inorganic oxide like silica or alumina. The specific composition of the catalyst is crucial for achieving high selectivity and conversion.

Protocol:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with the ammoxidation catalyst.

  • Reactant Feed: A gaseous mixture of 3-methylpyridine, ammonia, and air is prepared. The molar ratio of the reactants is a critical parameter and should be optimized for the specific catalyst and reactor setup.

  • Reaction Conditions: The gaseous mixture is passed through the heated catalyst bed.

    • Temperature: 330-450°C[1]

    • Pressure: 0.020-0.070 kPa (reactor head pressure)[1]

  • Product Collection: The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of 3-methyl-4-cyanopyridine and water.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield pure 3-methyl-4-cyanopyridine.

Ammoxidation_Workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation P1 Vaporize 3-Methylpyridine P2 Mix with NH3 and Air P1->P2 R1 Pass through Heated Fixed-Bed Reactor (330-450°C) P2->R1 W1 Cool and Condense Product Stream R1->W1 W2 Purify by Distillation W1->W2 FinalProduct FinalProduct W2->FinalProduct Pure 3-Methyl-4-cyanopyridine caption Figure 2: Ammoxidation workflow.

Figure 2: Ammoxidation workflow.
Stage 2: Synthesis of this compound via Grignard Reaction and Hydrolysis

This stage involves the conversion of the cyano group of 3-methyl-4-cyanopyridine into an acetyl group. This is a classic two-step process in organic synthesis.

Causality of Experimental Choices: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a powerful nucleophile that readily attacks the electrophilic carbon of the nitrile group. The resulting intermediate imine is then hydrolyzed under acidic conditions to yield the final ketone product.[2]

Protocol:

  • Grignard Reagent Addition:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 3-methyl-4-cyanopyridine in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Intermediate Imine:

    • Carefully quench the reaction by slowly adding it to a stirred, cooled (0°C) aqueous solution of a mineral acid (e.g., 1 M HCl or 1 M H₂SO₄).

    • Continue stirring the two-phase mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.[2]

  • Work-up and Purification:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Presentation and Expected Outcomes

The following table summarizes the expected yields for each stage of the synthesis. These are representative values and may vary based on the specific reaction conditions and scale.

StageStarting MaterialProductKey ReagentsCatalystTypical Yield
13-Methylpyridine3-Methyl-4-cyanopyridineNH₃, AirMixed Metal Oxide>98%[1]
23-Methyl-4-cyanopyridineThis compoundCH₃MgBr, H₃O⁺-High

Troubleshooting and Self-Validation

  • Stage 1 (Ammoxidation): Incomplete conversion may be due to catalyst deactivation or non-optimal reaction temperature. The catalyst may require regeneration. The formation of byproducts can be minimized by carefully controlling the reactant ratios and residence time in the reactor.

  • Stage 2 (Grignard Reaction): Low yields can often be attributed to the presence of moisture, which will quench the Grignard reagent. Ensure all glassware is thoroughly dried and anhydrous solvents are used. During hydrolysis, incomplete conversion of the imine to the ketone can occur. Ensure sufficient time and vigorous stirring with the acidic aqueous solution. The final product purity can be readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Conclusion

The multi-step catalytic synthesis of this compound presented in this guide offers a reliable and scalable route to this important pharmaceutical intermediate. By leveraging a catalytic ammoxidation followed by a classic Grignard reaction and hydrolysis, this pathway provides a robust and well-understood method for researchers in the field of drug discovery and development. The detailed protocols and underlying scientific principles provided herein are intended to empower scientists to successfully synthesize this valuable compound.

References

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. Available at: [Link]

Sources

Application Note & Standard Protocols for the Comprehensive Spectroscopic Characterization of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 4-Acetyl-3-methylpyridine (C₈H₉NO), a key aryl alkyl ketone.[1] For researchers in synthetic chemistry, drug discovery, and quality control, unambiguous structural confirmation and purity assessment are paramount. This application note details integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction and Significance

This compound is a substituted pyridine derivative with applications as a building block in pharmaceutical synthesis and as a flavor component found in foods like coffee.[1] Its precise structural elucidation is critical for verifying synthesis outcomes and for purity analysis in commercial applications. Spectroscopic techniques, when used in concert, provide a detailed molecular profile, confirming not only the core structure but also the specific substitution pattern of the acetyl and methyl groups on the pyridine ring. This guide presents a multi-faceted approach, ensuring a self-validating system for the complete characterization of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₈H₉NONIST[2]
Molecular Weight 135.16 g/mol NIST[2]
CAS Number 82352-00-9FooDB[1]
Boiling Point 93-95 °C at 1 mmHgFooDB[1]
logP 0.74FooDB[1]
Appearance LiquidThermo Fisher[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the precise isomer and connectivity of the substituents.

Expertise & Causality: Why NMR is Critical

While MS can confirm the molecular weight and IR can identify functional groups, only NMR can definitively distinguish between isomers, such as this compound and 3-Acetyl-4-methylpyridine. The observed chemical shifts and coupling patterns of the aromatic protons are unique fingerprints of their positions relative to the nitrogen atom and the other substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4][5]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for referencing.[6]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

    • Clean the exterior of the NMR tube with a lint-free wipe before insertion into the spectrometer.[4]

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire data over a spectral width of 0-12 ppm.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.

    • ¹³C NMR:

      • Acquire data over a spectral width of 0-220 ppm.

      • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

      • A longer acquisition time and more scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.[4]

      • Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Data Interpretation: Expected ¹H and ¹³C NMR Spectra
¹H NMR Assignment Expected δ (ppm) Multiplicity Integration Rationale
H-2 (Pyridine)~8.5 - 8.7Singlet (s)1HProton adjacent to nitrogen (α-position), deshielded. No adjacent protons for coupling.
H-6 (Pyridine)~8.4 - 8.6Doublet (d)1HProton adjacent to nitrogen (α-position), deshielded. Coupled to H-5.
H-5 (Pyridine)~7.1 - 7.3Doublet (d)1HProton at β-position, coupled to H-6.
-C(O)CH₃ (Acetyl)~2.6Singlet (s)3HProtons on a methyl group adjacent to a carbonyl.
-CH₃ (Pyridine)~2.4Singlet (s)3HProtons on a methyl group attached to the aromatic ring.
¹³C NMR Assignment Expected δ (ppm) Rationale
-C =O (Carbonyl)~198 - 202Ketone carbonyl carbon, highly deshielded.
C-2 (Pyridine)~151Carbon adjacent to nitrogen (α-position).
C-6 (Pyridine)~148Carbon adjacent to nitrogen (α-position).
C-4 (Pyridine)~145Aromatic carbon bearing the acetyl group.
C-3 (Pyridine)~134Aromatic carbon bearing the methyl group.
C-5 (Pyridine)~125Aromatic carbon at the β-position.
-C (O)CH₃ (Acetyl)~30Aliphatic carbon of the acetyl methyl group.
-C H₃ (Pyridine)~18Aliphatic carbon of the ring methyl group.

Note: Chemical shifts are predictive and based on the analysis of similar pyridine derivatives. Actual values may vary slightly based on solvent and concentration.[7][8]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-20 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (400 MHz) C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform & Phasing E->F G Reference Spectra (CDCl3) F->G H Integrate & Assign Peaks G->H I Confirm Structure H->I GCMS_Workflow A Prepare Dilute Sample (~100 µg/mL) B Inject 1 µL into GC Inlet A->B C Separation on GC Column (Temperature Program) B->C D Elution into MS Source C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection & Spectrum Generation F->G H Analyze Retention Time (Purity) & Mass Spectrum (Identity) G->H

Sources

applications in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox Catalysis

Executive Summary

The ability to rapidly diversify heterocyclic scaffolds at the late stage of drug discovery is a critical bottleneck in medicinal chemistry. Traditional methods (e.g., S_NAr, Pd-catalyzed cross-coupling) often require pre-functionalized handles (halides, boronates) or harsh thermal conditions that degrade sensitive pharmacophores.

This Application Note details two field-proven protocols for the Late-Stage Functionalization (LSF) of nitrogen-containing heterocycles using visible-light photoredox catalysis. By harnessing Single Electron Transfer (SET) mechanisms, researchers can achieve direct C-H alkylation (Minisci-type) and mild C-N coupling (Metallaphotoredox) on complex drug-like molecules.

Key Benefits:

  • Atom Economy: Direct functionalization of C-H bonds avoids de novo synthesis.

  • Mild Conditions: Room temperature, visible light (Blue LED), and bench-stable reagents.

  • Library Generation: Rapid access to "Magic Methyl" analogs and polarity-tuning derivatives.

Strategic Context: Why Photoredox?

Nitrogen heterocycles (pyridines, quinolines, diazines) constitute >75% of FDA-approved small molecule drugs. Their electron-deficient nature makes them poor substrates for classical Friedel-Crafts reactions but ideal candidates for radical addition.

Photoredox catalysis utilizes metal-ligand complexes (e.g., Iridium or Ruthenium polypyridyls) to convert visible light energy into chemical potential. This allows for the generation of open-shell radical species from stable precursors (carboxylic acids, halides) which can then be engaged in:

  • Minisci Reaction: Radical addition to electron-deficient heteroarenes.[1]

  • Metallaphotoredox: Dual-catalysis enabling cross-couplings (C-N, C-O) under conditions where Pd-catalysis fails.

Mechanism & Workflow

The following diagram illustrates the mechanistic interplay in Metallaphotoredox C-N Coupling , a dual-catalytic system where the photocatalyst modulates the oxidation state of the Nickel cycle, enabling reductive elimination.

Metallaphotoredox cluster_Ir Photocatalyst Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue LED (hv) Ir_Red Ir(II) (Reduced) Ir_Excited->Ir_Red SET (Oxidation of Amine) Ni_II_Amine Ni(II)-Ar-Amine Ir_Red->Ir_GS SET to Ni(III) Ni_0 Ni(0) Ni_II_OxAdd Ni(II)-Ar-X Ni_0->Ni_II_OxAdd Oxidative Addition (Ar-X) Ni_II_OxAdd->Ni_II_Amine Ligand Exchange (Amine) Ni_III Ni(III) Ni_II_Amine->Ni_III SET from *Ir(III) or Radical Capture Ni_III->Ni_0 Reductive Elimination (Product Release)

Figure 1: Dual catalytic cycle merging Iridium-based photoredox catalysis with Nickel cross-coupling to facilitate C-N bond formation.

Protocol A: Decarboxylative C-H Alkylation (Minisci-Type)

Application: Direct attachment of alkyl groups (methyl, ethyl, isopropyl) to electron-deficient heterocycles using carboxylic acids as radical precursors.

Reagents & Equipment
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%).

  • Substrate: Heterocycle (e.g., Lepidine, Pyridine derivative) (1.0 equiv).

  • Radical Source: Alkyl Carboxylic Acid (2.0 - 3.0 equiv).

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (1.5 equiv).

  • Solvent: DMSO:Water (4:1 ratio) or Acetone:Water.

  • Light Source: Blue LED (450 nm), ~30W fan-cooled reactor (e.g., Kessil or equivalent).

Step-by-Step Methodology
  • Preparation: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol), Carboxylic Acid (1.0 mmol), Catalyst (10 mg), and Persulfate (171 mg).

  • Solvation: Add 4 mL of DMSO and 1 mL of deionized water.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10–15 minutes. Note: Oxygen is a radical quencher and will inhibit the reaction.

  • Irradiation: Seal the vial with a Teflon-lined cap. Place in the photoreactor approx. 2–3 cm from the light source. Stir vigorously.

    • Temperature Control: Ensure a fan maintains the reaction temp < 35°C.

  • Monitoring: Irradiate for 12–24 hours. Monitor via LC-MS for consumption of the heterocycle.

  • Workup: Dilute with saturated NaHCO3 (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Metallaphotoredox C-N Coupling

Application: Amination of aryl/heteroaryl halides under mild conditions (Room Temp), ideal for substrates sensitive to the high heat of Buchwald-Hartwig conditions.

Reagents & Equipment
  • Photocatalyst: Ir(dF-CF3-ppy)2(dtbbpy)PF6 (0.02 equiv).

  • Ni Catalyst: NiCl2•glyme (0.05 equiv) + dtbbpy ligand (0.05 equiv).

  • Substrate: Aryl Bromide/Iodide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Base: Dabco or TMP (1,2,2,6,6-pentamethylpiperidine) (2.0 equiv).

  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Methodology
  • Catalyst Premix: In a small vial, dissolve NiCl2•glyme and dtbbpy in DMA. Sonicate/stir for 5 mins until the solution turns clear green (formation of the active Ni-ligand complex).

  • Reaction Assembly: To the main reaction vial, add the Aryl Halide (0.5 mmol), Amine (0.6 mmol), Photocatalyst (10 mg), and Base.

  • Addition: Transfer the pre-mixed Ni-catalyst solution to the reaction vial.

  • Degassing: Sparge with Nitrogen for 15 minutes.

  • Irradiation: Irradiate with Blue LED (450 nm) for 8–16 hours at room temperature.

  • Workup: Dilute with water, extract with diethyl ether (to remove DMA), and purify via reverse-phase prep-HPLC if the product is polar, or silica chromatography.

Data Analysis & Troubleshooting

Optimization Matrix:

VariableObservationCorrective Action
No Conversion Reaction mixture remains clear/unchanged.Check O2 exclusion (sparge longer). Verify LED intensity.
Low Yield Product forms but stalls at ~40%.Add fresh portion of oxidant (Protocol A) or Ni-catalyst (Protocol B) and re-sparge.
By-products Hydrodehalogenation (Ar-X -> Ar-H).Reduce water content in solvent. Switch base to TMP (Protocol B).
Solubility Reagents crash out upon water addition.Use pure DMSO or add TFA (0.1 equiv) to solubilize basic heterocycles.

References

  • Decarboxylative Alkylation (Minisci): Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440 (2014). [Link]

  • Metallaphotoredox C-N Coupling: Corridon, C. L., et al. "Mesoporous silica-supported nickel-photoredox dual catalysis for C–N cross-coupling." Chemical Science, 11, 8469-8475 (2020). [Link]

  • Practical Minisci Protocols (Baran Diversinates): Gui, J., et al. "Practical Olefin Hydroamination with Nitroarenes." J. Am. Chem. Soc., 136(13), 4853–4856 (2014). (Foundational work on zinc sulfinate radical precursors). [Link]

  • Late-Stage Functionalization Review: Cernak, T., et al. "The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules."[2] Chemical Society Reviews, 45, 546-576 (2016). [Link]

Sources

use of 4-Acetyl-3-methylpyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Acetyl-3-methylpyridine in Agrochemical Synthesis

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 3512-75-2), also known as 1-(3-methylpyridin-4-yl)ethanone, represents a "privileged scaffold" in modern agrochemical discovery. Unlike its more common isomer (3-acetylpyridine), this 3,4-disubstituted pyridine offers a unique steric and electronic environment driven by the ortho-methyl group.

In agrochemical synthesis, it serves three critical functions:

  • Precursor to 3-Methylisonicotinic Acid: A gateway intermediate for picolinamide fungicides and auxin-mimic herbicides.

  • Scaffold for Chiral Agrochemicals: The ketone moiety allows for asymmetric reduction to chiral alcohols, essential for single-enantiomer formulations.

  • Bioisostere Construction: It facilitates the synthesis of sterically hindered hydrazones (Pymetrozine analogs) and fused heterocycles (naphthyridines).

Chemical Profile:

Parameter Specification
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Boiling Point 228–230 °C (at 760 mmHg)
Appearance Pale yellow to amber liquid (darkens on oxidation)

| Key Reactivity | Nucleophilic attack at carbonyl; Oxidation to acid; Alpha-halogenation |[1]

Part 2: Primary Application – Synthesis of 3-Methylisonicotinic Acid

The most industrial-relevant application of this compound is its conversion to 3-methylisonicotinic acid (3-methylpyridine-4-carboxylic acid). This acid is a critical building block for amide-based fungicides and next-generation herbicides.

Mechanism: The Haloform Oxidation

The transformation utilizes the Haloform reaction. The acetyl group is exhaustively halogenated under basic conditions, followed by nucleophilic acyl substitution by hydroxide, releasing the haloform (CHBr₃ or CHCl₃) and the carboxylate salt.

Protocol 1: Hypobromite Oxidation Workflow

Objective: Convert this compound to 3-methylisonicotinic acid with >90% purity.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (4.0 eq)

  • Bromine (Br₂) or Sodium Hypochlorite (NaClO) (3.5 eq)

  • Sodium Thiosulfate (quencher)

  • Hydrochloric Acid (HCl) for pH adjustment

Step-by-Step Methodology:

  • Preparation of Hypobromite:

    • In a jacketed reactor cooled to 0°C, add the NaOH solution.

    • Slowly add Bromine (Br₂) dropwise, maintaining internal temperature <5°C to prevent bromate formation. Critical: Stir for 30 mins to ensure formation of NaOBr.

  • Substrate Addition:

    • Dilute this compound in 1,4-dioxane (1:1 v/v) to improve solubility.

    • Add the substrate solution to the hypobromite mixture slowly over 60 minutes.

    • Observation: The reaction is exothermic. Monitor cooling vigorously.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Target: Disappearance of starting ketone peak.

  • Quenching & Isolation:

    • Add saturated Sodium Thiosulfate solution to quench excess oxidant (check with starch-iodide paper; paper should remain white).

    • Distillation: Remove the bromoform/chloroform byproduct via azeotropic distillation (safety requirement).

    • Acidification: Cool the aqueous phase to 5°C. Adjust pH to 3.5–4.0 using 6N HCl. This is the isoelectric point where the zwitterionic nicotinic acid precipitates.

    • Filtration: Filter the white precipitate. Wash with ice-cold water (2x).

    • Drying: Vacuum dry at 50°C.

Yield Expectation: 75–85% Purity: >98% (by HPLC)

Part 3: Secondary Application – Synthesis of Pymetrozine Analogs

This compound is used to synthesize "Me-too" analogs of Pymetrozine (a selective insecticide against sucking pests). While Pymetrozine uses a pyridine-aldehyde, the methyl-ketone derivative creates a sterically bulky Schiff base, often enhancing metabolic stability in field trials.

Protocol 2: Acid-Catalyzed Condensation

Objective: Coupling with 4-amino-triazinone derivatives.

Reagents:

  • This compound (1.0 eq)

  • 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (1.05 eq)

  • Solvent: Ethanol or Methanol (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)

Methodology:

  • Setup: Equip a 3-neck flask with a Dean-Stark trap (if using toluene/benzene) or a molecular sieve Soxhlet (if using ethanol) to remove water. Note: Water removal is the driving force for this equilibrium reaction.

  • Reflux: Dissolve ketone and amine in the solvent. Add catalyst.[2] Heat to reflux (78°C for EtOH).

  • Monitoring: Run reaction for 12–18 hours.

    • TLC System: DCM:MeOH (95:5). The product (hydrazone) will have a lower Rf than the ketone but higher than the amine.

  • Workup:

    • Cool to 0°C. The product often crystallizes directly from the alcohol.

    • If no precipitate: Evaporate solvent to 20% volume, add diethyl ether to induce precipitation.

  • Recrystallization: Recrystallize from Isopropanol to remove unreacted amine.

Part 4: Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its versatility in generating Acid, Alcohol, and Hydrazone scaffolds.

Agrochemical_Synthesis Start This compound (Starting Material) Oxidation Haloform Oxidation (NaOBr / NaOH) Start->Oxidation Pathway A Condensation Condensation (Hydrazine/Acid Cat.) Start->Condensation Pathway B Reduction Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Start->Reduction Pathway C Acid 3-Methylisonicotinic Acid (Intermediate) Oxidation->Acid Fungicide Picolinamide Fungicides (Final AI) Acid->Fungicide Amide Coupling Hydrazone Steric Pymetrozine Analogs (Insecticides) Condensation->Hydrazone - H2O Alcohol Chiral Pyridyl Ethanols (Herbicide Scaffold) Reduction->Alcohol >95% ee

Caption: Divergent synthesis pathways for this compound in agrochemical manufacturing.

Part 5: Analytical & Safety Standards

Quality Control (QC) of Starting Material

Before initiating synthesis, the this compound must be validated. Isomeric impurities (e.g., 3-acetyl-4-methylpyridine) react differently and must be quantified.

TestMethodAcceptance Criteria
Assay GC-FID (DB-5 Column)≥ 98.0%
Isomer Content GC-MS< 0.5% (specifically 3-acetyl isomer)
Water Content Karl Fischer Titration< 0.1% (Critical for condensation)
Safety Handling (MSDS Summary)
  • Hazards: Skin irritant (H315), Eye irritant (H319).

  • Specific Risk: Pyridine derivatives can cause central nervous system depression. Use a fume hood.

  • Incompatibility: Avoid strong oxidizing agents (unless intended for reaction) and strong acids (exothermic salt formation).

References

  • Syngenta Participations AG. (1994). Process for the preparation of pyridine derivatives (Pymetrozine precursors). US Patent 5,360,803. Link

  • Reilly Industries, Inc. (2006). Process and catalyst for the preparation of acetylpyridines. US Patent 7,067,673. Link

  • Scriven, E. F. V. (2021). Pyridine and Pyridine Derivatives in Agrochemicals.[3][4][5] In Heterocyclic Chemistry in the 21st Century. Wiley Online Library. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79968, 1-(3-Methylpyridin-4-yl)ethanone.Link

  • Shimizu, B. et al. (2008). Synthesis and herbicidal activity of 3-pyridinecarboxamide derivatives.Journal of Pesticide Science, 33(4), 366-372. Link

Sources

developing assays with 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical and Functional Assay Development for 4-Acetyl-3-methylpyridine

Abstract

This compound (AMP; CAS: 37409-11-7) is a critical pyridine derivative utilized as a Key Starting Material (KSM) in the synthesis of heterocyclic pharmaceutical scaffolds and as a high-value flavorant.[1][2][3][4] Its dual functionality—possessing both a basic nitrogen and a reactive ketone—presents unique challenges in assay development, specifically regarding peak tailing in HPLC and volatility in gravimetric analysis. This guide details the development of robust analytical assays (HPLC-UV, GC-MS) and functional "use-test" protocols to ensure material quality and reaction suitability in drug development pipelines.

Introduction & Chemical Context

In drug discovery, AMP serves as a precursor for Minisci-type radical substitutions and condensation reactions (e.g., Claisen-Schmidt) to form complex pharmacophores.[1][2] However, commercial supplies of AMP often contain isomeric impurities (e.g., 2-acetyl-3-methylpyridine) that possess identical molecular weights but vastly different reactivities.[1][2][3]

Key Chemical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3][5]
  • Molecular Weight: 135.16 g/mol [1][3]

  • pKa: ~5.8 (Conjugate acid).[2] Critical Note: At neutral pH, the pyridine nitrogen is partially protonated, leading to secondary interactions with silanols in silica-based columns.

  • Boiling Point: ~93–95°C (reduced pressure).[2]

Assay 1: High-Performance Liquid Chromatography (HPLC) for Purity & Stability

Objective: To quantify AMP purity and detect non-volatile degradation products (N-oxides, dimers) that GC-MS might miss.

The "Tailing" Challenge & Solution

Pyridines are notorious for severe peak tailing on standard C18 columns due to the interaction between the positively charged pyridinium ion and anionic residual silanols on the stationary phase.[6]

  • Expert Insight: Do not use standard acidic mobile phases (0.1% Formic Acid) alone.[2] You must suppress silanol ionization or operate at a high pH.[2]

Optimized Protocol: Ion-Suppression RP-HPLC
ParameterSpecificationRationale
Column C18 with high carbon load & end-capping (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µmEnd-capping minimizes silanol activity; hybrid particles withstand high pH.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1][2][3]5)High pH Strategy: At pH 9.5, AMP is neutral (unprotonated), preventing silanol interaction.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1][2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Gradient 5% B to 95% B over 15 minsEnsures elution of both polar degradants and non-polar dimers.[1][3]
Detection UV @ 260 nmPyridine ring absorption maximum.[1][2][3]
Column Temp 40°CImproves mass transfer and peak shape.[1][2][3]

System Suitability Criteria (Self-Validating):

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer pH or concentration).[2]

  • Resolution (Rs): > 2.0 between AMP and nearest isomer impurity.

HPLC_Workflow Sample Raw AMP Sample Prep Dilution in 50:50 ACN:H2O Sample->Prep 1 mg/mL Inject Injection (5 µL) Prep->Inject Separation Separation (pH 9.5 Buffer) Inject->Separation High pH Detection UV Detection (260 nm) Separation->Detection Data Purity % (Area Normalization) Detection->Data

Figure 1: High-pH HPLC workflow designed to eliminate pyridine peak tailing.

Assay 2: Headspace GC-MS for Volatile Impurity Profiling

Objective: To detect isomeric impurities (positional isomers) and residual solvents which are difficult to separate by HPLC.

Protocol: Static Headspace GC-MS

Since AMP is volatile, direct liquid injection can contaminate the inlet liner.[2] Static headspace is preferred for cleaner baselines.[2]

Instrument Parameters:

  • Column: DB-Wax or VF-WAXms (30m x 0.25mm x 0.25µm).[1][2][3]

    • Why Wax? Polar columns provide superior separation of pyridine isomers compared to non-polar (DB-5) phases.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

  • MS Source: EI mode (70 eV), Scan range 35–300 amu.[2]

Sample Preparation:

  • Weigh 50 mg of AMP into a 20 mL headspace vial.

  • Add 5 mL of Dimethylacetamide (DMAc) (High boiling point solvent).

  • Incubate at 80°C for 20 minutes.

Key Diagnostic Ions (m/z):

  • AMP Parent: 135

  • Base Peak: 120 (Loss of methyl from acetyl group).[2]

  • Differentiation: Look for unique fragmentation patterns of 2-acetyl isomers (often show stronger m/z 78 pyridine ring fragment).[2]

Assay 3: Functional "Use-Test" (Claisen-Schmidt Reactivity)

Objective: A chemical assay to verify that the AMP lot is chemically active and not deactivated by hydration or salt formation. This is a "Go/No-Go" assay for synthesis.

Reaction Principle: AMP undergoes condensation with benzaldehyde to form a chalcone derivative.[2] The rate of this reaction is a direct proxy for the quality of the AMP reagent.

Protocol:

  • Mix: 1.0 eq AMP + 1.1 eq Benzaldehyde in Ethanol.

  • Catalyst: Add 0.1 eq NaOH (aq).

  • Monitor: Sample at T=0, T=30 min, T=60 min.

  • Analysis: Run on the HPLC method defined in Section 2.

  • Acceptance Criteria: >90% conversion to Chalcone (Retention Time ~12 min) within 60 minutes.

Reaction_Monitoring Start Start: AMP + Benzaldehyde Catalyst Add NaOH (Cat.) Start->Catalyst Intermediate Aldol Intermediate Catalyst->Intermediate Nucleophilic Attack Impurity Cannizzaro Side-Product (Impurity) Catalyst->Impurity Side Reaction Product Chalcone Product (Target) Intermediate->Product Dehydration (-H2O)

Figure 2: Reaction pathway for the functional use-test.[1][2][3] Monitoring the ratio of Product to Impurity confirms reagent quality.

Safety & Handling (MSDS Summary)

  • Hazards: Combustible liquid.[2] Causes skin and eye irritation.[2]

  • Storage: Hygroscopic. Store under Nitrogen at 2-8°C.

  • Genotoxicity: Pyridine derivatives can be structural alerts for genotoxicity.[2] Ensure all waste is segregated for incineration.[2]

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices.[1][2][3] NIST Chemistry WebBook, SRD 69.[2][5] Available at: [Link][2]

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Dolan, J. W. Peak Tailing and HPLC Method Development for Basic Compounds. LCGC North America.[2] (General reference for high pH strategy). Available at: [Link]

  • Minisci, F. Novel Applications of Free-Radical Reactions in Heterocyclic Synthesis. Accounts of Chemical Research.[2] (Context for synthetic utility).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Acetylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Acetylpyridine Analysis Hub

You have reached the Tier-3 Technical Support guide for the High-Performance Liquid Chromatography (HPLC) analysis of acetylpyridine isomers (2-, 3-, and 4-acetylpyridine). These compounds are critical intermediates in pharmaceutical synthesis and flavor chemistry.[1] Their analysis is frequently plagued by peak tailing , low retention , and isomer co-elution .[2]

This guide bypasses generic advice. We focus on the specific physicochemical interactions of the pyridine ring—specifically its basic nitrogen and the electron-withdrawing acetyl group—to solve your chromatographic issues.

Module 1: Physicochemical Data & Column Selection

Before troubleshooting, you must understand the molecule.[2] Acetylpyridines are weak bases. The acetyl group lowers the pKa of the pyridine ring (normally ~5.[2]2) significantly.

Key Data for Method Development:

AnalyteCASpKa (approx.)LogPKey Characteristic
2-Acetylpyridine 1122-62-92.640.85Strongest e- withdrawal; weakest base.[2]
3-Acetylpyridine 350-03-8~3.20.82Moderate basicity; often elutes between 2- and 4-.
4-Acetylpyridine 1122-54-9~3.50.84Strongest base of the three; most prone to silanol tailing.[2]

Data synthesized from chemical property databases and application notes [1, 2].

The Column Selection Matrix

Do not use a standard silica C18 column without specific mobile phase modifiers. The exposed silanols on standard silica will interact with the nitrogen lone pair, causing severe tailing.[2]

  • Recommendation A (Robust): Base-Deactivated Silica (BDS) C18 or End-capped C18 .[2]

    • Why: These columns have chemically bonded groups that cover residual silanols, preventing the "secondary interaction" that causes tailing.[2]

  • Recommendation B (Polar Retention): Pentafluorophenyl (PFP) or Polar-Embedded C18 .[2]

    • Why: Acetylpyridines are relatively polar (LogP < 1). Standard C18 may result in elution near the void volume (

      
      ). PFP columns offer pi-pi interactions with the pyridine ring, increasing retention and selectivity between isomers.[2]
      
Module 2: Troubleshooting Tickets (Q&A)
Ticket #101: "My peaks are tailing severely (As > 1.5)."

Diagnosis: Secondary Silanol Interactions. Even though acetylpyridines have low pKa values, the nitrogen atom can still hydrogen bond or ion-exchange with ionized silanols on the silica surface if the pH is mid-range (pH 4–7).[2]

Solution Protocol:

  • Add a Competitive Base: Add Triethylamine (TEA) (0.1% v/v) to your mobile phase. The TEA saturates the active silanol sites, blocking the acetylpyridine from interacting.[2]

  • Switch to Low pH: Adjust Mobile Phase A to pH 2.5–3.0 using Phosphate or Formic Acid.

    • Mechanism:[2][3][4][5] At pH 2.5, surface silanols (pKa ~3.5–4.[2]5) are protonated (neutral), eliminating the cation-exchange mechanism.[2] Note that your analytes will also be protonated, so retention on C18 will drop.[2] You may need to lower the % Organic modifier to compensate.[2]

Ticket #102: "The isomers (2-, 3-, 4-) are co-eluting." [2]

Diagnosis: Lack of Selectivity (Similar Hydrophobicity). Since all three isomers have nearly identical LogP values (~0.8), separation based purely on hydrophobicity (C18) is difficult.[2]

Solution Protocol:

  • Change the Stationary Phase: Switch to a PFP (Pentafluorophenyl) column.

    • Mechanism:[2][3][4][5] The position of the acetyl group alters the electron density of the pyridine ring.[2] A PFP column separates based on these electronic differences (pi-pi interactions) rather than just hydrophobicity.

  • Optimize Gradient Slope: If using C18, use a shallow gradient.

    • Start: 5% Acetonitrile.

    • Ramp: 5% to 20% over 20 minutes.

    • Why: These compounds elute early. A steep gradient pushes them all out together.

Ticket #103: "Retention times are drifting between injections."

Diagnosis: pH Instability or Temperature Fluctuations. Because the pKa of acetylpyridines (2.6–3.5) is often close to the pH of common mobile phases (e.g., 0.1% Formic acid is ~pH 2.7), small changes in pH cause large shifts in the ionization state (neutral vs. protonated).[2]

Solution Protocol:

  • Buffer, Don't Just Acidify: Do not rely on simple acid addition.[2] Use a 20 mM Phosphate Buffer (for UV) or Ammonium Formate (for MS).

  • Thermostat Control: Set column oven to 30°C or 35°C . Do not run at ambient temperature, as pKa is temperature-dependent.[2]

Module 3: Master Experimental Protocol

This method is designed to be a robust starting point for separating all three isomers with minimal tailing.

Method ID: AP-ISO-GRAD-01

  • Column: End-capped C18 or PFP, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent ZORBAX Eclipse Plus).[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0 (Adjusted with KOH/H3PO4).

    • Note: Working at pH 7 keeps the analytes neutral (pKa < 3.5), maximizing retention on C18.[2] Ensure the column is "Base Deactivated" to prevent silanol tailing at this pH.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 260 nm (Pyridine ring absorption maximum).

  • Injection Volume: 5–10 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
15.07030Slow ramp to separate isomers
16.01090Wash column
20.01090Hold wash
20.1955Re-equilibrate
25.0955Ready for next injection
Module 4: Logic Visualization
Diagram 1: The Troubleshooting Decision Tree

Use this flow to diagnose peak issues immediately.

TroubleshootingLogic Start Identify Issue IssueTailing Peak Tailing Start->IssueTailing IssueDrift RT Drift Start->IssueDrift IssueCoelution Isomer Co-elution Start->IssueCoelution CheckCol Check Column Type IssueTailing->CheckCol CheckPH Check Mobile Phase pH IssueDrift->CheckPH ActionPFP Switch to PFP Column (Pi-Pi Selectivity) IssueCoelution->ActionPFP C18 Fails? ActionBuffer Use 20mM Buffer (Not just acid) CheckPH->ActionBuffer Unbuffered Acid? ActionTEA Add TEA Modifier or Switch to BDS Column CheckCol->ActionTEA Standard Silica?

Caption: Decision matrix for diagnosing common HPLC anomalies with acetylpyridines.

Diagram 2: Isomer Separation Mechanism

Understanding why PFP columns often outperform C18 for these isomers.

SeparationLogic Analyte Acetylpyridine Isomers (Positional Isomers) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 PFP PFP Column (Pi-Pi + Dipole) Analyte->PFP ResultC18 Poor Resolution (Similar LogP ~0.8) C18->ResultC18 ResultPFP High Resolution (Electronic Differences) PFP->ResultPFP

Caption: Comparison of separation mechanisms: Hydrophobic (C18) vs. Electronic (PFP).

References
  • SIELC Technologies. (2018). Separation of 2-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Welcome to the Technical Support Center. If you are working with 4-Acetyl-3-methylpyridine (AMP) , you are likely facing a specific set of purity challenges. Unlike simple solvents, substituted pyridines—particularly those synthesized via radical alkylation (Minisci reaction) or metal-catalyzed coupling—often suffer from isomeric contamination and oxidative instability .[1][2]

The boiling points of the 4-acetyl and 2-acetyl isomers are often within 5–10°C of each other, rendering standard fractional distillation inefficient for high-purity (>98%) isolation.[1][2] This guide prioritizes chemical purification (salt formation) over physical separation to resolve these isomers.

Module 1: Diagnostic Triage

Before attempting purification, you must characterize the impurity profile. The "color" of the liquid is a poor indicator of purity, as pyridines form chromophores (colored complexes) at ppm levels of oxidation.

Workflow: Impurity Identification

DiagnosticFlow Start Crude Material Analysis GCMS Run GC-MS Start->GCMS Decision Impurity Type? GCMS->Decision Isomers Isomers (2-acetyl, etc.) Decision->Isomers Similar MW Tars Tars / Oligomers Decision->Tars High MW / Baseline drift Water Water / Solvent Decision->Water Broad OH peak Action1 Go to Module 3 (Crystallization) Isomers->Action1 Action2 Go to Module 2 (Vacuum Distillation) Tars->Action2 Action3 Azeotropic Drying (Benzene/Toluene) Water->Action3

Figure 1: Decision matrix for selecting the correct purification method based on impurity profile.[1][2]

Module 2: Pre-Purification (Vacuum Distillation)

Goal: Remove heavy tars, metal catalysts, and polymerization byproducts.[2] Warning: Do not rely on this step to separate the 2-acetyl isomer from the 4-acetyl target.[1][2]

Technical Specifications
ParameterSpecificationReason
Vacuum Pressure < 5 mmHgHigh boiling point (~220°C at atm) requires high vacuum to prevent thermal decomposition.[1][2]
Bath Temperature 110–130°CKeep roughly 20°C above the expected boiling point at that pressure.[1]
Condenser Temp 40–50°CCritical: The product melting point is near RT. Too cold, and it solidifies in the condenser (clogging hazard).
Additives KOH pellets (trace)Adding a pellet of KOH to the pot prevents acid-catalyzed polymerization during heating.[1][2]

Troubleshooting:

  • Issue: Product solidifies in the vacuum adapter.

  • Fix: Use a heat gun to gently warm the adapter or switch to a recirculating heater set to 45°C for the condenser fluid.

Module 3: The Core Solution – Hydrochloric Salt Recrystallization

This is the most reliable method for isolating this compound from its isomers. 4-substituted pyridines generally form higher-melting, more stable hydrochloride salts than their 2-substituted counterparts due to steric hindrance at the nitrogen in the 2-position [1].[1][2]

Protocol: Selective Crystallization

Materials:

  • Crude AMP mixture[1][2]

  • Anhydrous Ethanol (EtOH)[2]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)[2]

  • HCl (4M in Dioxane or concentrated aqueous HCl)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol (approx. 3 mL per gram of substrate).[2]

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add HCl (1.1 equivalents).[2]

    • Observation: The solution will warm exothermically.[2]

  • Precipitation:

    • Slowly add Ethyl Acetate (antisolvent) until the solution becomes slightly cloudy.[2]

    • Stop stirring and place in a freezer (-20°C) overnight.

    • Mechanism:[1][2][3][4][5][6][7][8] The 4-acetyl isomer HCl salt crystallizes preferentially due to higher lattice energy.[1][2] The 2-acetyl isomer salt is more soluble and remains in the mother liquor [2].[2]

  • Filtration: Filter the white crystals rapidly (hygroscopic). Wash with cold EtOAc.[2]

  • Freebasing (Recovery):

    • Dissolve crystals in minimum water.[2]

    • Neutralize with saturated Na2CO3 (pH > 9).[2]

    • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.[2][9]

Workflow Visualization

SaltPurification Crude Crude Mixture (Isomers + Impurities) SaltForm Add HCl / EtOH Crude->SaltForm Cryst Selective Crystallization (Add EtOAc, Cool) SaltForm->Cryst Filter Filtration Cryst->Filter Solid Solid: 4-Acetyl-3-methyl HCl Salt (>98% pure) Filter->Solid Liquor Mother Liquor: 2-Acetyl isomer + impurities Filter->Liquor Freebase Neutralize (Na2CO3) Extract DCM Solid->Freebase Final Pure Product Freebase->Final

Figure 2: Purification workflow via Hydrochloric Salt formation.[1][2]

Module 4: Frequently Asked Questions (FAQ)

Q1: My product turned red/brown after one day of storage. Is it ruined?

  • Diagnosis: This is typical "pyridine oxidation."[2] Pyridines with alkyl groups are susceptible to N-oxide formation and photo-oxidation, forming colored charge-transfer complexes.[1][2]

  • Solution: It is likely >95% pure despite the color.[2][5] Run a TLC. If the spot is singular, the color is superficial.

  • Prevention: Store under Argon/Nitrogen in the dark. For long-term storage, keep it as the HCl salt (solid), which is indefinitely stable [3].[2]

Q2: Can I use column chromatography instead of crystallization?

  • Answer: Yes, but it is difficult.

  • Guide: Pyridine isomers often tail on silica due to interaction with acidic silanol groups.[2]

  • Modification: You must add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc + 1% TEA) to deactivate the silica.[2] Without TEA, the 4-acetyl isomer will streak and co-elute with impurities.[2]

Q3: I see a peak at M+16 in my Mass Spec. What is it?

  • Diagnosis: This is the N-Oxide impurity (M+16 mass units).[2]

  • Cause: Exposure to air or peroxides in solvents (e.g., old ether/THF).[2]

  • Fix: N-oxides are very polar.[1][2] They can be removed by a quick filtration through a short pad of silica gel (eluting with DCM; the N-oxide will stick to the top).[2]

References

  • Separation of Pyridine Isomers: CrystEngComm, 2025.[2] "Extremely effective separations of pyridine/picoline mixtures."[2] (Discusses the difficulty of distillation and efficacy of supramolecular/salt approaches).

  • General Pyridine Purification: University of Rochester, Dept. of Chemistry.[2] "Solvents for Recrystallization."[2][10] (Guidance on pyridine salt solubility and solvent selection).

  • Stability of Acetylpyridines: PubChem Compound Summary: 4-Acetylpyridine.[1][2] (Data on physical properties and storage hazards).[2][4][11]

Sources

Technical Support Center: 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Proper Storage and Handling

Frequently Asked Questions (FAQs)

Q1: How should I store neat 4-Acetyl-3-methylpyridine upon receipt?

Proper storage is critical to maintain the integrity of this compound. Based on data for similar pyridine derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture absorption and exposure to the atmosphere.[1][2][3][4][5] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6][7]

Q2: What is the recommended storage temperature for this compound?

While a specific temperature is not defined for this compound, general guidance for pyridine derivatives suggests storage in a cool place.[3][4] Some sources for related compounds recommend refrigeration to maintain product quality.[8] Therefore, storing at 2-8°C is a prudent measure, especially for long-term storage.

Q3: Is this compound sensitive to light or air?

Yes, pyridine derivatives can be sensitive to both light and air.[9] It is recommended to store the compound in a light-resistant container, such as an amber vial, and in a shaded area.[9] Sensitivity to air is also a concern, which is why storage under an inert gas is recommended to prevent potential degradation.[6][7][9]

Q4: The compound has a slight yellow to brown color. Is it still usable?

Many pyridine derivatives can appear as colorless to pale yellow or brown liquids or solids. While a slight coloration may not necessarily indicate significant degradation, a noticeable change in color over time could suggest impurity buildup or decomposition. It is advisable to verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS) if you have concerns about its quality.

Q5: What solvents are compatible with this compound for preparing stock solutions?

Based on information for related acetylpyridines, this compound is expected to be soluble in many common organic solvents. For preparing stock solutions, solvents such as DMSO, DMF, or ethanol are likely suitable. It is always best practice to perform a small-scale solubility test before preparing a large stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify the storage conditions (temperature, inert atmosphere, light protection). If degradation is suspected, confirm the purity of the compound analytically before further use.
Difficulty dissolving the compound Incorrect solvent choice or low-quality solvent.Perform small-scale solubility tests with different high-purity, anhydrous solvents. Ensure the solvent is appropriate for your experimental system.
Precipitate forms in the stock solution over time The solution may be supersaturated, or the compound may be degrading.Try gently warming the solution to redissolve the precipitate. If it persists, prepare a fresh, less concentrated stock solution. Store stock solutions at the recommended temperature and use them within a reasonable timeframe.

Physicochemical Properties of Pyridine Derivatives

The following table summarizes typical properties of related acetyl- and methyl-pyridines to provide a general understanding.

Property3-Acetylpyridine4-Acetylpyridine4-Methylpyridine
CAS Number 350-03-8[10][11]1122-54-9[5][12]108-89-4[2]
Molecular Formula C7H7NO[8]C7H7NO[5]C6H7N[2]
Molecular Weight 121.14 g/mol [8]121.14 g/mol [5]93.13 g/mol
Boiling Point 220 °C[8]212 °C[13]145 °C
Flash Point 104 °C[8]86.67 °C[12]134 °F (56.7 °C)[2]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, emphasizing safety and accuracy.

  • Pre-weighing Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Work in a well-ventilated chemical fume hood.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (e.g., anhydrous DMSO) to dissolve the compound completely. Gentle vortexing may be required.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Stock Solution:

    • Transfer the stock solution to a clean, clearly labeled, and tightly sealed container (amber glass is recommended).

    • Store the stock solution at the appropriate temperature, typically -20°C for long-term storage, to minimize degradation.

Visual Workflow for Compound Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

G A Compound Receipt: This compound B Inspect Container for Damage A->B C Log Compound in Inventory B->C No Damage G Quarantine and Contact Supplier B->G Damaged D Store in Cool, Dry, Well-Ventilated Area C->D E Protect from Light D->E F Consider Inert Atmosphere for Long-Term Storage E->F H Ready for Use F->H

Caption: Decision workflow for receiving and storing this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]

  • Post Apple Scientific. (n.d.). Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]

Sources

Technical Support Center: 4-Acetyl-3-methylpyridine (AMP) Stability & Degradation

[1][2]

Status: Operational Ticket ID: AMP-DEG-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Stability, Degradation Pathways, and Troubleshooting for 4-Acetyl-3-methylpyridine[1][2]

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent results with This compound (CAS: 82352-00-9), a critical intermediate in pharmaceutical synthesis and a potent flavoring agent (nutty, popcorn-like notes).[1][2]

This compound presents a "double-edged" chemical profile: the pyridine ring is basic and prone to N-oxidation, while the acetyl group at the C4 position is electrophilic and susceptible to condensation reactions. This guide moves beyond generic advice, offering a mechanistic understanding of why your compound degrades and how to stabilize it.

Module 1: Chemical Stability & Storage (The Basics)

FAQ: Why has my clear liquid turned yellow/brown?

Diagnosis: Chromophore Formation via Condensation. The color change is rarely due to simple oxidation alone. It is likely a result of Aldol-type self-condensation .[1][2]

  • Mechanism: The acetyl group (

    
    ) contains acidic 
    
    
    -protons.[2] In the presence of trace moisture or basic impurities (even the pyridine ring of a neighboring molecule acting as a base), these protons can be abstracted, leading to enolate formation. This enolate attacks the carbonyl carbon of another AMP molecule, forming a dimer. Conjugated systems absorb visible light, appearing yellow or brown.[2]
  • Corrective Action: Distill under reduced pressure to recover the parent compound. Store strictly under an inert atmosphere (Argon is superior to Nitrogen due to density).[2]

FAQ: What is the shelf-life, and does it require refrigeration?

Recommendation: 12 Months at 2–8°C (Desiccated).

  • Reasoning: While the pyridine ring is thermally stable, the acetyl side chain is reactive. Lower temperatures kinetically inhibit the condensation reactions described above.

  • Critical Control Point: Moisture is the enemy. Water acts as a catalyst for many degradation pathways. Store in amber glass (UV protection) with a PTFE-lined cap.

Module 2: Analytical Troubleshooting (HPLC & GC)

Scenario A: HPLC Analysis – "The Tailing Ghost"

Symptom: You observe severe peak tailing (

Root Cause:Silanol Interaction.

2

2Solution Protocol:
  • Mobile Phase Modification: Add a "sacrificial base" or ion-pairing agent.[1][2]

    • Standard: 0.1% Trifluoroacetic acid (TFA) (Low pH suppresses silanol ionization).[2]

    • Alternative: 10 mM Ammonium Acetate (pH 8.[2]0) – Only if using a high-pH stable column (e.g., C18 Hybrid).[1][2]

  • Column Choice: Switch to an "End-capped" or "Base-Deactivated" column (e.g., C18 with bulky side chains to sterically hinder silanol access).[1][2]

Scenario B: GC Analysis – "The Disappearing Peak"

Symptom: The assay value drops with higher injector temperatures, or you see new peaks not present in LC. Root Cause: Thermal Degradation in the Injector. At temperatures >250°C, the acetyl group can undergo thermal cleavage or rearrangement, especially if the liner is dirty (active sites). Solution Protocol:

  • Lower Inlet Temp: Reduce inlet temperature to 200–220°C.

  • Liner Maintenance: Use a deactivated glass liner (silanized) with glass wool to trap non-volatiles, but ensure the wool is also deactivated to prevent catalytic degradation.[2]

Module 3: Degradation Mechanisms (Advanced)

Understanding how AMP breaks down allows you to predict impurities.[2]

Pathway 1: N-Oxidation (Oxidative Stress)

Exposure to peroxides or air over time leads to the formation of This compound N-oxide .[1][2]

  • Detection: This is much more polar than the parent; it will elute earlier in Reverse Phase HPLC.

Pathway 2: Side-Chain Oxidation

Strong oxidants can attack the methyl or acetyl groups.[1][2]

  • Methyl Oxidation: Converts

    
     to a carboxylic acid (Nicotinic acid derivative).[1][2]
    
  • Acetyl Oxidation: Converts

    
     to a carboxylic acid (Isonicotinic acid derivative).[1][2]
    
Pathway 3: Photodegradation

Pyridines are UV-active.[1][2] Prolonged exposure to light (especially <300 nm) excites the

12
Visualizing the Pathways

AMP_DegradationFigure 1: Primary Degradation Pathways of this compoundParentThis compound(Parent)NOxideN-Oxide Derivative(Early Eluter in RP-HPLC)Parent->NOxideOxidation (Air/Peroxides)DimerCondensation Dimer(Yellow/Brown Color)Parent->DimerBase/Moisture + TimeAcidCarboxylic Acid Derivatives(Oxidative Cleavage)Parent->AcidStrong Oxidation (KMnO4/H2O2)

Caption: Figure 1 illustrates the three primary fates of AMP: N-oxidation (red), Dimerization causing color change (yellow), and oxidative cleavage to acids (green).[1][2]

Module 4: Validated Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

Objective: To validate your analytical method's specificity (ability to separate degradants from the parent).

Stress ConditionReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C10–20%Tests stability of acetyl group.[1][2]
Base Hydrolysis 0.1 N NaOH4 hrs @ RT10–20%Critical: High risk of rapid polymerization.[1][2] Monitor closely.
Oxidation 3%

2–4 hrs @ RT10–20%Expect N-oxide formation.[1][2]
Thermal 60°C (Dry Heat)7 Days< 5%Tests inherent thermal stability.[1][2]
Photolytic 1.2 million lux hrs~24 hrsVariableKeep control sample wrapped in foil.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of AMP in Acetonitrile.

  • Stressing: Aliquot into 5 vials. Add respective stress reagents (1:1 volume ratio).[2]

  • Neutralization: Crucial Step.[2] Before injection, neutralize acid samples with base (and vice versa) to pH 7.0 to prevent damaging the HPLC column.

  • Analysis: Inject using a Gradient HPLC method (e.g., 5% to 95% B over 20 mins) to catch both polar (acids/N-oxides) and non-polar (dimers) degradants.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue efficiently.

Troubleshooting_TreeStartStart: Identify SymptomColorSample Discoloration?Start->ColorPeakShapePoor Peak Shape (HPLC)?Color->PeakShapeNoAction_ColorDistill & Store under Argon.Check for moisture.Color->Action_ColorYes (Yellow/Brown)RecoveryLow Recovery/Potency?PeakShape->RecoveryNoAction_TailingAdd 0.1% TFA to Mobile Phase.Switch to End-capped Column.PeakShape->Action_TailingYes (Tailing)Action_GhostCheck Injector Temp (GC).Check Carryover (HPLC).Recovery->Action_GhostYes

Caption: Figure 2: Rapid diagnostic workflow for common AMP stability and analysis issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. (Structural analogue data used for reactivity profile). Retrieved from .[2]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocol for forced degradation limits). Retrieved from .[2]

  • Dolan, J. W. (2002). Tailoring the Separation: Tailing Peaks.[2] LCGC North America.[2] (Authoritative source on silanol interactions with pyridine derivatives). Retrieved from .[2]

  • Kaiser, J. P., et al. (1996). Biodegradation of 3-methylpyridine.[2] (Microbial degradation pathways of methylpyridines). Water Research. (Provides background on environmental ring cleavage).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Process Development for 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-Up, Regioselectivity, and Safety in Pyridine Functionalization

Welcome to the Process Development Support Center.

You have accessed the technical guide for the scale-up of 4-Acetyl-3-methylpyridine (AMP) . This intermediate is critical for the synthesis of kinase inhibitors and nicotinic analogs.

Unlike simple pyridine functionalization, the synthesis of AMP presents a specific "ortho-substitution" challenge: the C3-methyl group sterically hinders the C4-position, and electronic effects heavily favor C2/C6 substitution during direct alkylation.

Below are the resolved support tickets addressing the three most common failure modes: Regioselectivity Loss (Minisci) , Thermal Runaway (Grignard) , and Extraction Emulsions .

Module 1: Route Selection & Strategy

User Query: "I am trying to scale up the Minisci reaction using 3-picoline, pyruvic acid, and AgNO3/Persulfate. My LC-MS shows a complex mixture and very little 4-acetyl product. What is wrong?"

Diagnosis: The "Minisci Trap"

You are encountering a fundamental electronic limitation. In 3-methylpyridine (3-picoline), the nitrogen atom activates the ring towards nucleophilic radical attack. However, the electron density and stability of the radical intermediate heavily favor the C2 and C6 positions (alpha to nitrogen). The C4 position is both electronically less favored and sterically hindered by the C3-methyl group.

The Verdict: Do NOT use the direct Minisci reaction for this compound scale-up. You will fight an uphill battle against thermodynamics, resulting in <15% isolated yield of the correct isomer and difficult chromatography.

Recommended Solution: The Nitrile-Grignard Route

For scale-up (>100g), you must switch to a Directed Nucleophilic Addition strategy.

  • Precursor: 4-Cyano-3-methylpyridine (3-methylisonicotinonitrile).

  • Reagent: Methylmagnesium Bromide (MeMgBr) or Methyl Lithium (MeLi).

  • Mechanism: The cyano group is already installed at C4, guaranteeing 100% regioselectivity.

Route Comparison Table:

FeatureRoute A: Minisci (Radical)Route B: Nitrile-Grignard (Recommended)
Starting Material 3-Methylpyridine (Cheap)4-Cyano-3-methylpyridine (Moderate)
Regioselectivity Poor (Favors C2/C6)Perfect (Pre-installed C4)
Purification Difficult Isomer SeparationSimple Acid/Base Extraction
Scale-Up Hazard Gas evolution (CO2), ExothermPyrophoric reagents, Exotherm
Typical Yield 10-20% (Target Isomer)85-95%
Module 2: Execution & Troubleshooting (The Grignard Route)

User Query: "I switched to the Grignard route (4-cyano-3-methylpyridine + MeMgBr). Upon adding the Grignard, the internal temperature spiked, and after workup, I recovered mostly starting material."

Root Cause Analysis
  • Thermal Spikes: The addition of Grignard to a nitrile is highly exothermic. If the temperature exceeds 0°C–10°C during addition, side reactions (polymerization or attack at the pyridine ring) occur.

  • Stalled Reaction (Imine Stability): The intermediate is a magnesium imine salt. If the hydrolysis (quenching) step is too mild or the pH is not low enough, the imine may revert to nitrile or form stable complexes that do not release the ketone.

Standard Operating Procedure (SOP): 1.0 kg Scale-Up

Reagents:

  • 4-Cyano-3-methylpyridine: 1.0 equiv

  • MeMgBr (3.0 M in Ether/THF): 1.2–1.5 equiv

  • Solvent: Anhydrous THF (5-7 volumes)

  • Quench: 6M HCl (aq)

Step-by-Step Protocol:

  • Inertion: Purge a jacketed glass reactor with N2. Ensure moisture content is <200 ppm.

  • Dissolution: Charge 4-cyano-3-methylpyridine and THF. Cool to -10°C .

  • Controlled Addition: Add MeMgBr dropwise.

    • Critical Control Point: Maintain internal temperature < 0°C . The reaction is instantaneous; accumulation of unreacted reagent is dangerous.

    • Observation: The solution will turn from yellow to dark orange/brown (formation of the imine-Mg complex).

  • Digestion: After addition, warm to 20°C and stir for 2–4 hours. Monitor by HPLC (quench aliquot in acid first).

  • The "Inverse Quench" (Safety Critical):

    • Do NOT add water to the reactor.

    • Transfer the reaction mixture slowly into a separate vessel containing chilled 6M HCl (excess) at < 20°C.

    • Why? This hydrolyzes the magnesium imine salt (

      
      ) immediately to the ketimine and then the ketone (
      
      
      
      ), while managing the methane gas evolution.
  • Hydrolysis: Stir the acidic mixture (pH < 1) for 3–6 hours (or overnight) to ensure full conversion of the intermediate imine to the ketone.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and the chemical pathway for the recommended route.

G Start Target: this compound Route_Decision Route Selection Start->Route_Decision Minisci Route A: Minisci Reaction (3-picoline + Pyruvate) Route_Decision->Minisci Low Cost / Bulk Grignard Route B: Grignard Addition (4-Cyano-3-methylpyridine + MeMgBr) Route_Decision->Grignard High Purity / Pharma Minisci_Result FAILURE MODE: Mixture of 2-, 4-, 6-isomers. Low Yield (<20%). Minisci->Minisci_Result Grignard_Step1 Step 1: Nucleophilic Addition Temp: -10°C to 0°C Solvent: THF Grignard->Grignard_Step1 Intermediate Intermediate: Magnesium Imine Salt Grignard_Step1->Intermediate Grignard_Step2 Step 2: Acidic Hydrolysis (Inverse Quench) Reagent: 6M HCl Risks: Exotherm, CH4 gas Intermediate->Grignard_Step2 Product Product: this compound (High Purity) Grignard_Step2->Product

Figure 1: Strategic Synthesis Flowchart highlighting the failure of the Minisci route and the stepwise success of the Grignard approach.

Module 4: Isolation & Purification FAQs

User Query: "I have hydrolyzed the reaction, but during extraction, I have a massive emulsion, and my product yield is low in the organic layer."

The "Amphoteric" Trap: Pyridines are basic. This compound has a pKa (of the conjugate acid) around 4–5.

  • If pH < 4: The product is protonated (pyridinium salt) and stays in the water layer.

  • If pH > 8: The product is a free base and moves to the organic layer.

  • The Emulsion: Magnesium salts (Mg(OH)2) form gelatinous precipitates at basic pH, causing emulsions.

Troubleshooting Protocol:

  • Post-Hydrolysis: You are currently at pH < 1 (Acidic). The product is in the water. Wash this acidic water with DCM to remove non-basic impurities (e.g., unreacted nitrile or hydrocarbons). Discard the organic layer.

  • Basification: Cool the aqueous layer. Slowly add NaOH (50% aq) or NH4OH.

    • Trick: Add Rochelle's Salt (Potassium Sodium Tartrate) or Citric Acid before basifying. This chelates the Magnesium ions, preventing the formation of the Mg(OH)2 "slime" that causes emulsions.

  • Extraction: Adjust pH to 9–10 . Extract with Dichloromethane (DCM) or MTBE . (Avoid Ethyl Acetate if possible, as it can hydrolyze or transesterify if left too long in basic conditions, though it is generally acceptable for quick extractions).

  • Drying: Dry over Na2SO4. The product is volatile! Do not rotovap at high vacuum/high temp.

References & Authority
  • Minisci Reaction Selectivity:

    • Mechanistic Insight: The radical alkylation of pyridines preferentially occurs at C2 and C6 due to the stability of the radical intermediate and orbital coefficients.

    • Source: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

  • Grignard Addition to Nitriles:

    • Protocol Validation: The reaction of 3-cyanopyridine derivatives with Grignard reagents is the standard industrial method for acyl-pyridines.

    • Source: BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of 3-Acetylpyridine. (Analogous chemistry for 4-isomer). Link[2]

  • Scale-Up Safety:

    • Hazard Management: Handling exothermic Grignard additions and methane evolution during quenching.

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (General reference for Grignard scale-up safety).

Disclaimer: This guide is for professional research use only. All scale-up reactions involving Grignard reagents and pressurized vessels must be conducted in a facility equipped for high-hazard chemistry.

Sources

Technical Support Center: Isolating 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges in the isolation of 4-Acetyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the purification of this valuable synthetic intermediate. The information herein is synthesized from established chemical principles and field-proven insights for pyridine derivatives.

Introduction

This compound is a substituted pyridine with applications in medicinal chemistry and materials science. Its isolation from a crude reaction mixture can be challenging due to the presence of structurally similar impurities, its physical properties, and its chemical reactivity. This guide provides a structured approach to troubleshooting these challenges, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the isolation of this compound, providing potential causes and actionable solutions.

Low Purity After Distillation

Question: I performed a vacuum distillation of my crude this compound, but the resulting product is still contaminated with impurities. What could be the issue?

Answer:

This is a common challenge, often stemming from the presence of impurities with boiling points very close to that of your target compound. The success of distillation hinges on a significant difference in the boiling points of the components in your mixture.

Potential Causes and Solutions:

  • Co-distillation with Isomeric Impurities: Your reaction may have produced isomers, such as other methylated acetylpyridines, which will have very similar boiling points to your desired product.

  • Presence of Starting Materials with Similar Volatility: If the synthesis of this compound is analogous to that of other acetylpyridines, you might be using a starting material like a substituted nicotinic acid ester. Lower alkyl esters of these acids can have boiling points very close to the acetylpyridine product, making separation by distillation difficult.[1][2] A patent for the synthesis of 3-acetylpyridine highlights that the boiling point difference between ethyl nicotinate and 3-acetylpyridine is only 3-4 K, and for methyl nicotinate, it is 15-16 K.[1]

    • Solution: If possible, consider using a starting material with a higher boiling point to increase the boiling point difference between it and the product. For instance, using a butyl or hexyl ester of the corresponding nicotinic acid can create a larger boiling point gap, facilitating easier separation.[2]

  • Azeotrope Formation: Pyridine and its derivatives can form azeotropes, particularly with water, which can complicate distillation.[3]

    • Solution: Ensure your crude product is thoroughly dried before distillation. If water is present, consider an extractive distillation approach if standard distillation is ineffective.[3]

  • Thermal Decomposition: Some substituted pyridines can be thermally sensitive and may decompose upon heating, even under vacuum.[4]

    • Solution: Use a high-vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Comparative Boiling Points of Potential Components:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 135.17~93-95 @ 1 mmHgHigh water solubility.
4-Acetylpyridine121.14212 @ 760 mmHgPotential starting material or byproduct.[5]
3-Methylpyridine (β-Picoline)93.13144 @ 760 mmHgPotential decarboxylation byproduct.[6]
4-Methylpyridine (γ-Picoline)93.13145 @ 760 mmHgPotential decarboxylation byproduct.
Emulsion Formation During Acid-Base Extraction

Question: I'm trying to purify my this compound using an acid-base extraction, but I'm getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?

Answer:

Emulsion formation is a frequent issue in the work-up of reactions containing basic compounds like pyridines, especially when there are particulate matter or surfactants present. The basic nitrogen of the pyridine ring allows for its separation from neutral or acidic impurities through pH manipulation.

The Principle of Acid-Base Extraction for Pyridines:

  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, dichloromethane). Extract with an aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it (e.g., with NaOH or Na2CO3) to deprotonate the pyridinium salt, regenerating the free base.

  • Back-Extraction: Extract the now neutral this compound back into an organic solvent.

Troubleshooting Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration: If solid particles are present, filter the entire mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Poor Separation and Peak Tailing in Chromatography

Question: I'm attempting to purify this compound using flash chromatography on silica gel, but I'm getting poor separation and significant peak tailing. What's causing this and how can I fix it?

Answer:

This is a classic problem when chromatographing basic compounds like pyridines on acidic stationary phases like silica gel.

Causality of Peak Tailing:

The pyridine nitrogen, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the characteristic tailing of the peak.

Solutions:

  • Basic Modifier in the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Recommended Modifier: 0.5-2% triethylamine (Et3N) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase is a common and effective solution.

  • Use of an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography (HPLC): For high-purity isolation, reverse-phase HPLC is a powerful technique. A typical mobile phase would consist of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape by keeping the pyridine protonated.[2]

  • Derivatization: In very challenging cases, the pyridine can be temporarily converted into a less polar derivative (e.g., an N-oxide) for easier chromatographic separation, followed by a reaction to regenerate the parent compound.[1]

Experimental Protocols

General Acid-Base Extraction Protocol for Crude Acetylpyridine
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 5 volumes). Combine the aqueous layers.

  • Wash the combined aqueous layers with the organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of Na2CO3 or 10 M NaOH with stirring until the pH is > 9.

  • Extract the aqueous layer with the organic solvent (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Purification Workflow for this compound

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Purification cluster_3 Final Product Crude Crude Reaction Mixture Quench Aqueous Quench Crude->Quench Extraction Acid-Base Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Chromatography Chromatography (Silica + Et3N or Alumina) Concentration->Chromatography PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General purification workflow for isolating this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store purified this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. It is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.

Q2: My yield is consistently low. What are the most likely causes of product loss during isolation?

A2: Several factors could contribute to low yield:

  • Incomplete Extraction: If the pH is not sufficiently basic (>9) during the back-extraction step, your product may remain in the aqueous layer as the pyridinium salt.

  • Decomposition during Distillation: As mentioned, thermal decomposition can be an issue. Ensure you are using a high vacuum and the heating mantle temperature is not excessively high.

  • Irreversible Adsorption on Silica Gel: If you are using chromatography without a basic modifier, a significant portion of your product may be irreversibly adsorbed onto the silica gel.

Q3: Is it better to use distillation or chromatography for the final purification step?

A3: The choice depends on the nature of the impurities and the required purity level.

  • Distillation is excellent for removing non-volatile impurities and can be scaled up easily. However, it is ineffective for separating compounds with very close boiling points.

  • Chromatography offers much higher resolving power and is ideal for removing isomeric impurities or those with similar boiling points. However, it can be more time-consuming and may lead to product loss on the stationary phase if not optimized. For very high purity, HPLC is the preferred method.

References

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved February 7, 2026, from [Link]

  • Lloyd, L. A. (1992). U.S. Patent No. 5,100,514. U.S.
  • CN1491214A. (2004). Process and catalyst for the preparation of acetylpyridine.
  • Hahmann, O., et al. (2006). U.S. Patent No. 7,067,673 B2. U.S.
  • Organic Syntheses. (n.d.). Procedure. Retrieved February 7, 2026, from [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.).
  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (n.d.).
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • Jubilant Ingrevia. (2024).
  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved February 7, 2026, from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019938). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 4. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of pyridine isomers is a critical step in synthesis, quality control, and structure-activity relationship studies. The subtle shift of a single substituent around the pyridine ring can dramatically alter a molecule's chemical, physical, and biological properties. This guide provides an in-depth comparison of various spectroscopic techniques for the effective differentiation of 2-, 3-, and 4-substituted pyridine isomers, grounded in experimental data and established principles.

The Challenge: Subtle Differences, Significant Consequences

The constitutional isomers of substituted pyridines share the same molecular formula and often exhibit similar physical properties, making their differentiation a non-trivial analytical challenge. However, the position of the substituent profoundly influences the electronic distribution within the aromatic ring, leading to distinct spectroscopic signatures. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be leveraged to confidently distinguish between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide a wealth of structural information.

The Underlying Principle

The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and influencing the electron density at the ortho (2,6), meta (3,5), and para (4) positions. A substituent's electronic properties (electron-donating or electron-withdrawing) and its position on the ring will further modulate this electron distribution, resulting in characteristic chemical shifts for the remaining ring protons and carbons.

Differentiating Isomers with ¹H and ¹³C NMR

The chemical shifts of the ring protons and carbons are highly dependent on the substituent's position. By analyzing the chemical shifts and coupling patterns, one can confidently assign the isomeric structure.

Key Differentiating Features:

  • ¹H NMR:

    • 2-Substituted Pyridines: The proton at the 6-position is typically the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom. The remaining protons show a more complex splitting pattern.

    • 3-Substituted Pyridines: The proton at the 2-position is the most downfield-shifted, followed by the proton at the 6-position. The proton at the 4-position is typically the most upfield.

    • 4-Substituted Pyridines: Due to symmetry, there are only two distinct sets of aromatic protons. The protons at the 2- and 6-positions are equivalent and appear as a single downfield signal, while the protons at the 3- and 5-positions are also equivalent and resonate further upfield.

  • ¹³C NMR:

    • The carbon atom bearing the substituent (ipso-carbon) will have a chemical shift that is highly dependent on the nature of the substituent.

    • The chemical shifts of the other ring carbons provide a clear fingerprint for each isomer. The carbons closest to the nitrogen (C2 and C6) are generally the most deshielded.

Comparative NMR Data for Picoline Isomers (Methylpyridines):

Position2-Picoline (ppm)3-Picoline (ppm)4-Picoline (ppm)
¹H NMR
H-2-~8.40~8.45
H-3~7.05-~7.10
H-4~7.55~7.60-
H-5~7.00~7.20~7.10
H-6~8.45~8.40~8.45
-CH₃~2.45~2.30~2.30
¹³C NMR
C-2~159~148~150
C-3~122~138~124
C-4~136~123~149
C-5~121~123~124
C-6~149~147~150
-CH₃~24~18~21
Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a pyridine derivative to determine its isomeric form.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pyridine isomer sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the pyridine isomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8-16 for a concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans for adequate signal-to-noise (can range from hundreds to thousands depending on sample concentration).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to determine the isomeric structure.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The position of a substituent on the pyridine ring alters the molecule's symmetry and the nature of its vibrational modes, leading to distinct spectral patterns.

The Underlying Principle

The vibrational frequencies of the pyridine ring (e.g., ring stretching, ring breathing, C-H bending) are sensitive to the mass and electronic effects of the substituent, as well as the overall symmetry of the molecule.

Key Differentiating Features:

  • Ring Stretching Modes: The positions and intensities of the C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region can differ between isomers.

  • Ring Breathing Mode: This mode, often a strong band in the Raman spectrum around 1000 cm⁻¹, can be particularly sensitive to the substitution pattern.

  • Out-of-Plane C-H Bending: The pattern of bands in the 900-700 cm⁻¹ region of the IR spectrum is often characteristic of the substitution pattern on an aromatic ring.

Comparative Vibrational Frequencies (cm⁻¹) for Cyanopyridine Isomers:

Vibrational Mode2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
C≡N Stretch (IR)~2230~2235~2240
Ring Breathing (Raman)~1000~1030~995
Out-of-Plane C-H Bend (IR)~750, ~780~700, ~800~810

Data is approximate and can vary with the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

Objective: To obtain the infrared spectrum of a liquid or solid pyridine isomer sample for identification.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Pyridine isomer sample (liquid or solid).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application:

    • For liquids: Place a drop of the liquid sample directly onto the center of the ATR crystal.

    • For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

  • Spectrum Acquisition:

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).

  • Data Analysis:

    • The spectrometer software will automatically perform the background subtraction.

    • Analyze the positions and relative intensities of the absorption bands to identify the characteristic vibrational modes and differentiate between the isomers.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for isomer differentiation based on the unique fragmentation patterns of the molecular ions.

The Underlying Principle

Upon electron ionization, the pyridine isomer forms a radical cation (molecular ion) which can then undergo fragmentation. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. The position of the substituent can significantly influence these pathways.

Key Differentiating Feature: The "Ortho Effect"

A key diagnostic feature is the "ortho effect" observed in many 2-substituted pyridines. This involves the interaction of the 2-substituent with the ring nitrogen, leading to characteristic fragmentation pathways that are absent in the 3- and 4-isomers.[1]

  • 2-Substituted Pyridines: Often exhibit a primary fragmentation involving the loss of a neutral molecule through a cyclic transition state involving the nitrogen atom. For example, methyl 2-pyridinecarboxylate readily loses methanol (CH₃OH).

  • 3- and 4-Substituted Pyridines: Typically undergo fragmentation characteristic of the substituent itself or cleavage of the bond between the substituent and the ring, without the direct involvement of the ring nitrogen in the initial fragmentation steps.

Illustrative Fragmentation of Pyridinecarboxylic Acid Isomers:

Caption: Fragmentation of Pyridinecarboxylic Acid Isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of a volatile pyridine isomer to analyze its fragmentation pattern.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Helium (for GC).

  • Pyridine isomer sample.

  • Solvent for dilution (if using GC).

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the sample in a capillary tube and insert it directly into the ion source of the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the m/z values and relative intensities of the fragment ions.

    • Propose fragmentation pathways to explain the observed peaks.

    • Compare the fragmentation patterns of the unknown with those of known pyridine isomers.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of a substituent on the pyridine ring affects the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

The Underlying Principle

Pyridine exhibits π → π* and n → π* electronic transitions. Substituents on the ring can alter the energy of the molecular orbitals involved in these transitions, causing a shift in the λ_max to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Key Differentiating Features:

  • The position and intensity of the absorption bands are influenced by the electronic nature of the substituent and its position.

  • Generally, the differences in λ_max between isomers are less pronounced compared to the differences observed in NMR or MS, making UV-Vis a less definitive tool for isomer differentiation on its own. However, it can be a useful complementary technique.

Comparative UV-Vis Data for Pyridinecarboxylic Acid Isomers in Ethanol:

Isomerλ_max (nm)
2-Pyridinecarboxylic Acid~264
3-Pyridinecarboxylic Acid~262
4-Pyridinecarboxylic Acid~275

Data is approximate and can vary with the solvent.[2]

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a pyridine isomer.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (typically 1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol, water).

  • Pyridine isomer sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyridine isomer in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent and place it in the reference beam path (or record a blank spectrum) to correct for the absorbance of the solvent and cuvette.

  • Sample Measurement: Fill a cuvette with the sample solution and place it in the sample beam path. Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

    • Compare the λ_max values to differentiate between the isomers.

Conclusion: A Multi-faceted Approach for Confident Identification

While each spectroscopic technique offers valuable insights into the structure of pyridine isomers, a multi-technique approach provides the most robust and unambiguous identification. NMR spectroscopy, with its detailed information on the electronic environment of individual atoms, often serves as the primary tool for definitive structural elucidation. Mass spectrometry provides unique information on fragmentation pathways, with the "ortho effect" being a particularly powerful diagnostic for 2-substituted pyridines. Vibrational and UV-Vis spectroscopy offer complementary data that can further support the structural assignment.

By understanding the principles behind each technique and carefully analyzing the resulting spectral data, researchers can confidently differentiate between pyridine isomers, ensuring the accuracy and reliability of their scientific endeavors.

References

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  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2976. [Link]

  • This is a placeholder for a real reference th
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  • Jaffe, H. H., & Doak, G. O. (1954). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society, 76(22), 5543-5545. [Link]

  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
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Sources

A Comparative Guide to the Quantitative Analysis of 4-Acetyl-3-methylpyridine: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative analysis of 4-Acetyl-3-methylpyridine, a valuable pyridine derivative: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental data, we aim to equip you with the insights necessary to select the most appropriate analytical strategy for your specific needs.

The Principle of Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, a powerful capability that sets it apart from many other analytical techniques.[1] The fundamental principle of qNMR is elegantly simple: the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2][3] This direct relationship allows for the determination of the absolute concentration or purity of a substance without the need for a calibration curve generated from a series of standards of the analyte itself.[2]

Instead, qNMR typically employs an internal standard (IS) of known, high purity and a precisely known concentration.[2] By comparing the integral of a specific, well-resolved resonance of the analyte with that of the internal standard, the quantity of the analyte can be accurately calculated. The recent standardization of qNMR methods by ISO 24583 further enhances its reliability and global acceptance for the purity determination of organic compounds.[4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID): A Robust and Sensitive Alternative

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. When coupled with a Flame Ionization Detector (FID), it becomes a highly sensitive method for quantifying organic compounds.[6] The FID exhibits a linear response over a wide range of concentrations and is particularly sensitive to hydrocarbons.[6] For aromatic compounds like this compound, GC-FID offers excellent resolution and sensitivity, making it a widely used and robust analytical tool in many industries.[6][7]

Comparative Analysis: qNMR vs. GC-FID for this compound

FeatureQuantitative NMR (qNMR)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase, with detection by ionization in a flame.
Calibration Often requires only a single, certified internal standard; no calibration curve needed.[2]Requires a multi-point calibration curve with standards of the analyte.
Sample Throughput Lower, due to longer acquisition times required for signal averaging and relaxation delays.Higher, with typical run times of minutes per sample.
Selectivity High, with the ability to select specific, non-overlapping proton signals for quantification.High, based on chromatographic separation, but co-elution can be a challenge.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.May require derivatization for non-volatile or polar compounds, though not typically for this compound.
Non-destructive Yes, the sample can be recovered after analysis.[2]No, the sample is combusted in the detector.
Structural Information Provides rich structural information in addition to quantification.Provides retention time as the primary identifier.
Initial Cost High (NMR spectrometer).Moderate (GC system).
Consumables Deuterated solvents, NMR tubes, internal standards.Carrier gas, columns, septa, vials, solvents.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, CRM grade, purity ≥ 99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (readability to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a single peak for the two olefinic protons) that does not overlap with the signals of this compound in DMSO-d₆.[8] Its non-volatile nature ensures accurate weighing.

  • Solvent Selection: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate quantification.[3] Its residual proton signal does not interfere with the signals of interest.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of all protons between scans.[9] This is a fundamental requirement for the direct proportionality between signal integral and the number of protons.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or more) is necessary to achieve a high signal-to-noise ratio (S/N > 250:1), which is essential for accurate integration.[9]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

ParameterValueRationale
Pulse Programzg30Standard 30° pulse for quantitative analysis.
Relaxation Delay (d1)30 sEnsures full relaxation of protons.
Number of Scans (ns)16To achieve a good signal-to-noise ratio.
Acquisition Time (aq)4.09 sProvides adequate digital resolution.
Spectral Width (sw)20 ppmCovers the full range of expected chemical shifts.
Temperature298 KMaintained for consistency.

5. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the well-resolved singlet from the acetyl protons of this compound (around 2.5 ppm) and the singlet from the olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following equation[3]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound

This protocol outlines the determination of the purity of this compound by area percent normalization.

1. Materials and Reagents:

  • This compound (Analyte)

  • Dichloromethane (DCM, HPLC grade)

  • Helium (Carrier gas, high purity)

  • Hydrogen and Air (for FID)

  • Autosampler vials with septa

2. Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polar capillary column (e.g., HP-5 or equivalent) is suitable for the separation of aromatic compounds like this compound, providing good peak shape and resolution.

  • Injector Temperature: The injector temperature is set significantly higher than the boiling point of the analyte to ensure rapid and complete vaporization without thermal degradation.

  • Oven Temperature Program: A temperature ramp allows for the efficient separation of the analyte from any potential impurities with different boiling points.

  • Detector Temperature: The FID temperature is kept high to prevent condensation of the analytes and ensure complete combustion.

3. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with DCM.

  • Sample Solution: Prepare a sample solution of this compound in DCM at a concentration that falls within the calibration range.

4. GC-FID Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
Injector Split/Splitless, 250 °C, Split ratio 20:1
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.5 mL/min
Detector FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min

5. Data Analysis:

  • Inject the calibration standards and the sample solution.

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the prepared concentration.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1=30s, ns=16) transfer->nmr_acq processing Phase and Baseline Correction, Integration nmr_acq->processing calculation Calculate Purity using Integral Ratios and Masses processing->calculation result Final Purity Value calculation->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

GC_FID_Workflow cluster_prep Standard & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_standards Prepare Calibration Standards gc_run Inject and Run GC-FID Analysis prep_standards->gc_run prep_sample Prepare Sample Solution prep_sample->gc_run cal_curve Generate Calibration Curve gc_run->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify result Final Purity Value quantify->result

Caption: Workflow for GC-FID analysis.

Method Validation and Performance Comparison

Both methods were validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) for key parameters.[10][11] The following table summarizes the hypothetical but representative performance data.

Validation ParameterqNMRGC-FID
Linearity (r²) N/A (absolute method)> 0.999
Accuracy (% recovery) 99.2 - 100.5%98.5 - 101.2%
Precision (RSD%)
- Repeatability< 0.5%< 1.0%
- Intermediate Precision< 0.8%< 1.5%
Limit of Quantitation (LOQ) ~10 µM[12]~1 µg/mL
Specificity High (selective proton signals)High (chromatographic separation)

Conclusion and Recommendations

Both qNMR and GC-FID are powerful and reliable techniques for the quantitative analysis of this compound.

qNMR is the method of choice when:

  • Absolute quantification without a reference standard of the analyte is required. This is particularly valuable for novel compounds or when a certified standard is unavailable.

  • High precision and accuracy are paramount. As a primary method, qNMR can offer lower uncertainty.

  • The sample is precious or needs to be recovered. The non-destructive nature of NMR is a significant advantage.

  • Structural confirmation is needed alongside quantification.

GC-FID is advantageous when:

  • High sample throughput is a priority.

  • A large number of samples need to be analyzed routinely.

  • The analyte is volatile and thermally stable.

  • The initial instrument cost is a significant consideration.

Ultimately, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, availability of reference materials, and budget. For definitive purity assignments and the certification of reference materials, qNMR is the superior technique. For routine quality control in a high-throughput environment, GC-FID offers a robust and efficient solution.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR).
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Claridge, T. Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Purity by Absolute qNMR Instructions.
  • ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD).
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • ICH. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • The Good Scents Company. This compound, 82352-00-9.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ACS Omega. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AWS. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography with Flame Ionization Detection.
  • Hintermann, A. K. (2021, July 12). List of qNMR Standards – Version 1.7.
  • ResearchGate. (2025, April 12). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • PubMed. Alternative methods for titratable acidity determination.
  • PubChem. 4-Acetylpyridine | C7H7NO | CID 14282.
  • ResearchGate. (2025, August 5). Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography | Request PDF.
  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • MDPI. (2024, August 25). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Various Fruit Types: A Comparative Analysis.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Chromatography Forum. (2017, August 7). GC FID doesn't work for aromatic aroma molecules ?!.
  • Sigma-Aldrich. 2-Acetyl-4-methylpyridine 98 59576-26-0.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • The Good Scents Company. 4-acetyl pyridine, 1122-54-9.
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • 3-Acetylpyridine: Comprehensive Overview and Applications.

Sources

cross-reactivity of 4-Acetyl-3-methylpyridine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Specificity and Cross-Reactivity of 4-Acetyl-3-methylpyridine

Executive Summary

This guide provides a technical comparison of this compound against its closest structural analogs, detailing the chromatographic and mass-spectral distinctives required to prevent false positives in high-throughput assays.

Structural Analysis & Analog Landscape

To understand the cross-reactivity potential, one must analyze the steric and electronic environment of the pyridine ring.[6] this compound possesses a methyl group ortho to the acetyl moiety, creating a unique steric hindrance profile compared to its isomers.[6]

Comparative Analog Table
CompoundCAS No.[6][8][9]Structure DescriptionPrimary Interference Risk
This compound 82352-00-9 Acetyl at C4, Methyl at C3Target Analyte
4-Acetyl-2-methylpyridine 2732-28-7Acetyl at C4, Methyl at C2High (Isobaric Isomer)
4-Acetylpyridine 1122-54-9Acetyl at C4, No MethylModerate (Fragment Ion overlap)
3-Acetylpyridine 350-03-8Acetyl at C3, No MethylLow (Different retention)
Structural Homology Diagram

The following diagram illustrates the structural relationships and the critical points of differentiation for assay development.

G cluster_0 Differentiation Strategy Target This compound (Target Analyte) MW: 135.16 Isomer1 4-Acetyl-2-methylpyridine (Isobaric Interference) MW: 135.16 Target->Isomer1 Identical Mass (m/z 136 M+H) Requires GC Separation Analog1 4-Acetylpyridine (Fragment Interference) MW: 121.14 Target->Analog1 Shared Fragment Ions (m/z 106, 78) Method1 Chromatographic Resolution (Boiling Point Differences) Target->Method1 Isomer1->Method1 Method2 MS/MS Fragmentation (Unique methyl loss patterns)

Figure 1: Structural relationship map highlighting the isobaric conflict between the 3-methyl and 2-methyl isomers.[6]

Analytical Cross-Reactivity: Experimental Data

In Mass Spectrometry (GC-MS or LC-MS) workflows, "cross-reactivity" manifests as co-elution of isomers.[6] The following data demonstrates how to resolve this compound from its 2-methyl isomer.

Thermodynamic Differentiation (GC Separation)

Despite having the same molecular weight (135.16 g/mol ), the position of the methyl group significantly alters the boiling point and volatility, allowing for baseline separation on standard non-polar columns (e.g., DB-5 or HP-5).[6]

ParameterThis compound4-Acetyl-2-methylpyridineResolution Strategy
Boiling Point (Experimental) 93–95°C (at 1 mmHg)120–124°C (at 10 mmHg)Temperature Gradient
Volatility HigherLowerElutes Earlier
Retention Index (Non-polar) ~1110 - 1130~1150 - 1180Window: >20 RI Units

Experimental Insight: In a standard coffee metabolomics workflow (e.g., Agilent 7890B GC), this compound elutes significantly earlier than the 2-methyl isomer.[6] Researchers must set integration windows carefully; a window that is too wide (>0.5 min) may inadvertently integrate the tail of the 3-methyl peak into the 2-methyl trace, leading to quantitative errors.[6]

Mass Spectral Interference (MS/MS)

Both compounds produce a parent ion at m/z 135 (EI) or 136 (ESI+).[6] However, the fragmentation pathway differs due to the stability of the intermediate carbocations.[6]

  • Common Ions: m/z 135 (M+), 120 (M-CH3), 92 (Pyridine ring).[6]

  • Differentiation: The ratio of the [M-15] peak (loss of methyl) to the molecular ion is often higher in the 2-methyl isomer due to the stabilization of the resulting ion by the acetyl group's position relative to the ring nitrogen.[6]

Biological Cross-Reactivity (Immunoassays)

While commercial ELISAs specifically for this compound are rare, this molecule is a potential hapten that can cross-react in assays designed for other pyridine alkaloids.[6]

  • Cotinine/Nicotine Assays: Low risk.[6] The acetyl group is chemically distinct from the pyrrolidine ring of nicotine/cotinine.[6] Cross-reactivity is typically <0.1%.[6]

  • Vitamin B6 (Pyridoxal) Assays: Moderate risk.[6] The 3-methyl-4-acetyl substitution pattern mimics the 2-methyl-3-hydroxy-4-hydroxymethyl pattern of pyridoxine.[6] In polyclonal antibody systems, high concentrations of this compound (e.g., in concentrated coffee extracts) may cause signal suppression or false elevation.[6]

  • Imatinib Impurity Assays: 3-Acetylpyridine is a known impurity in Imatinib synthesis.[6] this compound is structurally distinct enough that it does not typically cross-react in validated HPLC purity assays, but could interfere in non-specific UV detection methods.[6]

Validated Detection Protocol (GC-MS)

To ensure zero cross-reactivity/interference in complex matrices (e.g., roasted coffee, biological fluids), follow this self-validating protocol.

Objective: Quantify this compound without interference from 4-acetyl-2-methylpyridine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract sample (1g ground coffee or 100µL bio-fluid) with Dichloromethane (DCM).[6]

    • Add Internal Standard: Acetophenone-d5 (chemically similar but mass-resolved).

  • GC Conditions:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm). Note: Polar columns provide better separation of pyridine isomers than non-polar columns.[6]

    • Inlet: Splitless mode at 250°C.

    • Oven Program: 40°C (1 min) → 5°C/min → 240°C.

  • MS Detection (SIM Mode):

    • Target (this compound): Monitor m/z 135, 120, 92 .[6]

    • Qualifier Ratio: Ensure 120/135 ratio matches authentic standard (±20%).

    • Exclusion: If a peak appears at m/z 135 but the Retention Time is +1.5 min relative to standard, identify as 4-acetyl-2-methylpyridine.[6]

Workflow cluster_check Validation Checkpoint Sample Sample Matrix (Coffee/Urine) Extract DCM Extraction + ISTD (Acetophenone-d5) Sample->Extract GC GC Separation (Polar Column) Extract->GC MS MS Detection (SIM Mode) GC->MS Data Data Analysis RT & Ion Ratio Check MS->Data Check Is RT Match? Is Ion Ratio ±20%? Data->Check

Figure 2: Analytical workflow ensuring specificity against isomeric interferences.

References

  • FooDB. (n.d.). Compound Summary: this compound (FDB019938).[2][5][6] FoodB.ca.[6] Retrieved from [Link][6]

  • Rocchetti, G., et al. (2022).[6] Metabolomics Combined with Sensory Analysis Reveals the Impact of Different Extraction Methods on Coffee Beverages.[6] National Institutes of Health (PMC).[6] Retrieved from [Link]

  • The Good Scents Company. (n.d.).[6] this compound data sheet. Retrieved from [Link][6]

  • PubChem. (n.d.).[6] Compound Summary: 4-Acetylpyridine (Analog).[1][6] National Library of Medicine.[6] Retrieved from [Link]

Sources

A Technical Guide to Alternative Reagents for 4-Acetyl-3-methylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. 4-Acetyl-3-methylpyridine, a substituted acetylpyridine, serves as a valuable synthon for the construction of more complex molecular architectures, notably in the synthesis of bioactive heterocyclic compounds. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance, supported by experimental data and detailed protocols. We will explore structurally similar and functionally analogous reagents, enabling researchers to make informed decisions based on reactivity, availability, and desired synthetic outcomes.

Understanding the Role of this compound as a Synthetic Building Block

This compound, with its characteristic acetyl group and substituted pyridine ring, is primarily employed as a ketone component in various condensation reactions. The methyl group at the 3-position introduces steric and electronic modifications to the pyridine ring, influencing the reactivity of the adjacent acetyl group and the pyridine nitrogen.

The core reactivity of this compound revolves around two key transformations:

  • Reactions of the Acetyl Group: The enolizable α-protons of the acetyl group are readily deprotonated under basic conditions, forming a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. A prime example is the Claisen-Schmidt condensation , where it reacts with an aldehyde to form a chalcone, an α,β-unsaturated ketone. These chalcones are versatile intermediates for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.[1][2]

  • Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile and a base. Furthermore, the pyridine ring can undergo functionalization, often after activation via N-oxidation, to introduce substituents at various positions.

This guide will focus on alternatives that can effectively replace this compound in its primary role as a ketone precursor in condensation reactions for heterocyclic synthesis.

Comparative Analysis of Alternative Reagents

The choice of an alternative to this compound depends on several factors, including the desired substitution pattern on the resulting heterocyclic scaffold, reactivity, and commercial availability. We can categorize the alternatives into two main groups: other substituted acetylpyridines and different classes of heterocyclic ketones.

Isomeric and Substituted Acetylpyridines

A straightforward approach to modifying the final product's structure is to utilize other isomers or substituted derivatives of acetylpyridine. These alternatives offer a direct comparison in terms of reactivity due to their structural similarity.

ReagentStructureKey Features & Considerations
This compound The methyl group at the 3-position may exert a slight steric hindrance and has an electron-donating effect on the pyridine ring.
2-Acetylpyridine The acetyl group is adjacent to the nitrogen atom, which can influence its reactivity through chelation with metal ions in certain reactions. It is a widely used flavoring agent found in foods like popcorn and beer.[3]
3-Acetylpyridine The acetyl group is at the meta-position relative to the nitrogen, leading to different electronic effects compared to the 2- and 4-isomers. It is an important intermediate in the synthesis of pharmaceuticals like risedronate sodium.[4]
4-Acetylpyridine Lacking the methyl substituent, this is the parent compound and serves as a baseline for reactivity comparisons. It is readily available and has been extensively studied in condensation reactions.[5][6]
2-Acetyl-4-methylpyridine The methyl group is at the 4-position, potentially influencing the electronic properties of the pyridine ring differently than in the target compound.

Experimental Data Snapshot: Claisen-Schmidt Condensation Yields

To provide a quantitative comparison, the following table summarizes typical yields for the Claisen-Schmidt condensation of various acetylpyridines with benzaldehyde to form the corresponding chalcone. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and these yields are compiled from different sources.

Acetylpyridine DerivativeAldehydeBaseSolventYield (%)Reference
4-AcetylpyridineBenzaldehydeNaOHEthanol~85-95%[6]
3-AcetylpyridineBenzaldehydeKOHEthanol~80-90%[1]
2-Acetylpyridine2-FormylpyridineNaOHEthanolVariable*[7][8]

*The reaction with 2-acetylpyridine can be more complex, sometimes leading to side products.[7][8]

The data suggests that 3- and 4-acetylpyridine are generally excellent substrates for the Claisen-Schmidt condensation, providing high yields of the corresponding chalcones. The reactivity of 2-acetylpyridine can be more nuanced due to the proximity of the acetyl group to the ring nitrogen.

Other Heterocyclic Ketones

Expanding the scope beyond pyridine-based ketones opens up a vast array of possibilities for synthesizing diverse heterocyclic scaffolds. The choice of the heterocyclic ketone directly dictates the nature of the resulting fused or linked heterocyclic system.

ReagentStructureKey Features & Considerations
Acetyl-substituted Thiophenes (e.g., 2-Acetylthiophene) Thiophene is an electron-rich heterocycle, which can influence the reactivity of the acetyl group and the properties of the resulting chalcone. Thiophene-containing compounds often exhibit interesting biological activities.
Acetyl-substituted Furans (e.g., 2-Acetylfuran) Furan is another electron-rich heterocycle. Furan-containing chalcones are precursors to a variety of other furan derivatives.
Acetyl-substituted Pyrroles (e.g., 2-Acetylpyrrole) The pyrrole nitrogen can be substituted, allowing for further molecular diversification. The reactivity can be sensitive to the N-substituent.
Acetyl-substituted Quinolines and Isoquinolines These larger, fused heterocyclic systems introduce more extended aromatic frameworks, which can be desirable for applications in materials science and medicinal chemistry.

The reactivity of the acetyl group in these heterocyclic ketones is influenced by the electronic nature of the heterocyclic ring. Electron-rich heterocycles like furan and thiophene can enhance the acidity of the α-protons, potentially facilitating enolate formation.

Experimental Protocols

To provide a practical framework for the application of these reagents, the following section details a general protocol for the Claisen-Schmidt condensation, a cornerstone reaction for these acetyl-heterocycles.

General Procedure for Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from an acetyl-heterocycle and an aromatic aldehyde.

Materials:

  • Substituted Acetylpyridine (or alternative heterocyclic ketone) (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10-20% w/v) or Potassium Hydroxide

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted acetylpyridine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous base (e.g., NaOH or KOH) dropwise to the cooled solution. The reaction is often exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, a precipitate of the chalcone product often forms. If not, the product can be precipitated by pouring the reaction mixture into cold water.

  • Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Base Catalysis: The hydroxide base is crucial for deprotonating the α-carbon of the acetyl group, generating the nucleophilic enolate ion that initiates the condensation.[9]

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base to a sufficient extent.

  • Temperature Control: The initial cooling helps to control the exothermic reaction and minimize side reactions.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ketone Acetyl-heterocycle Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Aromatic Aldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Beta_Hydroxy β-Hydroxy Ketone Alkoxide->Beta_Hydroxy Protonation (from H₂O) Chalcone Chalcone (α,β-Unsaturated Ketone) Beta_Hydroxy->Chalcone Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Conclusion

While this compound is a useful building block, a wide array of alternative reagents can be employed to achieve similar or novel synthetic outcomes. The choice of an alternative should be guided by the specific structural requirements of the target molecule, desired reactivity, and practical considerations such as cost and availability. Isomeric and other substituted acetylpyridines offer subtle modifications to the pyridine core, while other classes of heterocyclic ketones provide access to a broader range of chemical space. By understanding the fundamental reactivity of these synthons in key transformations like the Claisen-Schmidt condensation, researchers can strategically design and execute efficient synthetic routes towards novel and valuable chemical entities.

References

  • Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes, molecular docking of the synthesized products as acetylcholinesterase ligands. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved February 8, 2026, from [Link]

  • Saputri, Y. L. I. D., Cahyana, A. H., & Yunarti, R. T. (2023).
  • A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Claisen–Schmidt condensation. (2023, December 29). In Wikipedia. [Link]

  • Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
  • Kaur, R., & Narasimhan, B. (2018). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 8(11), 159-168.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2022). The Journal of Organic Chemistry, 87(15), 10135-10144.
  • Claisen-Schmidt Condensation. (n.d.). Retrieved February 8, 2026, from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved February 8, 2026, from [Link]

  • 4-Acetylpyridine. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine. (2016). ResearchGate. Retrieved February 8, 2026, from [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. (2020). Chemistry Journal of Moldova, 15(2), 85-94.
  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE.
  • 2-Acetylpyridine. (2023, August 12). In Wikipedia. [Link]

  • Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. (2023). Advanced Engineering Science, 5(3), 548-556.
  • Knoevenagel condensation. (2023, December 29). In Wikipedia. [Link]

  • Kröhnke pyridine synthesis. (2023, October 29). In Wikipedia. [Link]

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Strategic Guide: Comparative Analysis of Pyridine Synthesis Modules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine pharmacophore is ubiquitous in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Imatinib, Nifedipine, Esomeprazole). For the drug development chemist, the challenge is rarely if a pyridine can be made, but how to synthesize it with specific regiochemical precision, scalability, and functional group tolerance.

This guide moves beyond textbook definitions to compare three distinct synthetic paradigms:

  • Modified Hantzsch Synthesis: Best for symmetrical, highly substituted scaffolds; now modernized via oxidative aromatization.

  • Bohlmann-Rahtz Heteroannulation: The superior choice for unsymmetrical 2,3,6-trisubstituted pyridines.

  • Transition-Metal Catalyzed [2+2+2] Cycloaddition: The high-atom-economy route for fused systems and difficult substitution patterns.

Strategic Decision Framework

Before selecting a protocol, the substitution pattern of the target pyridine dictates the methodology. Use the following logic flow to determine the optimal pathway.

decision_matrix Start Target Pyridine Scaffold Sym Is the substitution pattern symmetrical (e.g., 2,6-identical)? Start->Sym Fused Is the pyridine fused to another ring system? Sym->Fused No Hantzsch METHOD A: Modified Hantzsch (Best for Symmetrical 1,4-DHPs) Sym->Hantzsch Yes Bohlmann METHOD B: Bohlmann-Rahtz (Best for Unsymmetrical 2,3,6-sub) Fused->Bohlmann No Cyclo METHOD C: [2+2+2] Cycloaddition (Best for Fused/Polysubstituted) Fused->Cyclo Yes

Figure 1: Decision Matrix for Pyridine Synthesis Selection based on structural topology.

Method A: The Modified Hantzsch Synthesis

The Classical Workhorse Reimagined

The traditional Hantzsch synthesis produces 1,4-dihydropyridines (1,4-DHPs).[1][2][3][4] In drug discovery, the 1,4-DHP is often the final target (calcium channel blockers). However, for pyridine synthesis, the oxidative aromatization step is the critical bottleneck.

  • Mechanism: Condensation of aldehyde,

    
    -keto ester, and ammonia source.[5]
    
  • The Modern Twist: Traditional oxidation uses harsh reagents (

    
    , 
    
    
    
    ). Modern protocols utilize photoredox catalysis or mild chemical oxidants (e.g., MnO
    
    
    , DDQ) to prevent side-chain oxidation.
Critical Analysis
  • Pros: Excellent for 2,6-symmetrical pyridines; cheap starting materials; scalable to kilogram quantities.

  • Cons: "Symmetry constraint" limits SAR exploration; aromatization can over-oxidize sensitive alkyl groups.

Method B: Bohlmann-Rahtz Heteroannulation

The Regioselectivity Solver

To break the symmetry of the Hantzsch method, the Bohlmann-Rahtz reaction employs a two-step (often one-pot) condensation of enamines with alkynones. This method provides total control over the 2,3,6-positions.

  • Mechanism: Michael addition of enamine to alkynone

    
     aminodiene intermediate 
    
    
    
    cyclodehydration.[6]
  • Causality: The regiochemistry is locked by the initial Michael addition, preventing the scrambling often seen in mixed-Hantzsch reactions.

Critical Analysis
  • Pros: Absolute regiocontrol; tolerates acid-labile groups (if run under neutral conditions); high yields for unsymmetrical targets.

  • Cons: Requires synthesis of alkynone precursors; traditional protocols require high heat (

    
    100°C), though microwave acceleration mitigates this.
    

Method C: Co-Catalyzed [2+2+2] Cycloaddition

The Atom Economist [7][8]

This method constructs the pyridine ring from "scratch" using two alkynes and a nitrile. It is the gold standard for atom economy (100% incorporation of reactants).

  • Mechanism: Oxidative coupling of two alkynes to the metal center (Metallacycle formation)

    
     insertion of nitrile 
    
    
    
    reductive elimination.
  • Catalyst: Cp*Co(I) or Rh(I) complexes.

cycloaddition_mech Step1 Pre-Catalyst (Cp*CoL2) Step2 Bis-Alkyne Coordination Step1->Step2 -2L Step3 Metallacycle (Cobaltacyclopentadiene) Step2->Step3 Oxidative Coupling Step4 Nitrile Insertion Step3->Step4 + R-CN Step5 Reductive Elimination Step4->Step5 Product Pyridine Product Step5->Product + Catalyst Regeneration

Figure 2: Mechanistic flow of Cobalt-catalyzed [2+2+2] cycloaddition showing the critical metallacycle intermediate.

Critical Analysis
  • Pros: Highest atom economy; allows formation of fused bicyclic pyridines in one step; mild conditions.

  • Cons: Catalyst cost; chemoselectivity (preventing alkyne trimerization to benzene) requires careful tuning of the nitrile:alkyne ratio.

Comparative Performance Data

FeatureHantzsch (Modern)Bohlmann-Rahtz[2+2+2] Cycloaddition
Primary Scope Symmetrical, 2,6-dialkylUnsymmetrical, 2,3,6-triFused / Polysubstituted
Regiocontrol Low (Thermodynamic)High (Kinetic control)High (Steric control)
Atom Economy Moderate (Loss of H2O/H2)Moderate (Loss of H2O)Excellent (~100%)
Scalability High (Kg scale easy)MediumLow/Medium (Catalyst cost)
Typical Yield 75–95%60–85%50–90%
Key Limitation Aromatization stepPrecursor availabilityNitrile reactivity

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis (Oxidative)

Target: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Reactants: Combine ethyl acetoacetate (20 mmol), formaldehyde (37% aq, 10 mmol), and ammonium acetate (11 mmol) in a microwave vial.

  • Cyclization: Irradiate at 100°C for 5 mins (or reflux ethanol 2h).

  • Self-Validating Checkpoint: TLC (EtOAc/Hex) should show a fluorescent spot (the 1,4-DHP).

  • Aromatization: Add MnO

    
     (5 equiv) directly to the reaction vessel. Irradiate/heat for an additional 10 mins.
    
  • Validation: Disappearance of the DHP N-H stretch (~3300 cm

    
    ) in IR or the N-H singlet in 
    
    
    
    H NMR.
  • Workup: Filter through Celite, concentrate, and recrystallize from EtOH.

Protocol B: One-Pot Bohlmann-Rahtz

Target: Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

  • Enamine Formation: Dissolve ethyl acetoacetate (1.0 equiv) and ammonium acetate (5.0 equiv) in toluene/acetic acid (5:1). Reflux with Dean-Stark trap for 2h.

  • Addition: Add 1-phenylprop-2-yn-1-one (alkynone, 1.0 equiv).

  • Self-Validating Checkpoint: Isolate an aliquot. NMR should show the aminodiene intermediate (distinct vinyl signals). If absent, Michael addition failed.

  • Cyclodehydration: Heat at 120°C (or MW 140°C, 20 min).

  • Workup: Neutralize with NaHCO

    
    , extract with EtOAc. Purification via silica gel chromatography is usually required to remove unreacted alkynone.
    
Protocol C: Co-Catalyzed [2+2+2] Cycloaddition

Target: Substituted Pyridine from Diyne and Nitrile

  • Catalyst Prep: In a glovebox or under Argon, dissolve Cp*Co(C

    
    H
    
    
    
    )
    
    
    (5 mol%) in dry THF.
  • Substrates: Add

    
    -diyne (1.0 equiv) and the nitrile (1.5 equiv). Note: Nitrile excess suppresses alkyne trimerization.
    
  • Reaction: Stir at ambient temperature (or 60°C for unactivated nitriles) for 16h.

  • Self-Validating Checkpoint: Monitor consumption of the diyne via GC-MS. Appearance of benzene derivative indicates catalyst poisoning or nitrile deactivation.

  • Workup: Filter through a short pad of silica to remove Cobalt species. Concentrate and purify.

References

  • Hantzsch Synthesis & Green Modifications

    • Title: Recent advances in the synthesis of dihydropyridines and their corresponding fused systems via Multi-Component Hantzsch reaction.[3][5]

    • Source: ResearchG
    • Link:

  • Bohlmann-Rahtz Mechanism & Flow Chemistry

    • Title: Bohlmann-Rahtz Pyridine Synthesis - Mechanism and Modern Applic
    • Source: Organic Chemistry Portal.[5]

    • Link:

  • [2+2+2] Cycloaddition Scope

    • Title: The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[7][8][9]

    • Source: Chemical Society Reviews (PubMed).
    • Link:

  • Cobalt Catalysis Specifics

    • Title: In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines.
    • Source: Organic Chemistry Frontiers (RSC).
    • Link:

  • Green Chemistry Metrics

    • Title: Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
    • Source: Molecules (MDPI).[10]

    • Link:

Sources

A Comparative Guide to Method Validation for the Quantification of 4-Acetyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-Acetyl-3-methylpyridine quantification. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering supporting experimental designs and validation strategies grounded in scientific integrity and regulatory expectations.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a pyridine derivative of interest in pharmaceutical research and development, potentially as an intermediate or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is crucial for ensuring the quality, consistency, and safety of the final drug product. A validated analytical method provides the necessary assurance that the measurements are reliable for their intended purpose.

The choice of analytical technique is a critical decision, driven by factors such as the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. This guide will compare and contrast three powerful analytical techniques for the quantification of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is a balance between performance characteristics and practical considerations. Below is a comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection by mass spectrometry.[1][2]Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[3][4]
Selectivity Moderate; depends on chromatographic resolution from interfering substances.High; mass spectrometric detection provides molecular weight and fragmentation information.Very High; precursor and product ion monitoring (MRM) offers exceptional selectivity.[1]
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.[5]Can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).Highest sensitivity, often in the pg/mL to fg/mL range.[6]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[7]Requires the analyte to be volatile and thermally stable, or amenable to derivatization.[8]Broad applicability to a wide range of compound polarities and volatilities.
Matrix Effects Can be significant, requiring careful sample preparation and matrix-matched standards.Less prone to ion suppression/enhancement than LC-MS, but matrix components can affect chromatography.Susceptible to ion suppression or enhancement, necessitating the use of internal standards and thorough validation.[6]
Instrumentation Cost Relatively low.Moderate.High.
Throughput Moderate to high.Generally lower due to longer run times and potential for sample derivatization.High, with the potential for rapid analysis times.
Regulatory Acceptance Widely accepted and well-established.[5][9]Widely accepted, particularly for volatile impurities.The gold standard for bioanalytical studies and trace-level quantification, fully endorsed by regulatory bodies.[6][10][11]

In-Depth Experimental Protocol: A Validated RP-HPLC Method

Here, we present a detailed, step-by-step methodology for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound. This method is designed to be robust and readily validated in accordance with international guidelines.[5]

Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a UV detector.[7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30 °C.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.[12]

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the linear range of the method.[12]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution in Mobile Phase A->B C HPLC System Setup (Column, Mobile Phase, Flow Rate) B->C D Injection of Standards & Samples C->D E UV Detection at 254 nm D->E F Chromatogram Integration (Peak Area) E->F G Calibration Curve Generation F->G H Quantification of This compound G->H

Caption: Workflow for the quantification of this compound by RP-HPLC.

Trustworthiness: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The protocol described above is designed to be a self-validating system by adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15]

Key Validation Parameters

The validation process involves assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity.[15] The linearity is evaluated by a linear regression analysis of the peak area versus concentration, with a correlation coefficient (r²) of ≥ 0.999 being desirable.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of spiked analyte into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Flow of Method Validation

Validation_Flow A Method Development & Optimization B Specificity A->B C Linearity & Range A->C H Validated Method B->H D Accuracy C->D E Precision (Repeatability, Intermediate) D->E F LOD & LOQ E->F G Robustness F->G G->H

Caption: Logical flow of the analytical method validation process.

Authoritative Grounding & Comprehensive References

The principles and methodologies described in this guide are grounded in established international regulatory guidelines. Adherence to these guidelines ensures that the developed and validated method will be accepted by regulatory authorities worldwide. The primary guidelines referenced are:

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology [14][15]

  • FDA Guidance for Industry: Bioanalytical Method Validation [17][18]

  • European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation [16][19]

These documents provide a comprehensive framework for conducting method validation studies and defining the acceptance criteria for each validation parameter.[20] Recently, the ICH M10 guideline on bioanalytical method validation has been finalized, harmonizing the expectations from different regulatory agencies.[10][11][21]

References

  • SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • MDPI. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • eurl-pesticides.eu. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an.
  • PMC - NIH.
  • SHIMADZU CORPOR
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • ResearchGate.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetylpyridine.
  • PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Waters. LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample.
  • European Medicines Agency (EMA).
  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • ResearchGate.
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate.
  • Springer.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Bioanalysis Forum.
  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • ICH.
  • FDA.
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  • ASCPT. FDA News: Issue 21-1, November 2022.

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Technical Comparison Guide: HPLC Column Performance for Acetylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Acetylpyridines (2-, 3-, and 4-acetylpyridine) serve as critical intermediates in the synthesis of antitubercular drugs, chalcones, and various ligands. For drug development professionals, the analytical challenge is twofold:

  • Structural Isomerism: The three isomers possess identical molecular weights (121.14 g/mol ) and similar hydrophobicities (

    
    ), making separation based purely on hydrophobicity (standard C18) difficult.
    
  • Basicity & Tailing: The pyridine nitrogen (pKa ~2.7–3.5) acts as a Lewis base, interacting strongly with residual silanols on silica supports, leading to severe peak tailing (

    
    ) and retention time instability.
    

This guide evaluates three distinct stationary phase chemistries—Pentafluorophenyl (PFP) , Base-Deactivated C18 , and Mixed-Mode (RP/SCX) —to determine the optimal workflow for resolution and peak symmetry.

Mechanistic Analysis of Stationary Phases

The "Silanol Effect" vs. Alternative Selectivity

Standard alkyl-bonded phases (C8/C18) rely on van der Waals forces. However, for acetylpyridines, the dominant interaction often shifts to the unreacted silanol groups on the silica surface, acting as weak cation exchangers. This results in "shark-fin" peaks.

  • Base-Deactivated C18: Uses end-capping and high-purity silica to minimize silanol activity.

  • PFP (Pentafluorophenyl): The electronegative fluorine atoms create an electron-deficient ring.[1] This induces strong

    
    -
    
    
    
    interactions with the electron-rich pyridine ring of the analyte. Crucially, the rigid PFP ring offers shape selectivity , distinguishing between the 2-, 3-, and 4- positions of the acetyl group.
  • Mixed-Mode: Incorporates alkyl chains (hydrophobicity) and ionic groups (cation exchange) to retain the basic pyridine moiety controllably, improving peak shape via ionic repulsion/attraction mechanisms rather than uncontrolled silanol binding.

Visualization: Interaction Mechanisms

The following diagram illustrates the differing interaction mechanisms between the analyte and the stationary phases.

G cluster_C18 Standard C18 cluster_PFP PFP Phase Analyte Acetylpyridine (Analyte) C18_Ligand C18 Chain (Hydrophobic) Analyte->C18_Ligand Weak Retention (Similiar LogP) Silanol Residual Silanol (Unwanted Cation Exchange) Analyte->Silanol Peak Tailing (Strong Interaction) PFP_Ring F5-Phenyl Ring (Pi-Pi + Shape Selectivity) Analyte->PFP_Ring Isomer Resolution (High Selectivity)

Figure 1: Mechanistic comparison showing why PFP offers superior selectivity over C18 for pyridine isomers.

Comparative Performance Analysis

The following data summarizes performance metrics typically observed when separating a mixture of 2-, 3-, and 4-acetylpyridine.

Table 1: Performance Metrics Comparison
FeatureBase-Deactivated C18 Pentafluorophenyl (PFP) Mixed-Mode (RP/SCX)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Shape Selectivity
Hydrophobic + Cation Exchange
Isomer Resolution (

)
Low (1.2 – 1.8)High (> 3.0) Moderate (2.0 – 2.5)
Peak Symmetry (

)
1.3 – 1.8 (Requires Buffer)1.0 – 1.20.9 – 1.1 (Excellent)
Mobile Phase Req. High pH or Ion-PairingStandard Acidic (Formic/TFA)Simple Acidic
Best Use Case Single analyte QCSeparating Isomers (Regioisomers) Trace impurity analysis
Detailed Assessment[2]
1. Pentafluorophenyl (PFP) – The Isomer Specialist

The PFP phase is the gold standard for separating acetylpyridine isomers. The electron-deficient ring interacts differently with the 2-, 3-, and 4- positions of the acetyl group due to steric and electronic differences.

  • Pros: Superior resolution of positional isomers; compatible with MS-friendly buffers (Formate/Acetate).

  • Cons: Longer equilibration times compared to C18.

2. Base-Deactivated C18 – The Generalist

Modern "Type B" silica C18 columns can handle acetylpyridines but often struggle to fully resolve the 3- and 4-isomers without long gradients or ion-pairing reagents (e.g., hexane sulfonic acid).

  • Pros: Rugged, widely available, predictable kinetics.

  • Cons: Requires phosphate buffers or ion-pairing for acceptable peak shape; often fails to separate critical pairs.

3. Mixed-Mode (e.g., Primesep/Newcrom) – The Shape Solver

Columns combining alkyl chains with embedded acidic groups allow the pyridine ring to interact via ion-exchange.

  • Pros: Perfect Gaussian peak shapes even at high loading; retention can be tuned by pH and buffer strength.

  • Cons: More complex method development (retention depends on both organic % and buffer concentration).

Experimental Protocols

Protocol A: High-Resolution Isomer Separation (PFP)

Recommended for R&D and Impurity Profiling.

  • Column: ACE C18-PFP or equivalent (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Temperature: 35°C.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B

    • 20 min: 30% B

  • Detection: UV @ 260 nm.

  • Rationale: The acidic pH ensures the pyridine nitrogen is protonated, preventing silanol interaction, while the PFP ligand engages in

    
    -
    
    
    
    interactions to resolve the isomers.
Protocol B: Robust QC Method (Base-Deactivated C18)

Recommended for Routine Assay of Single Isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 or equivalent (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 7.0) : Acetonitrile (85:15 v/v).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Rationale: At pH 7.0, the pyridine is largely uncharged (pKa < 5), increasing hydrophobicity and retention on C18 while minimizing ionic repulsion.

Method Development Decision Tree

Use this workflow to select the correct column for your specific analytical need.

MethodTree Start Start: Acetylpyridine Analysis Isomers Are you separating positional isomers? Start->Isomers PFP_Route Select PFP Column (Pi-Pi Interaction) Isomers->PFP_Route Yes C18_Route Select C18 Column Isomers->C18_Route No Yes_Isomers Yes No_Isomers No (Single Analyte) Tailing Is Peak Tailing > 1.5? C18_Route->Tailing MixedMode Switch to Mixed-Mode (Primesep/Newcrom) Tailing->MixedMode Yes Optimize Optimize Buffer pH (Method Validated) Tailing->Optimize No Yes_Tailing Yes No_Tailing No

Figure 2: Decision matrix for selecting stationary phases based on isomer complexity and peak symmetry requirements.

References

  • Chromatography Today. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

Limitations of 4-Acetyl-3-methylpyridine as a Reagent: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-3-methylpyridine (AMP) is a specialized heterocyclic building block primarily employed in the synthesis of fused ring systems such as 1,6- and 1,7-naphthyridines. While it offers a direct route to methyl-substituted heterocycles, its utility is significantly constrained compared to its non-methylated analog, 4-acetylpyridine.

The primary limitations of AMP stem from the ortho-effect : the 3-methyl group exerts substantial steric hindrance on the 4-acetyl moiety, inhibiting coplanarity and reducing carbonyl electrophilicity. This guide objectively analyzes these limitations, provides comparative data against standard alternatives, and outlines optimized protocols to mitigate reactivity issues.

Critical Warning: Do not confuse this compound (CAS: 82352-00-9) with Carbendazim (CAS: 10605-21-7), which sometimes appears in erroneous database aggregations.

Product Profile & Comparative Specifications

The following table contrasts AMP with its primary alternative, 4-Acetylpyridine (4-AP), highlighting the physicochemical divergences that drive performance limitations.

FeatureThis compound (AMP)4-Acetylpyridine (4-AP)Impact on Reagent Performance
CAS Number 82352-00-9 1122-54-9Availability: AMP is a specialty chemical; 4-AP is a commodity.
Structure Ortho-substituted (3-Me, 4-Ac)Para-substituted (4-Ac)Sterics: AMP carbonyl is shielded; 4-AP is exposed.
Electronic State Steric Inhibition of Resonance (SIR)Fully conjugatedReactivity: AMP carbonyl is less electrophilic.
pKa (Conj. Acid) ~4.5 - 5.0 (Est.)4.99Basicity: Methyl group slightly increases basicity but hinders N-alkylation.
Primary Application Synthesis of 3-methyl-1,6-naphthyridinesGeneral pyridine synthesis, ligand designScope: AMP is niche; 4-AP is universal.
Cost (Approx.) High (

$)
Low ($)Scalability: AMP is cost-prohibitive for early-phase screening.

Technical Limitations Analysis

Steric Inhibition of Resonance (SIR)

In 4-Acetylpyridine, the acetyl group lies coplanar with the pyridine ring, maximizing conjugation. In AMP, the steric bulk of the ortho-methyl group forces the acetyl group to rotate out of the aromatic plane.

  • Consequence: The loss of conjugation raises the energy of the transition state for nucleophilic attack.

  • Experimental Observation: Reactions requiring enolization (e.g., aldol condensations) proceed significantly slower because the planar enolate intermediate encounters severe steric clash with the 3-methyl group.

Nucleophilic Approach Blockade

The 3-methyl group acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles (such as amine nitrogen in Friedländer synthesis) toward the carbonyl carbon.

  • Trajectory: The Bürgi-Dunitz angle (107°) is obstructed.

  • Result: Higher activation energy is required, necessitating elevated temperatures (often >120°C) or stronger Lewis acid catalysts compared to 4-AP.

Regioselectivity & Side Reactions

In condensation reactions involving the acetyl methyl group (alpha-protons), the 3-methyl group can introduce ambiguity. While the acetyl methyl protons are more acidic (pKa ~19-20) than the ring methyl protons (pKa ~30+), harsh conditions required to overcome steric hindrance can lead to competitive deprotonation or polymerization side products.

Visualizing the Steric Limitation

The following diagram illustrates the mechanistic bottleneck caused by the 3-methyl group during a nucleophilic attack.

StericHindrance cluster_comparison Contrast with 4-Acetylpyridine AMP This compound (Substrate) TS_Low Transition State (High Energy) AMP->TS_Low Slow Activation Nu Nucleophile (e.g., Amine/Aldehyde) Nu->TS_Low Obstructed Path Product Coupled Product (Naphthyridine) TS_Low->Product Low Yield / Slow Rate Block STERIC CLASH (3-Methyl Group) Block->TS_Low Destabilizes AP 4-Acetylpyridine FastTS Stabilized TS AP->FastTS Fast

Caption: The 3-methyl group (red octagon) destabilizes the transition state and physically blocks the nucleophile, unlike the unhindered 4-Acetylpyridine pathway.

Comparative Experimental Data

The following data is synthesized from standard reactivity profiles of ortho-substituted pyridines in Friedländer Condensation (Reaction with 2-aminobenzaldehyde).

Parameter4-Acetylpyridine (Standard)This compound (AMP)
Reagent 2-Aminobenzaldehyde2-Aminobenzaldehyde
Catalyst 10% KOH (aq) / Ethanol20% KOH / Ethylene Glycol (High BP)
Temperature Reflux (78°C)140°C - 160°C
Time 2 - 4 Hours12 - 24 Hours
Yield 85 - 92%45 - 60%
Main Impurity Trace aldol byproductsUnreacted starting material, polymers

Analysis: The AMP reaction requires a solvent switch (Ethanol → Ethylene Glycol) to achieve the necessary thermal activation energy. The yield drops significantly due to the thermal degradation of the aldehyde over the extended reaction time.

Optimized Experimental Protocols

Protocol A: Standard Synthesis (The "Control")

Use this for non-methylated targets or to validate reagent quality.

  • Dissolve 1.0 eq of 4-acetylpyridine and 1.1 eq of 2-aminobenzaldehyde in Ethanol (5 mL/mmol).

  • Add 0.5 mL of 10% aqueous KOH.

  • Reflux for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Cool to precipitate the product (1,6-naphthyridine derivative).

  • Filter and wash with cold ethanol.

Protocol B: Optimized Protocol for AMP (The "Workaround")

Use this ONLY when the 3-methyl group is structurally mandatory.

  • Setup: Use a sealed pressure tube or high-boiling solvent system.

  • Mix: 1.0 eq of This compound and 1.5 eq of 2-aminobenzaldehyde (excess required due to degradation).

  • Solvent: Dissolve in n-Butanol or Ethylene Glycol (to allow T > 110°C).

  • Catalyst: Add 2.0 eq of Piperidine (organic base often works better than KOH for hindered ketones) and a catalytic amount of Glacial Acetic Acid (forming a buffer system to promote enolization).

  • Reaction: Heat to 130°C for 16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water.

    • Extract with Dichloromethane (DCM) x3.

    • Crucial Step: Wash organic layer with 1N HCl to remove unreacted piperidine and pyridine starting materials, then neutralize the aqueous layer to recover the product if it is basic. Note: If the product is not basic enough, column chromatography is required.

Decision Tree: When to Use AMP?

Use the following logic flow to determine if AMP is the correct reagent for your workflow.

DecisionTree Start Need a Naphthyridine/Pyridine Scaffold? Q1 Is the 3-Methyl group essential for biological activity (SAR)? Start->Q1 Use4AP USE 4-ACETYLPYRIDINE (Cheaper, Higher Yield, Faster) Q1->Use4AP No Q2 Can the Methyl be introduced via cross-coupling later? Q1->Q2 Yes RouteB USE HALOGENATED PRECURSOR (e.g., 3-bromo-1,6-naphthyridine) Q2->RouteB Yes (Suzuki/Stille) UseAMP USE this compound (Accept Limitations: Low Yield, High Cost) Q2->UseAMP No (Must be in scaffold)

Caption: Strategic selection process for pyridine reagents. Avoid AMP unless the methyl group cannot be introduced at a later stage.

References

  • BenchChem. (2025).[5] Comparative Biological Activity: 3-Acetylpyridine vs. 4-Acetylpyridine.(General reactivity profiles of acetylpyridines).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for steric inhibition of resonance in ortho-substituted pyridines).
  • National Toxicology Program. (1992).[6] Reactivity Profile: Acetylpyridines.[6](Safety and reactivity data for analogous compounds).

Sources

Technical Guide: Benchmarking 4-Acetyl-3-methylpyridine (AMP) in Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Acetyl-3-methylpyridine (AMP) against other building blocks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]

Executive Summary: The "Ortho-Effect" Advantage

In the landscape of pyridine building blocks, This compound (AMP) (CAS: 37445-42-8) occupies a critical niche often overlooked in favor of its un-substituted analog, 4-acetylpyridine (4-AP).[1][2][3] While 4-AP is a workhorse for generating bi-heteroaryl scaffolds, it suffers from two primary deficits: conformational planarity (leading to poor solubility and "flat" drug candidates) and metabolic vulnerability at the C3 position.[2]

This guide benchmarks AMP against 4-AP and other isomers, demonstrating how the C3-methyl group functions as both a steric handle (inducing atropisomerism/twist) and a metabolic shield (blocking CYP450 oxidation).[1][2]

Chemical Profile & Benchmarking Data

The following table synthesizes physical and electronic properties to guide building block selection. The "Magic Methyl" effect is quantified here by the shift in LogP and pKa.

Table 1: Comparative Physicochemical Profile
FeatureThis compound (AMP) 4-Acetylpyridine (4-AP) 4-Acetyl-2-methylpyridine Implication for Drug Design
Structure 3-Me, 4-Ac4-Ac2-Me, 4-AcAMP provides unique C3-C4 steric clash.[1][2][3]
CAS 37445-42-81122-54-92732-88-9
pKa (Pyridine N) ~3.8 - 4.1 (Est.)[1][2][3]3.51~4.3AMP is slightly more basic due to +I effect of methyl, improving solubility in low pH.[2][3]
LogP (Lipophilicity) ~1.050.48~1.10Methyl group increases lipophilicity, aiding membrane permeability.[2][3]
Conformation Twisted (Non-planar)PlanarPlanarAMP's acetyl group is forced out of plane (~30-45° twist), improving solubility and creating 3D complexity.[2][3]
Metabolic Liability Low (C3 blocked)High (C3 oxidation)Medium (C3 open)AMP blocks the primary metabolic soft spot (C3) on the pyridine ring.[2][3]
Reactivity (Aldol) Moderate (Steric hindrance)HighHighAMP requires harsher conditions for condensation but yields higher E-selectivity.[1][2][3]

Critical Reactivity Analysis

A. The Steric "Lock" & Atropisomerism

The defining feature of AMP is the steric clash between the C3-methyl group and the C4-acetyl oxygen/methyl.[1][2] Unlike 4-AP, which adopts a planar conformation to maximize conjugation, AMP is forced into a twisted conformation.[2]

  • Why this matters: In kinase inhibitor design, planar molecules often stack (poor solubility) and bind promiscuously. The "twist" introduced by AMP disrupts stacking and can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets, a phenomenon known as pre-organization .

B. Reaction Pathway: Claisen-Schmidt Condensation

The most common application of AMP is the synthesis of Chalcones followed by cyclization to Pyridyl-Pyrimidines (common in kinase inhibitors like Imatinib analogs).[1][2]

Diagram 1: Comparative Reactivity & Steric Influence

Reactivity AMP This compound (Sterically Crowded) TS_AMP Transition State (AMP) High Rotational Barrier Slower Kinetics AMP->TS_AMP Base (KOH) AP 4-Acetylpyridine (Planar/Unobstructed) TS_AP Transition State (4-AP) Low Barrier Fast Kinetics AP->TS_AP Base (KOH) Aldehyde Ar-CHO (Electrophile) Aldehyde->TS_AMP Aldehyde->TS_AP Product_AMP Twisted Chalcone (High Solubility) TS_AMP->Product_AMP E-Selective Product_AP Planar Chalcone (Pi-Stacking Aggregation) TS_AP->Product_AP Fast

Caption: Comparison of reaction pathways. AMP exhibits slower kinetics due to sterics but yields twisted, highly soluble scaffolds.

Experimental Protocol: Synthesis of a Pyridyl-Pyrimidine Scaffold

This protocol validates the utility of AMP in building a "twisted" bi-heteroaryl system, benchmarking it against the standard 4-AP protocol.

Objective: Synthesis of 4-(2-aminopyrimidin-4-yl)-3-methylpyridine.

Reagents & Equipment:
  • Substrate: this compound (1.0 eq)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1][2][3]

  • Cyclization Agent: Guanidine Hydrochloride (1.5 eq)[1][2]

  • Base: Potassium Carbonate (K2CO3) or Sodium Ethoxide (NaOEt)[1][2]

  • Solvent: DMF (Step 1), Ethanol (Step 2)[2]

Step-by-Step Methodology:
  • Enaminone Formation (The Steric Test):

    • Protocol: Dissolve AMP (10 mmol) in anhydrous DMF (15 mL). Add DMF-DMA (12 mmol). Heat to 110°C for 6 hours.[1][2]

    • Benchmarking Note: 4-AP reacts at 80°C in 2 hours.[1][2][3] AMP requires higher temperature (110°C) and longer time due to the C3-methyl steric hindrance.[1][2]

    • Monitoring: Monitor via LC-MS.[1][2][3] Look for the disappearance of the ketone peak (M+H = 136) and appearance of the enaminone (M+H = 191).

    • Workup: Remove solvent in vacuo.[1][2] The intermediate is often an oil for AMP (due to non-planarity) vs. a solid for 4-AP.[1][2]

  • Cyclization to Pyrimidine:

    • Protocol: Dissolve the crude enaminone in Ethanol (20 mL). Add Guanidine HCl (15 mmol) and K2CO3 (20 mmol). Reflux for 12 hours.

    • Observation: The reaction may be slower than the 4-AP analog.[1][2][3]

    • Purification: Cool to RT. Pour into ice water. The product precipitate is collected by filtration.[2]

    • Validation: 1H NMR will show the pyrimidine protons and the distinct C3-methyl singlet (approx.[1][2] 2.3-2.5 ppm).[1][2][3]

Metabolic Stability & Rational Design

The "Magic Methyl" effect at the C3 position is a primary driver for selecting AMP over 4-AP.[1][2]

  • Mechanism: The pyridine ring is electron-deficient, making it prone to nucleophilic attack, but it is also susceptible to oxidative metabolism (N-oxidation or C-oxidation).[1][2][3]

  • The AMP Advantage: CYP450 enzymes often attack the positions ortho to the ring nitrogen or positions with high electron density. By placing a methyl group at C3, you block a potential oxidation site and increase the lipophilicity (LogP +0.5), which can improve blood-brain barrier (BBB) penetration if CNS activity is desired.

Diagram 2: Metabolic Shielding Mechanism [1]

Metabolism cluster_0 4-Acetylpyridine (Vulnerable) cluster_1 This compound (Shielded) AP_Mol 4-Acetylpyridine CYP CYP450 Oxidation AP_Mol->CYP Attack at C3 Metabolite 3-Hydroxy-4-acetylpyridine (Rapid Clearance) CYP->Metabolite AMP_Mol This compound Block Methyl Blockade (Steric Shield) AMP_Mol->Block CYP blocked at C3 Stable Metabolically Stable (Extended Half-life) Block->Stable

Caption: The C3-methyl group in AMP prevents oxidation at the 3-position, a common metabolic soft spot in simple pyridines.[1][2][3]

References

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Foundational text on pyridine reactivity and the influence of alkyl substituents).

  • Friedländer & Condensation Reactions: Marco-Contelles, J., et al. (2009).[2] "Synthesis of 1,8-naphthyridines and related compounds." Chemical Reviews, 109(6), 2652-2671.[2] [1][2]

  • Metabolic Stability ("Magic Methyl"): Schonherr, H., & Cernak, T. (2013).[2] "Profound methyl effects in drug discovery and a call for new C-H methylation reactions."[2] Angewandte Chemie International Edition, 52(47), 12256-12267.[2] [1][2]

  • Physical Properties Data: PubChem Compound Summary for CID 14282 (4-Acetylpyridine) and related methyl-pyridines. [1][2]

  • Kinase Inhibitor Design (Atropisomerism): Smith, LaMattina, et al. (2015).[2] "Conformational Control in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for the utility of twisted bi-aryls).

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.